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  • Product: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
  • CAS: 1487350-26-4

Core Science & Biosynthesis

Foundational

Engineering Precision Bioconjugates: Chemical and Physical Properties of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary The demand for site-specific bioconjugation has driven the development of novel bioorthogonal reagents capable of modifying proteins without disrupting their native folding or function. 1-[(oxolan-2-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for site-specific bioconjugation has driven the development of novel bioorthogonal reagents capable of modifying proteins without disrupting their native folding or function. 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1487350-26-4) represents a highly specialized class of 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives 1. By leveraging the unique electrophilicity of the C4-carbaldehyde and the electron-withdrawing nature of the triazole core, this molecule serves as a premier reagent for single-step, N-terminal-specific protein modification [[2]]().

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its mechanistic reactivity, and self-validating protocols for its synthesis and application in protein engineering.

Molecular Identity and Physicochemical Profiling

The architectural design of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde integrates three critical functional zones:

  • The Oxolane (Tetrahydrofuran) Ring: Imparts a balance of hydrophilicity and lipophilicity, acting as a flexible, non-immunogenic linker that enhances the aqueous solubility of the reagent.

  • The 1,2,3-Triazole Core: Functions as a robust, metabolically stable bioisostere of an amide. Crucially, it exerts an electron-withdrawing effect that activates the adjacent formyl group.

  • The C4-Carbaldehyde (Formyl) Group: The reactive warhead designed for chemoselective imine formation with α-amino groups.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
CAS Number 1487350-26-4 1
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Appearance Yellow to pale-yellow oil/solid
Solubility Profile High in DMSO, DMF, DCM, and lower alcohols; moderately soluble in aqueous buffers (pH 7.0-8.0)
Storage Conditions -20 °C, desiccated and protected from light to prevent auto-oxidation of the aldehyde 3

Mechanistic Principles: The TA4C Advantage in Bioconjugation

Traditional aldehyde-based bioconjugation often suffers from poor site-selectivity (cross-reacting with lysine ε-amines) and relies on reversible imine linkages that require toxic reducing agents (e.g., sodium cyanoborohydride) to form stable secondary amines.

The TA4C chemistry circumvents this entirely through a thermodynamically driven, two-step cascade. When 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is introduced to a protein at pH 7.5, the following causality dictates the reaction 4:

  • Chemoselective Imine Formation: The N-terminal α-amino group has a lower pKa (~7.6–8.0) compared to lysine ε-amino groups (~10.5). At pH 7.5, the N-terminus is partially unprotonated and highly nucleophilic, whereas lysines remain protonated and inert.

  • Kinetic Trapping via Cyclization: Once the imine forms, the adjacent backbone amide nitrogen attacks the imine carbon. This intramolecular cyclization forms a highly stable 4-imidazolidinone ring , effectively trapping the conjugate and rendering the linkage irreversible without the need for external reductants 2.

Mechanism Step1 TA4C Reagent + Protein N-Terminus (pH 7.5, 37°C) Step2 Chemoselective Imine Formation (α-amino group attack) Step1->Step2 -H2O Step3 Intramolecular Cyclization (Backbone amide attack) Step2->Step3 Kinetic Trapping Step4 Stable 4-Imidazolidinone Conjugate Step3->Step4 Irreversible Linkage

Fig 1. Mechanistic pathway of site-specific N-terminal bioconjugation using TA4C.

Synthesis Methodologies: Self-Validating Protocols

While traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be used to synthesize this molecule from 2-(azidomethyl)oxolane and a protected propargyl aldehyde, the Dimroth Rearrangement method offers a superior, scalable, and self-validating alternative that avoids handling volatile alkynes or requiring heavy metal catalysts [[5]]().

Protocol: Synthesis via Dimroth Rearrangement

This method utilizes 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) as a universal precursor. The primary amine of the oxolane derivative attacks the triazole, initiating a ring-opening/ring-closing sequence that expels 4-nitroaniline 5.

Step-by-Step Workflow:

  • Preparation: In a screw-capped reaction tube, dissolve 1.0 equivalent (e.g., 1.0 g, 4.6 mmol) of FNPT in 10 mL of isopropanol (iPrOH).

  • Amine Addition: Add 1.2 equivalents (5.5 mmol) of (tetrahydrofuran-2-yl)methanamine to the solution.

  • Thermal Activation: Stir the reaction mixture continuously at 50 °C for 24 hours. The color will shift as 4-nitroaniline is liberated.

  • Chemical Trapping (Workup): Cool the mixture to 0 °C. Add 7 mL of 4M HCl (aq). Slowly add a solution of NaNO₂ (1.2 eq) dissolved in 1 mL of water.

    • Causality of Workup: The NaNO₂ diazotizes the expelled 4-nitroaniline byproduct, converting it into a highly water-soluble diazonium salt. This eliminates the need for complex column chromatography.

  • Extraction: Extract the aqueous solution with cold ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

Synthesis A FNPT (1.0 eq) C Dimroth Rearrangement (iPrOH, 50°C, 24h) A->C B (Tetrahydrofuran-2-yl)methanamine (1.2 eq) B->C D 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde C->D Expels 4-nitroaniline

Fig 2. Synthesis of the TA4C derivative via Dimroth rearrangement.

Application Protocol: Site-Specific N-Terminal Labeling

To utilize 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde for modifying therapeutic proteins or enzymes, the reaction environment must be strictly controlled to exploit the pKa differential of the target amines [[3]]().

Step-by-Step Bioconjugation Workflow:

  • Protein Preparation: Dilute the target protein in 10 mM potassium phosphate buffer to a final concentration of 50 μM. Ensure the pH is exactly 7.5. Avoid Tris or glycine buffers, as primary amines in the buffer will competitively inhibit the reaction.

  • Reagent Solubilization: Dissolve the TA4C reagent in anhydrous DMSO to create a 200 mM stock solution.

  • Conjugation: Add the TA4C stock solution to the protein mixture to achieve a final reagent concentration of 10 mM. (The DMSO concentration should not exceed 5-10% v/v to prevent protein denaturation).

  • Incubation: Incubate the mixture at 37 °C for 16 hours.

    • Causality: The extended incubation at physiological temperature provides the activation energy required for the secondary intramolecular cyclization step, ensuring >90% conversion to the stable imidazolidinone 2.

  • Purification: Remove excess unreacted TA4C reagent using a centrifugal filter device (e.g., Amicon Ultra-0.5, 10-kDa MWCO). Wash the retentate with fresh phosphate buffer five times, or utilize a HiTrap Desalting column 3.

Comparative Efficiency Table
Reagent TypeTarget SiteConversion EfficiencyLinkage StabilityReaction Conditions
TA4C Derivatives N-terminal α-amine>90% High (Imidazolidinone) pH 7.5, 37 °C, 16 h
Aliphatic AldehydesN-terminal / Lysine<50%Low (Reversible Imine)pH 6-8, requires reductant
NHS EstersLysine ε-amineVariable (Non-specific)High (Amide)pH 8-9, 4 °C

Conclusion

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde stands as a sophisticated chemical tool bridging organic synthesis and bioconjugation. By understanding the causality of its structural components—specifically the electron-withdrawing triazole and the thermodynamically favorable imidazolidinone formation—researchers can achieve unprecedented precision in N-terminal protein engineering.

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Exploratory

1H and 13C NMR spectral data for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde Abstract 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Abstract

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile synthetic intermediate.[1][2] Accurate structural elucidation is paramount for its application in drug development and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous characterization of such molecules.[3][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. We will dissect the spectral data, assign each resonance based on established principles of chemical shifts and coupling constants, and provide detailed, field-proven protocols for sample preparation and data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the structural characterization of substituted triazole systems.

Molecular Structure and Atom Numbering

The foundational step in any spectral analysis is a clear understanding of the molecule's structure and a systematic numbering convention for referencing specific atoms. The structure combines three key functionalities: a 1,2,3-triazole ring, an aldehyde group, and an N-linked tetrahydrofurfuryl (oxolan-2-yl)methyl) substituent. Each of these imparts distinct electronic effects that are reflected in the NMR spectrum.

Figure 1: Molecular structure and atom numbering scheme for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information regarding the proton framework of a molecule. The chemical shift of each proton is dictated by its local electronic environment, while signal multiplicity (splitting) reveals the number of adjacent, non-equivalent protons.[5]

Data Summary
Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H_ald~10.13s (singlet)-1H
H5~8.15s (singlet)-1H
C_bridge-H₂~4.65dd (doublet of doublets)J ≈ 14.5, 3.02H
C2'-H~4.25m (multiplet)-1H
C5'-H₂~3.80m (multiplet)-2H
C3'-H₂, C4'-H₂~2.05 - 1.80m (multiplet)-4H
Detailed Signal Assignment and Rationale
  • δ ~10.13 ppm (H_ald): This downfield singlet is characteristic of an aldehyde proton.[6] Its position far downfield is due to the strong deshielding effect of the adjacent carbonyl group's electronegative oxygen atom and the magnetic anisotropy of the C=O bond. It appears as a singlet because it has no adjacent protons to couple with.

  • δ ~8.15 ppm (H5): This singlet is assigned to the proton on the C5 carbon of the triazole ring. Protons on aromatic heterocyclic rings typically resonate in the downfield region (7.0-9.5 ppm).[7] The electron-withdrawing nature of the adjacent aldehyde group at C4 further deshields this proton, shifting it downfield. It is a singlet as there are no vicinal protons.

  • δ ~4.65 ppm (C_bridge-H₂): These two protons belong to the methylene bridge connecting the triazole nitrogen (N1) to the oxolane ring. They are diastereotopic due to the chiral center at C2' and are thus chemically non-equivalent. They couple with the single proton on C2', resulting in a complex pattern, often a doublet of doublets. Their chemical shift is influenced by the adjacent electronegative nitrogen atom of the triazole ring.

  • δ ~4.25 ppm (C2'-H): This multiplet corresponds to the proton on the C2' carbon of the oxolane ring, which is a chiral center. It is deshielded by two adjacent electronegative atoms: the ring oxygen (O') and the nitrogen atom of the triazole ring via the methylene bridge. It appears as a multiplet due to coupling with the two C_bridge protons and the two C3' protons.

  • δ ~3.80 ppm (C5'-H₂): This multiplet arises from the two protons on the C5' carbon, which are adjacent to the electron-withdrawing ring oxygen. This proximity to oxygen causes a downfield shift compared to standard aliphatic methylene groups.[5]

  • δ ~2.05 - 1.80 ppm (C3'-H₂, C4'-H₂): This complex, overlapping multiplet region in the upfield aliphatic range is assigned to the four protons on the C3' and C4' carbons of the oxolane ring. These are standard aliphatic protons and their signals overlap due to similar chemical environments.

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms.

Data Summary
Assigned CarbonChemical Shift (δ, ppm)
C_ald (C=O)~185.1
C4~148.0
C5~126.5
C2'~77.5
C5'~68.8
C_bridge~56.2
C3'~28.7
C4'~25.9
Detailed Signal Assignment and Rationale
  • δ ~185.1 ppm (C_ald): This signal in the far downfield region is unequivocally assigned to the carbonyl carbon of the aldehyde group. Carbonyl carbons are highly deshielded and typically appear in the 180-200 ppm range.[6]

  • δ ~148.0 ppm (C4): This resonance is assigned to the C4 carbon of the triazole ring. It is a quaternary carbon substituted with the aldehyde group. In substituted 1,2,3-triazoles, the carbon atom bearing a substituent (C4) often appears further downfield than the carbon with a proton (C5).[8]

  • δ ~126.5 ppm (C5): This signal corresponds to the C5 carbon of the triazole ring, which is bonded to H5. Its chemical shift is typical for a protonated carbon in an aromatic heterocyclic system.

  • δ ~77.5 ppm (C2'): Assigned to the C2' carbon of the oxolane ring. This carbon is bonded to two electronegative atoms (the ring oxygen O' and the N1 of the triazole via the methylene bridge), causing a significant downfield shift into the range typical for carbons in ethers or alcohols.

  • δ ~68.8 ppm (C5'): This signal is attributed to the C5' carbon of the oxolane ring, which is adjacent to the ring oxygen, resulting in a deshielded chemical shift.

  • δ ~56.2 ppm (C_bridge): This resonance corresponds to the methylene bridge carbon. Its position is influenced by the adjacent nitrogen atom of the triazole ring.

  • δ ~28.7 ppm and ~25.9 ppm (C3', C4'): These two signals in the upfield aliphatic region are assigned to the C3' and C4' carbons of the oxolane ring. They are in a standard alkane-like environment and thus have the lowest chemical shifts in the spectrum.

Experimental Protocols

To ensure data reproducibility and integrity, standardized experimental procedures are crucial. The following protocols represent a self-validating system for obtaining high-quality NMR data for this class of compounds.

Protocol 1: NMR Sample Preparation

The causality behind this protocol is to ensure a homogenous solution of the analyte at a sufficient concentration for detection, free from particulate matter and paramagnetic impurities, using a deuterated solvent that will not interfere with the ¹H spectrum.

  • Sample Weighing: Accurately weigh 10-15 mg of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde for ¹H NMR, or 30-50 mg for ¹³C NMR. The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[9]

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial containing the sample. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which serves as a convenient chemical shift reference.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of sonication may be used if dissolution is slow.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool placed inside the pipette during transfer to remove any microscopic solid impurities.

Protocol 2: NMR Data Acquisition Workflow

This workflow outlines the logical steps from sample insertion to final data processing. The choice of parameters is designed to achieve a balance between signal-to-noise ratio, resolution, and experiment time.

cluster_pre Pre-Acquisition cluster_acq Data Acquisition cluster_post Post-Processing s1 Insert Sample into Magnet s2 Lock on Deuterium Signal (e.g., CDCl₃) s1->s2 s3 Shim Magnet Coils for Field Homogeneity s2->s3 acq1 Acquire ¹H Spectrum (e.g., 16 scans) s3->acq1 acq2 Acquire ¹³C Spectrum (e.g., 1024 scans) s3->acq2 p1 Apply Fourier Transform acq1->p1 acq2->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Calibrate Chemical Shift (Ref: TMS or residual CDCl₃ at 7.26 ppm) p3->p4 p5 Integrate ¹H Signals p4->p5 For ¹H only

Figure 2: Standard workflow for NMR data acquisition and processing.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. The distinct chemical shifts and coupling patterns observed for the aldehyde, triazole, and oxolane moieties are in full agreement with established NMR principles and data from analogous structures. The downfield aldehyde and triazole proton signals, combined with the characteristic aliphatic patterns of the N-linked side chain, create a unique spectral fingerprint. This detailed guide, including robust experimental protocols, serves as an authoritative reference for researchers working with this compound, enabling confident identification and quality control in synthetic and drug discovery applications.

References

  • BenchChem. (2025).
  • G. Cristina, et al. (2010).
  • ResearchGate. (2025). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.
  • PharmaInfo. (n.d.).
  • PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. PubChem.
  • Sigma-Aldrich. (n.d.). 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. Sigma-Aldrich.
  • ResearchGate. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NextSDS. (n.d.). 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. NextSDS.
  • Silva, A. M. S., & Pinto, D. C. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry.
  • ChemicalBook. (2025). 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde. ChemicalBook.
  • ACS Publications. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
  • Al-Masoudi, N. A., et al. (n.d.).
  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.
  • AIP Publishing. (n.d.).
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. BenchChem.
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI.
  • Ali, I., et al. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC.
  • Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals.
  • JEOL. (n.d.).

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Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its role as a bioisostere and its presence in a multitude of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its role as a bioisostere and its presence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical overview of the synthesis, crystal structure determination, and X-ray diffraction analysis of a specific derivative, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. Single-crystal X-ray diffraction stands as the definitive method for achieving this, offering unambiguous proof of molecular conformation and intermolecular interactions.[3] This document details the scientific rationale behind the experimental protocols, from crystal growth to data refinement, providing a self-validating framework for the structural elucidation of this and similar triazole derivatives.

Introduction: The Significance of Triazole Scaffolds in Modern Drug Discovery

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its appeal stems from its unique combination of properties: it is metabolically stable, capable of forming hydrogen bonds, and possesses a significant dipole moment, all while being relatively easy to synthesize through "click chemistry." These characteristics make triazoles ideal for molecular hybridization strategies, where they can link different pharmacophores to create novel therapeutic agents with enhanced efficacy and selectivity.[1] The title compound, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, combines the versatile triazole core with a reactive carbaldehyde group and a tetrahydrofuran (oxolane) moiety, presenting multiple avenues for further chemical modification and exploration of biological activity.

The carbaldehyde at the 4-position of the triazole ring is a key functional group that serves as a synthetic handle for the construction of more complex molecular architectures, including Schiff bases, alcohols, and carboxylic acids, further expanding the chemical space for drug discovery.[1] The oxolane substituent can influence the compound's solubility, pharmacokinetic profile, and binding interactions with biological targets. Given these features, a precise understanding of the molecule's three-dimensional structure is crucial for predicting its behavior and for designing next-generation derivatives.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of 1,4-disubstituted 1,2,3-triazoles is typically achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A plausible synthetic route to the title compound is outlined below.

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 2-(azidomethyl)oxolane with a suitable propargyl aldehyde equivalent. The starting azide can be prepared from the corresponding commercially available 2-(hydroxymethyl)oxolane.

Synthesis cluster_0 Preparation of Azide cluster_1 Cycloaddition Tetrahydrofurfuryl_alcohol 2-(Hydroxymethyl)oxolane Intermediate_1 Tosyl-protected alcohol Tetrahydrofurfuryl_alcohol->Intermediate_1 Tosylation Tosyl_chloride TsCl, Pyridine Azide 2-(Azidomethyl)oxolane Intermediate_1->Azide Azide Substitution Sodium_azide NaN3, DMF Product 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde Azide->Product CuAAC Propargyl_aldehyde Propargyl aldehyde equivalent Propargyl_aldehyde->Product Cu_catalyst Cu(I) catalyst Cu_catalyst->Product

Caption: Proposed synthetic route for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

Experimental Protocol: Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[4] The goal is to achieve slow crystallization to allow for the formation of a well-ordered, single lattice.

Protocol: Slow Evaporation Method

  • Purification: The synthesized compound is first purified to the highest possible degree using techniques such as column chromatography or recrystallization.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common approach is to use a binary solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (in which it is less soluble) is slowly introduced.

  • Crystallization Setup:

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a less volatile anti-solvent (e.g., hexane or heptane).

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator). The slow evaporation of the more volatile solvent and diffusion of the anti-solvent vapor will gradually decrease the solubility of the compound, promoting the formation of single crystals over several days to weeks.

  • Crystal Selection: Once suitable crystals have formed, they should be carefully examined under a polarized light microscope.[4] A good quality single crystal will appear transparent, have well-defined faces, and should exhibit uniform extinction of polarized light every 90 degrees of rotation.[4]

Single-Crystal X-ray Diffraction: The Definitive Structural Elucidation

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5] By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine bond lengths, bond angles, and the overall molecular conformation.[5]

Principles of X-ray Diffraction

Crystals act as three-dimensional diffraction gratings for X-rays.[5] When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In specific directions, the scattered waves interfere constructively, producing a diffraction pattern of spots. The positions and intensities of these spots are governed by Bragg's Law and are directly related to the arrangement of atoms in the crystal lattice.

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow.[3]

X-ray_Diffraction_Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection on Diffractometer Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Generation Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.[3]

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[5] The instrument consists of an X-ray source, the goniometer for orienting the crystal, and a detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing and Structure Solution: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[6] The initial atomic positions are then determined using methods such as direct methods or Patterson functions.[6]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[6] This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unresolved electron density.

Structural Analysis and Data Interpretation

While specific crystallographic data for the title compound is not publicly available, we can anticipate the key structural features and present a representative data table based on similar published structures of 1,4-disubstituted 1,2,3-triazoles.[7][8]

Expected Molecular Conformation and Intermolecular Interactions

The final refined structure would reveal the precise conformation of the molecule, including the relative orientation of the triazole ring, the carbaldehyde group, and the oxolane substituent. The planarity of the triazole ring is an important feature, and any deviation from planarity would be quantified.

Intermolecular interactions, such as hydrogen bonds (e.g., involving the aldehyde oxygen or triazole nitrogens) and van der Waals forces, dictate the crystal packing. An analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Representative Crystallographic Data

The results of a single-crystal X-ray diffraction experiment are summarized in a standardized format. The following table presents typical parameters that would be expected for a compound of this nature.

Parameter Illustrative Value Significance
Chemical FormulaC8H9N3O2Defines the elemental composition.
Formula Weight179.18Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[9]
Space GroupP2₁/cDefines the symmetry elements within the unit cell.[9]
a (Å)~8.5Unit cell dimension.
b (Å)~10.2Unit cell dimension.
c (Å)~9.8Unit cell dimension.
β (°)~95.0Angle of the unit cell.
Volume (ų)~850Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated) (g/cm³)~1.40Calculated density of the crystal.
Absorption Coefficient (mm⁻¹)~0.10Measure of X-ray absorption by the crystal.
F(000)376Total number of electrons in the unit cell.
R₁ (I > 2σ(I))< 0.05R-factor; a measure of the agreement between the model and the data.
wR₂ (all data)< 0.15Weighted R-factor; another measure of agreement.

Note: The values in this table are for illustrative purposes only and represent typical data for a small organic molecule.

Conclusion: The Power of Structural Insight in Drug Development

The definitive structural elucidation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde through single-crystal X-ray diffraction provides an invaluable, high-resolution snapshot of its molecular architecture. This detailed structural information is not merely an academic exercise; it is a critical component in modern, structure-based drug design. By understanding the precise conformation and intermolecular interactions, researchers can make more informed decisions in the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this vital structural data, thereby accelerating the journey from a promising lead compound to a potential therapeutic agent.

References

  • ResearchGate. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

  • Elsevier. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Retrieved from [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • Discovery Journals. (2020). Current developments of potentially significant Triazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Retrieved from [Link]

Sources

Exploratory

Comprehensive Safety Data and Toxicity Profile of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1487350-26-4) is a highly functionalized synthetic intermediate widely utilized in medicinal chemistry and drug discovery[1]. Synthesized t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1487350-26-4) is a highly functionalized synthetic intermediate widely utilized in medicinal chemistry and drug discovery[1]. Synthesized typically via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features three distinct pharmacophoric and reactive domains: an oxolane (tetrahydrofuran) ring, a 1,2,3-triazole core, and a terminal aldehyde[2].

While the 1,2,3-triazole core provides exceptional metabolic stability, the flanking oxolane and aldehyde moieties dictate the compound's reactivity, storage requirements, and toxicological profile[3]. This whitepaper synthesizes empirical data and predictive structural analog modeling to provide drug development professionals with a definitive guide on the handling, safety, and mechanistic toxicity of this compound.

Physicochemical Profiling & Hazard Causality

To understand the safety profile of this compound, we must deconstruct its reactivity based on its structural components. Toxicity is not arbitrary; it is a direct consequence of molecular geometry and electron distribution.

  • The Aldehyde Moiety (Electrophilic Center): The C4-carbaldehyde group is highly electrophilic. In biological systems, it readily undergoes nucleophilic attack by primary amines (e.g., the ϵ -amino group of lysine residues in proteins) to form Schiff bases[3]. This covalent protein cross-linking is the primary mechanism driving its Skin Irritation (H315) and Eye Irritation (H319) classifications[4].

  • The Oxolane Ring (Ether Linkage): The tetrahydrofuran-derived oxolane ring is susceptible to auto-oxidation[2]. In the presence of ambient oxygen and UV light, the carbon adjacent to the ether oxygen forms radical species, rapidly propagating into explosive hydroperoxides. This dictates strict storage protocols (inert atmosphere, dark conditions).

  • The 1,2,3-Triazole Core (Pharmacophore): The triazole ring is chemically inert under physiological conditions but possesses a high dipole moment. It enhances the overall lipophilicity and membrane permeability of the molecule, thereby increasing the systemic bioavailability of the reactive aldehyde group[2].

Table 1: Physicochemical and Identification Properties
ParameterValueReference
Chemical Name 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde[1]
CAS Number 1487350-26-4[1]
Molecular Formula C8H11N3O2[2]
Monoisotopic Mass 181.08513 Da[2]
Predicted XlogP -0.2[2]

Mechanistic Toxicity & Degradation Pathways

The following diagram illustrates the divergent pathways of this compound: biological toxicity driven by the aldehyde, and environmental degradation driven by the oxolane ring.

ToxicityPathway Compound 1-[(oxolan-2-yl)methyl]-1H- 1,2,3-triazole-4-carbaldehyde Aldehyde Aldehyde Moiety (Electrophilic) Compound->Aldehyde Oxolane Oxolane Ring (Ether Linkage) Compound->Oxolane Triazole 1,2,3-Triazole Core (Stable Pharmacophore) Compound->Triazole Protein Protein Cross-linking (Schiff Base Formation) Aldehyde->Protein Nucleophilic Attack Peroxides Auto-oxidation to Hydroperoxides Oxolane->Peroxides O2 / Light Sensitization Skin/Eye Irritation & Sensitization (H315, H319) Protein->Sensitization Degradation Reagent Degradation & Explosion Hazard Peroxides->Degradation

Fig 1: Mechanistic pathways of toxicity and degradation for oxolan-triazole-carbaldehyde.

Standardized Safety Data Sheet (SDS) Parameters

Based on empirical data from exact structural analogs—such as 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS 1484653-79-3)[4] and 1H-1,2,3-triazole-4-carbaldehyde[3]—the compound necessitates stringent handling protocols.

Table 2: GHS Hazard Classification and Precautionary Statements
Hazard ClassCategoryHazard CodeToxicological Description
Acute Toxicity 4H302 / H312 / H332Harmful if swallowed, in contact with skin, or inhaled[5].
Skin Irritation 2H315Causes skin irritation via electrophilic protein binding[4].
Eye Irritation 2AH319Causes serious eye irritation; risk of corneal damage[4].
STOT SE 3H335 / H336May cause respiratory irritation and central nervous system depression (drowsiness)[4],[6].
Handling and Storage Directives
  • Storage: Store at 2–8°C. Must be kept under an inert atmosphere (Argon or Nitrogen) to prevent oxolane auto-oxidation. Protect from direct light.

  • PPE: Nitrile gloves are mandatory. Due to the permeation potential of ether/aldehyde combinations, gloves should be changed immediately upon contamination. Chemical safety goggles and a NIOSH-approved respirator are required when handling outside a fume hood.

  • Incompatibilities: Strong oxidizing agents, strong bases, and primary amines (which will cause rapid, exothermic Schiff base condensation)[6].

Experimental Workflows for Toxicity & Stability Validation

To ensure scientific integrity and self-validation, laboratories utilizing this compound must implement rigorous quality control and toxicity screening. Below are field-proven protocols.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This serves as a highly accurate proxy for cellular viability following exposure to the electrophilic stress induced by the aldehyde moiety.

  • Cell Seeding: Seed human dermal fibroblasts (HDF) or HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in anhydrous DMSO to create a 10 mM stock. Dilute in serum-free media to achieve final concentrations ranging from 1 µM to 500 µM. (Note: Final DMSO concentration must not exceed 0.5% to prevent vehicle toxicity).

  • Treatment: Aspirate growth media and apply 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis to quantify the compound's acute cellular toxicity.

Protocol 2: Accelerated Stability and Peroxide Quenching Workflow

Causality: Oxolane rings form explosive peroxides over time. This protocol ensures the reagent is safe for use and outlines the chemical reduction of dangerous hydroperoxides back to benign alcohols using sodium metabisulfite.

  • Peroxide Testing: Dip a commercial KI/starch peroxide test strip into the neat liquid or a concentrated organic solution of the compound.

  • Observation: A color change to blue/black indicates the presence of peroxides (>20 ppm is considered hazardous for distillation or concentration).

  • Quenching (If Positive): Transfer the contaminated compound to a separatory funnel.

  • Reduction: Add an equal volume of freshly prepared 10% (w/v) aqueous sodium metabisulfite ( Na2​S2​O5​ ) solution.

  • Agitation: Shake vigorously for 5 minutes, frequently venting the funnel to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer will contain the reduced, water-soluble byproducts. Drain the aqueous layer.

  • Validation: Retest the organic layer with a new KI/starch strip. Repeat the washing process until the test is negative (<5 ppm). Dry the organic layer over anhydrous MgSO4​ before use.

References

  • NextSDS. "1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde - Chemical Substance Information".
  • NextSDS. "1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid - Chemical Substance Information".
  • NextSDS. "1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde - Chemical Substance Information".
  • AK Scientific, Inc. "1-(4-Chlorobenzyl)
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 227927, 1H-1,2,3-triazole-4-carbaldehyde". PubChem.
  • Université du Luxembourg. "PubChemLite - 1-[(oxolan-2-yl)methyl]-1h-1,2,3-triazole-4-carbaldehyde (C8H11N3O2)". PubChemLite.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in Solution

Executive Summary 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocycle-containing molecule with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. The prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocycle-containing molecule with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. The presence of three distinct functional moieties—a 1,4-disubstituted 1,2,3-triazole ring, an aldehyde group, and an N-linked tetrahydrofuran (oxolane) methyl group—necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive technical overview of the potential degradation pathways, a robust analytical strategy for stability assessment, and practical considerations for handling and storage. The protocols and insights presented herein are grounded in established chemical principles and aligned with regulatory expectations for drug development, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Stability Profiling

In drug discovery and development, the intrinsic stability of a molecule is a critical quality attribute that dictates its viability as a therapeutic candidate or synthetic precursor. For a molecule such as 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, which incorporates multiple reactive centers, a proactive and systematic evaluation of its thermodynamic stability is paramount. Understanding its degradation profile under various stress conditions allows for the development of robust formulations, defines appropriate storage and handling procedures, and ensures the integrity and safety of subsequent synthetic steps or the final active pharmaceutical ingredient (API). This document serves as a foundational guide for researchers to design and execute a comprehensive stability assessment program for this compound.

Molecular Structure and Inherent Reactivity

The stability of the title compound is a composite of the individual stabilities of its constituent functional groups and their potential interactions.

  • 1,2,3-Triazole Ring: The 1,2,3-triazole core is an aromatic heterocycle known for its remarkable stability.[1][2] It is generally resistant to thermal stress, moderate acidic and basic conditions, hydrolysis, and redox reactions.[3] This stability is attributed to the delocalization of π-electrons within the aromatic ring system.[2] Computational studies suggest that the initial decomposition of the 1,2,3-triazole skeleton requires significant energy, with ring-opening being a more likely pathway than H-transfer under high thermal stress.[4]

  • Aldehyde Group: The aldehyde functionality is the most reactive and, therefore, the most likely site of initial degradation. Aldehydes are highly susceptible to oxidation, even by atmospheric oxygen, to form the corresponding carboxylic acid.[5][6] This process can be catalyzed by light, heat, and trace metal impurities. Under acidic or basic conditions, aldehydes can also participate in various condensation or polymerization reactions.

  • Oxolane (Tetrahydrofuran) Moiety: Tetrahydrofuran (THF), or oxolane, is a cyclic ether that is generally stable.[7] However, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light, a process that should be considered during long-term storage of the compound in solution. The ether linkage is typically stable to hydrolysis, except under strongly acidic conditions which could potentially promote ring-opening.

Potential Degradation Pathways

Based on the functional group analysis, several degradation pathways can be postulated. A comprehensive stability study should aim to confirm or refute these pathways.

  • Oxidation: The primary and most probable degradation pathway is the oxidation of the aldehyde group at the C4 position of the triazole ring to yield 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. This is a common transformation for aldehydes and can be initiated by atmospheric oxygen, residual peroxides in solvents, or intentional oxidative stressors (e.g., H₂O₂).[5][8]

  • Acid/Base-Catalyzed Reactions:

    • Hydrolysis: While the triazole and ether moieties are relatively robust, extreme pH conditions could potentially lead to cleavage. Strong acid could protonate the ether oxygen, making the oxolane ring susceptible to nucleophilic attack and ring-opening. The N-C bond linking the oxolane-methyl group to the triazole is expected to be stable under most hydrolytic conditions.

    • Cannizzaro Reaction (Disproportionation): Under strong basic conditions (in the absence of α-protons), the aldehyde could undergo disproportionation to yield the corresponding primary alcohol (1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl)methanol and the carboxylate salt.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions. This could accelerate the oxidation of the aldehyde or potentially lead to cleavage of the N-CH₂ bond or degradation of the heterocyclic rings. Photostability testing is a specific requirement under ICH guidelines.[9]

The following diagram illustrates the most probable degradation pathways.

G Parent 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde OxidationProduct 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Parent->OxidationProduct [O] (e.g., H₂O₂, Air, Light) HydrolysisProduct Ring-Opened/Cleaved Products Parent->HydrolysisProduct Strong Acid/Heat (H₃O⁺) DisproportionationProduct1 (...-triazol-4-yl)methanol Parent->DisproportionationProduct1 Strong Base (e.g., conc. NaOH) DisproportionationProduct2 ...-triazole-4-carboxylate Parent->DisproportionationProduct2 Strong Base (e.g., conc. NaOH)

Caption: Postulated degradation pathways for the title compound.

Analytical Strategy for Stability Assessment

A multi-faceted analytical approach is required to monitor the parent compound's decay and identify and quantify any resulting degradants. This strategy is aligned with ICH Q1A(R2) guidelines for stability testing.[10][11]

Forced Degradation (Stress Testing)

The cornerstone of a stability study is forced degradation, where the compound is exposed to exaggerated conditions to intentionally produce degradants.[12][13] This helps to rapidly identify likely degradation products, establish degradation pathways, and crucially, demonstrate the specificity of the analytical methods.[12][14]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/Condition DetailsTypical Duration & TemperaturePrimary Expected Degradation
Acid Hydrolysis 0.1 M HCl24-72 hrs @ 60°CMinimal degradation expected; potential for ether cleavage
Base Hydrolysis 0.1 M NaOH24-72 hrs @ 60°CPotential for disproportionation
Oxidation 3% H₂O₂24 hrs @ Room TempFormation of carboxylic acid
Thermal Dry Heat / Solution7 days @ 80°CMinimal degradation expected
Photolytic UV/Vis Light (ICH Q1B)Per ICH Q1B guidelines[9]Potential for oxidation and radical-based cleavage

Note: The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[10]

Primary Analytical Technique: Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing, allowing for the separation and quantification of the parent compound and its impurities.[15]

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a robust, reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm) known for good peak shape with heterocyclic compounds.

  • Mobile Phase Screening:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid acts as a modifier to improve peak shape and provides protons for subsequent mass spectrometry analysis.

  • Gradient Elution: Develop a gradient method starting with a high aqueous composition (e.g., 95% A) and ramping to a high organic composition (e.g., 95% B) over 15-20 minutes. This will ensure elution of the polar parent compound and any less polar degradants.

  • Detection: Use a Photo Diode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm). A PDA detector is crucial as it allows for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single component.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines. The key is to demonstrate specificity by analyzing the forced degradation samples. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and other impurities.[14]

Identification of Degradants: LC-MS/MS

To identify the structures of unknown peaks observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[16][17]

Protocol 2: Degradant Identification using LC-MS/MS

  • Interface Method: Use the developed HPLC method and interface it directly with a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Full Scan MS: First, acquire full scan mass spectra for each peak to determine the molecular weight of the parent compound and its degradants.

  • Tandem MS (MS/MS): Subject the molecular ion of each degradant to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Structural Elucidation: The fragmentation pattern provides structural clues. For example, the oxidation product would show a mass increase of 16 amu (CHO -> COOH). By comparing the fragmentation pattern of a degradant to that of the parent compound, one can deduce the site of modification.[18][19]

The following diagram outlines the integrated experimental workflow.

G cluster_0 Sample Preparation & Stressing cluster_1 Analytical Workflow cluster_2 Reporting & Conclusion A Prepare Stock Solution in Acetonitrile/Water B Aliquot into Vials for Each Stress Condition A->B C Expose to Stress: Acid, Base, H₂O₂, Heat, Light B->C D Collect Samples at Time Points (T₀, T₁, T₂, etc.) C->D E HPLC-UV Analysis (Quantify Parent Loss) D->E F Peak Purity Check (PDA Detector) E->F G LC-MS/MS Analysis (Identify Degradants) E->G Inject Stressed Samples H Propose Degradation Pathways G->H Interpret MS/MS Data I Summarize Data (Tables & Charts) H->I J Determine Intrinsic Stability & Recommend Storage I->J

Caption: Experimental workflow for stability assessment.

Formulation and Storage Considerations

The results from the stability studies provide direct, actionable guidance for handling the compound.

  • Solvent Selection: For solution-based work, use high-purity, degassed solvents to minimize oxidative degradation. Protic solvents may be acceptable, but aprotic solvents like acetonitrile or THF (stabilized with BHT) are preferable for long-term storage.

  • pH Control: Given the potential for acid/base-mediated degradation, solutions should be maintained near neutral pH. The use of buffers (e.g., phosphate buffer) may be warranted for aqueous formulations.

  • Atmosphere: To prevent oxidation of the aldehyde, solutions should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Therefore, storage at reduced temperatures (e.g., 2-8°C or -20°C) is recommended to maximize shelf-life.

  • Light Protection: Samples should be stored in amber vials or otherwise protected from light to prevent photolytic degradation.

Conclusion

A thorough understanding of the thermodynamic stability of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is essential for its successful application in research and development. The molecule's stability is primarily dictated by its aldehyde functional group, which is susceptible to oxidation. The 1,2,3-triazole and oxolane rings are comparatively robust but should not be considered inert under all conditions. By implementing a systematic approach involving forced degradation studies coupled with modern analytical techniques like stability-indicating HPLC-UV and LC-MS/MS, researchers can confidently elucidate degradation pathways, establish appropriate storage conditions, and ensure the quality and integrity of this valuable synthetic intermediate.

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  • TETRAHYDROFURAN. (n.d.). Ataman Kimya. Retrieved March 12, 2026, from [Link]

  • Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. (2015, May 12). BioProcess International. Retrieved March 12, 2026, from [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2025, October 15). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (2020, March 9). Journal of Applied Pharmaceutical Science. Retrieved March 12, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved March 12, 2026, from [Link]

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  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved March 12, 2026, from [Link]

  • Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. (2019, September 5). ResearchGate. Retrieved March 12, 2026, from [Link]

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  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023, June 22). ACS Publications. Retrieved March 12, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. Understanding these fundamental chemical properties is paramount in the fields of medicinal chemistry, analytical chemistry, and drug development for compound identification, purity assessment, and elucidation of metabolic pathways.

Differentiating Molecular Weight and Exact Mass: A Foundational Overview

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they represent distinct concepts.

  • Molecular Weight (or Molar Mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundances.[1][2][3] The unit for molar mass is typically grams per mole ( g/mol ).[4] This value is crucial for stoichiometric calculations in chemical reactions.

  • Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[5][6] It is a more precise value and is instrumental in high-resolution mass spectrometry for determining the elemental composition of a molecule.[7][8] The unit for exact mass is the Dalton (Da).[6]

The distinction between these two values arises from the existence of isotopes for most elements. For instance, carbon primarily exists as ¹²C, but a small fraction is ¹³C.[9] Molecular weight accounts for this natural distribution, while exact mass considers only the most abundant isotope (¹²C in this case).[1][10]

Calculating the Molecular Properties of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

To determine the molecular weight and exact mass of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, we first need to establish its molecular formula. By deconstructing the chemical name, we can deduce the molecular structure and subsequently the formula.

The compound consists of an oxolane (tetrahydrofuran) ring attached via a methyl group to a 1H-1,2,3-triazole ring, which is substituted with a carbaldehyde group at the 4-position. This corresponds to a molecular formula of C₈H₁₁N₃O₂ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of each atom in the molecule. The average atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[11]

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u[12]

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u[13][14]

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u[15][16]

Molecular Weight = 96.088 + 11.088 + 42.021 + 31.998 = 181.195 g/mol

Calculation of Exact Mass

The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of the constituent elements.[5]

  • Carbon (¹²C): 8 atoms × 12.000000 u = 96.000000 u[9][17]

  • Hydrogen (¹H): 11 atoms × 1.007825 u = 11.086075 u[18][19]

  • Nitrogen (¹⁴N): 3 atoms × 14.003074 u = 42.009222 u[18][20]

  • Oxygen (¹⁶O): 2 atoms × 15.994915 u = 31.989830 u

Exact Mass = 96.000000 + 11.086075 + 42.009222 + 31.989830 = 181.085127 Da

Summary of Molecular Properties

The calculated molecular weight and exact mass for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde are summarized in the table below for easy reference.

PropertyValueUnits
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.195 g/mol
Exact Mass 181.085127Da

Experimental Verification of Exact Mass: A High-Resolution Mass Spectrometry Protocol

The calculated exact mass can be experimentally verified using high-resolution mass spectrometry (HRMS), a powerful analytical technique for precise mass determination.[21][22]

Workflow for Exact Mass Determination

G cluster_sample_prep Sample Preparation cluster_hrms HRMS Analysis cluster_data_analysis Data Analysis A Dissolve Compound in Appropriate Solvent B Prepare Dilute Solution (e.g., 1 µg/mL) A->B C Infuse Sample into Mass Spectrometer B->C D Acquire High-Resolution Mass Spectrum C->D E Calibrate Mass Spectrum with Known Standard D->E F Identify Molecular Ion Peak [M+H]⁺ E->F G Determine Experimental m/z of Molecular Ion F->G H Compare Experimental m/z with Calculated Exact Mass G->H

Caption: Workflow for the experimental verification of exact mass using HRMS.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

    • Perform serial dilutions to obtain a final concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6]

    • Calibrate the instrument using a known calibration standard with well-defined mass-to-charge ratios (m/z) across the desired mass range. This step is crucial for ensuring high mass accuracy.

  • Sample Infusion and Data Acquisition:

    • Introduce the prepared sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion or liquid chromatography.

    • Acquire the mass spectrum in a high-resolution mode. The data should be collected as a profile or centroided spectrum.

  • Data Analysis:

    • Process the acquired mass spectrum using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For our compound with an exact mass of 181.085127 Da, the expected m/z for the [M+H]⁺ ion would be approximately 182.092952.

    • Determine the experimentally measured m/z of this peak.

    • Calculate the mass error, typically in parts per million (ppm), to compare the experimental mass with the calculated exact mass. A low mass error (typically < 5 ppm) provides strong evidence for the proposed elemental composition.

Conclusion

The accurate determination of molecular weight and exact mass is a cornerstone of modern chemical research and development. For 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, the calculated molecular weight is 181.195 g/mol , and the exact mass is 181.085127 Da. The experimental verification of the exact mass through high-resolution mass spectrometry provides a high degree of confidence in the elemental composition and identity of the synthesized compound, which is a critical step in the drug discovery and development pipeline.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. [Link]

  • PubChem. (n.d.). Carbon. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. [Link]

  • Unimod. (n.d.). Symbols & mass values. [Link]

  • PubChem. (n.d.). Oxygen. National Center for Biotechnology Information. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Oxygen. [Link]

  • Wikipedia. (2024, February 25). Carbon-12. [Link]

  • Wikipedia. (2024, March 1). Hydrogen. [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. [Link]

  • Wikipedia. (2024, March 2). Oxygen. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • PubChem. (n.d.). Carbon-13. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024, February 29). Nitrogen. [Link]

  • Breslyn, W. (2018, March 22). How to Calculate Molar Mass (Molecular Weight). [Video]. YouTube. [Link]

  • PubChem. (n.d.). Hydrogen. National Center for Biotechnology Information. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. [Link]

  • Pleil, J. D., & Isaacs, K. K. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Breath Research, 12(4), 047103. [Link]

  • PubChem. (n.d.). Hydrogen atom. National Center for Biotechnology Information. [Link]

  • Britannica. (2026, February 27). Nitrogen. [Link]

  • PubChem. (n.d.). Protium atom. National Center for Biotechnology Information. [Link]

  • Tyler DeWitt. (2025, June 4). Why No Carbon Atom Weighs 12.011 amu (But the Periodic Table Says It Does). [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2017, August 9). How To Calculate The Molar Mass of a Compound - Quick & Easy! [Video]. YouTube. [Link]

  • Wikipedia. (2024, February 29). Isotopes of nitrogen. [Link]

  • Omni Calculator. (n.d.). Molecular Weight Calculator. [Link]

  • PubChem. (n.d.). Nitrogen-15. National Center for Biotechnology Information. [Link]

  • Britannica. (2026, February 17). Oxygen. [Link]

  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • Quora. (2018, May 21). How heavy is one atom of carbon?[Link]

  • Quora. (2016, October 3). What is the atomic mass of hydrogen?[Link]

  • PubChem. (n.d.). Nitrogen. National Center for Biotechnology Information. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-Resolution Mass Spectrometry: A Powerful Tool for Molecular Analysis. Analytical Chemistry, 80(17), 6515–6521. [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?[Link]

  • Testbook. (2026, January 19). What is the mass of one atom of Oxygen?[Link]

  • Schools. (2023, June 27). How Many Grams does an Atom of Hydrogen Weight. [Link]

  • WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Introduction The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1][2] Its prevalence is largely due to the development of the Copper(I)-Catalyzed Azide-Al...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1][2] Its prevalence is largely due to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," which allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[3][4][5] The target molecule, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, combines this privileged heterocyclic core with two valuable functionalities: the versatile oxolane (tetrahydrofuran) moiety, common in pharmacologically active compounds, and a reactive carbaldehyde group. The aldehyde serves as a crucial synthetic handle for further elaboration through reactions such as reductive amination, Wittig reactions, and condensations, making this compound a highly valuable building block for creating diverse molecular libraries for drug discovery and other applications.[6][7]

This application note provides a comprehensive, three-step protocol for the synthesis of this key intermediate, beginning from commercially available starting materials. The chosen synthetic strategy prioritizes reliability, scalability, and the use of common laboratory reagents. We will detail the preparation of the key azide intermediate, the core CuAAC reaction, and the final selective oxidation to yield the target aldehyde, providing expert insights into the rationale behind procedural choices and troubleshooting guidance.

Overall Synthetic Scheme

The synthesis is accomplished via a three-step sequence:

  • Azide Formation: Conversion of commercially available (tetrahydrofuran-2-yl)methanol to the corresponding azide, (tetrahydrofuran-2-yl)methyl azide.

  • CuAAC Reaction: Copper-catalyzed cycloaddition of the synthesized azide with propargyl alcohol to form the triazole-methanol intermediate.

  • Oxidation: Selective oxidation of the primary alcohol on the triazole ring to the desired carbaldehyde.

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of (Tetrahydrofuran-2-yl)methyl Azide

This initial step involves a two-stage, one-pot procedure to convert a primary alcohol into an organic azide. The hydroxyl group is first activated by converting it into a good leaving group, a mesylate. This is immediately followed by nucleophilic substitution with sodium azide.

Causality and Expertise: Methanesulfonyl chloride (MsCl) is chosen for its high reactivity with primary alcohols in the presence of a non-nucleophilic base like triethylamine (Et3N), which neutralizes the HCl byproduct. The subsequent displacement with sodium azide in a polar aprotic solvent like DMF proceeds efficiently via an Sₙ2 mechanism. This one-pot approach is efficient as it avoids the isolation of the potentially unstable mesylate intermediate.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Eq.
(Tetrahydrofuran-2-yl)methanol102.131.02 g (1.0 mL)1.0
Triethylamine (Et₃N)101.192.1 mL1.5
Methanesulfonyl Chloride (MsCl)114.550.92 mL1.2
Sodium Azide (NaN₃)65.010.98 g1.5
Dichloromethane (DCM), anhydrous-40 mL-
N,N-Dimethylformamide (DMF), anhydrous-20 mL-
Saturated aq. NH₄Cl-20 mL-
Saturated aq. NaHCO₃-20 mL-
Brine-20 mL-
Anhydrous MgSO₄ or Na₂SO₄---

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (tetrahydrofuran-2-yl)methanol (1.0 eq.) and anhydrous DCM (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq.). Maintain the temperature at 0 °C during addition.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the consumption of the starting alcohol by TLC.

  • Once the formation of the mesylate is complete, add anhydrous DMF (20 mL) to the flask, followed by sodium azide (1.5 eq.).

  • Heat the mixture to 60-70 °C and stir vigorously overnight (approx. 12-16 hours).

  • After cooling to room temperature, carefully quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aq. NH₄Cl (20 mL), saturated aq. NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

⚠️ SAFETY WARNING: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid contact with heavy metals and strong acids. Do not use ground glass joints if distilling the product.

Part 2: Synthesis of (1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl)methanol

This step employs the CuAAC reaction to construct the 1,2,3-triazole ring.[8] The reaction is highly reliable and exclusively yields the 1,4-disubstituted regioisomer.[9]

Causality and Expertise: The catalytic cycle is initiated by the in-situ reduction of Cu(II) (from CuSO₄·5H₂O) to the active Cu(I) species by sodium ascorbate.[5] The Cu(I) then coordinates with the terminal alkyne (propargyl alcohol), forming a copper acetylide intermediate. This intermediate readily reacts with the organic azide in a stepwise manner to form the triazole ring, regenerating the Cu(I) catalyst. A solvent system of t-BuOH and water is ideal as it dissolves the organic precursors, the inorganic catalyst, and the final product to some extent.

CuAAC_Mechanism cluster_0 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate CuAcetylide R'-C≡C-Cu(I) CuI->CuAcetylide Alkyne R'-C≡CH Alkyne->CuAcetylide Metallacycle Six-membered Cu(III) intermediate CuAcetylide->Metallacycle Azide R-N3 Azide->Metallacycle CuTriazolide Copper Triazolide Metallacycle->CuTriazolide Ring Contraction Product 1,4-Triazole Product CuTriazolide->Product Protonation H+ Protonation->CuTriazolide Product->CuI Regenerates Catalyst

Caption: Simplified mechanism of the CuAAC reaction.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Eq.
(Tetrahydrofuran-2-yl)methyl azide127.161.27 g1.0
Propargyl Alcohol56.060.62 mL1.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.69125 mg0.05
Sodium Ascorbate198.11198 mg0.10
tert-Butanol (t-BuOH)-20 mL-
Deionized Water-20 mL-
Ethyl Acetate (EtOAc)-100 mL-
Saturated aq. NH₄OH / NH₄Cl (1:1)-30 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve the crude (tetrahydrofuran-2-yl)methyl azide (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of t-BuOH and water (40 mL total).

  • In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq.) in 2 mL of water. In another vial, dissolve sodium ascorbate (0.10 eq.) in 2 mL of water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution should turn from pale blue to a yellowish or heterogeneous mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC (stain with potassium permanganate to visualize the disappearance of propargyl alcohol).

  • Once the reaction is complete, add 30 mL of a 1:1 solution of saturated aqueous ammonium hydroxide and ammonium chloride to the flask and stir for 30 minutes. This will complex with the copper catalyst, resulting in a deep blue aqueous layer.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 50-100% ethyl acetate in hexanes) to yield the product as a viscous oil or low-melting solid.

Part 3: Oxidation to 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

The final step is the selective oxidation of the primary alcohol intermediate to the target aldehyde.

Causality and Expertise: Activated manganese dioxide (MnO₂) is an excellent choice for this transformation.[6] It is a mild, heterogeneous oxidant that selectively oxidizes alcohols that are in allylic, benzylic, or propargylic positions. The hydroxymethyl group at the C4 position of the 1,2,3-triazole is sufficiently activated for this reagent, minimizing the risk of over-oxidation to the carboxylic acid, which can occur with stronger, soluble oxidants. The reaction is driven by stirring a suspension of the solid MnO₂ in a solution of the substrate.

Protocol:

Reagent/MaterialMolar Mass ( g/mol )Quantity (5 mmol scale)Molar Eq.
(1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl)methanol183.200.92 g1.0
Activated Manganese Dioxide (MnO₂)86.944.35 g10.0
Dichloromethane (DCM)-50 mL-
Celite®---

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add the triazole-methanol intermediate (1.0 eq.) and dissolve it in DCM (50 mL).

  • Add activated MnO₂ (10 eq. by weight) to the solution. Note: The quality of MnO₂ is crucial; commercially available "activated" MnO₂ should be used.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction closely by TLC (staining with 2,4-dinitrophenylhydrazine (DNPH) stain will show a new orange/yellow spot for the aldehyde product). The reaction is typically complete within 4-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® in a fritted glass funnel. Wash the Celite pad thoroughly with additional DCM (approx. 50-100 mL) to ensure all the product is recovered.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

Characterization of Final Product

The structure of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include the triazole proton (singlet, ~δ 8.1-8.2 ppm), the aldehyde proton (singlet, ~δ 10.0-10.1 ppm), signals for the -N-CH₂- group attached to the tetrahydrofuran ring (doublet of doublets), and multiplets for the remaining tetrahydrofuran protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the aldehyde carbonyl carbon (~δ 185 ppm), the two triazole ring carbons, and the carbons of the oxolane and methylene linker.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 182.09.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Mesylation Insufficient base (Et₃N) or MsCl; moisture in the reaction.Ensure all reagents and solvents are anhydrous. Use slightly more equivalents of Et₃N and MsCl if necessary.
Step 1: Low Yield of Azide Poor leaving group formation; insufficient reaction time or temperature for substitution.Ensure mesylation is complete before adding NaN₃. Increase the reaction temperature for the azide substitution to 80 °C and stir for 24h.
Step 2: CuAAC Reaction Stalls Inactive catalyst (Cu(I) oxidized to Cu(II)); poor quality of sodium ascorbate.Use fresh sodium ascorbate. Add a second portion of sodium ascorbate and CuSO₄ (e.g., 2 mol%) to the reaction mixture. Degas solvents to remove O₂.
Step 2: Difficult Purification Residual copper salts co-eluting with the product.Perform a thorough wash with the NH₄OH/NH₄Cl solution. Alternatively, stir the crude product in DCM with a small amount of silica gel and EDTA disodium salt, then filter and concentrate.
Step 3: Incomplete Oxidation Inactive MnO₂; insufficient equivalents of oxidant.Use freshly opened or properly activated MnO₂. Increase the equivalents of MnO₂ (up to 20 eq.) and/or increase reaction time.
Step 3: Over-oxidation to Acid This is unlikely with MnO₂, but could occur with other oxidants.Stick to MnO₂ as the oxidant. If a polar byproduct is observed, it can be removed by washing the organic solution with a dilute NaHCO₃ solution.

References

  • Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][4][10]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.

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  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

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  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.

  • ResearchGate. (2018). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach.

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  • ResearchGate. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules.

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Application

The Strategic Application of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned 1,2,3-triazoles as a privileged scaffold in medicinal chemistry.[1][2][3] Their synthetic accessibility, unique physicochemical properties, and ability to...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents has positioned 1,2,3-triazoles as a privileged scaffold in medicinal chemistry.[1][2][3] Their synthetic accessibility, unique physicochemical properties, and ability to act as bioisosteres for amide bonds have cemented their importance in drug design.[1][2] Within this esteemed class of heterocycles, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde emerges as a particularly compelling building block. This molecule synergistically combines the established pharmacological relevance of the 1,4-disubstituted triazole core with the advantageous properties of an oxolane (tetrahydrofuran) moiety, offering a versatile platform for the generation of diverse and potent drug candidates.

The aldehyde functionality at the 4-position of the triazole ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations to build molecular complexity.[4][5] Concurrently, the (oxolan-2-yl)methyl substituent at the 1-position is not merely a passive appendage. The oxolane ring is a known modulator of physicochemical properties in drug candidates, often enhancing solubility, metabolic stability, and cell permeability, while also providing additional vectors for interaction with biological targets.[6]

This guide provides an in-depth exploration of the strategic use of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in drug discovery. We will delve into its physicochemical characteristics, detail key synthetic protocols for its elaboration, and discuss its potential applications in the development of next-generation therapeutics.

Physicochemical Properties and Strategic Advantages

The unique combination of the triazole, aldehyde, and oxolane functionalities endows 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde with a desirable profile for a drug discovery building block. A summary of its key properties is presented below:

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C8H11N3O2Provides a good starting point for library synthesis without excessive molecular weight.
Molecular Weight 181.19 g/mol Falls within the "rule of five" guidelines for lead-like compounds.
Polar Surface Area 64.9 ŲContributes to favorable solubility and permeability characteristics.
Hydrogen Bond Acceptors 5The nitrogen atoms of the triazole and the oxygen of the oxolane and aldehyde can engage in hydrogen bonding with biological targets.
Hydrogen Bond Donors 0The absence of acidic protons enhances metabolic stability.
Reactivity The aldehyde group is a versatile electrophile.Enables a wide range of C-C and C-N bond-forming reactions for rapid library generation.
Solubility The oxolane moiety generally enhances aqueous solubility.Improved solubility is crucial for bioavailability and formulation.[6]

Synthetic Utility and Key Reaction Protocols

The aldehyde group of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is the linchpin for its synthetic utility. Two of the most powerful transformations for diversifying this building block are reductive amination and the Knoevenagel condensation.

Protocol 1: Reductive Amination for the Synthesis of Novel Amine Derivatives

Reductive amination is a robust and widely used method for the formation of C-N bonds, allowing for the introduction of a vast array of amine-containing fragments.[7][8][9] This reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding amine.

Experimental Workflow for Reductive Amination

reagent 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde reaction Stir at RT, 2-4 h reagent->reaction 1.0 eq amine Primary or Secondary Amine amine->reaction 1.1 eq solvent Methanol solvent->reaction reducing_agent Sodium Borohydride (NaBH4) reduction Stir at 0 °C to RT, 4-12 h reducing_agent->reduction 1.5 eq, portion-wise product Purified Amine Derivative reaction->reduction Imine formation workup Quench, Extract, Purify reduction->workup Reaction completion workup->product

Caption: Workflow for the reductive amination of the title compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a good solvent for both the reactants and the reducing agent and is protic, which can facilitate imine formation.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures the complete reduction of the imine.

  • Temperature Control: The portion-wise addition of NaBH4 at 0 °C is crucial to control the exothermic reaction and prevent the reduction of the starting aldehyde.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, leading to the formation of α,β-unsaturated products.[10][11][12] These products are valuable intermediates for further functionalization, including Michael additions and cycloadditions.

Experimental Workflow for Knoevenagel Condensation

reagent 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde reaction Reflux, 2-6 h reagent->reaction 1.0 eq methylene Active Methylene Compound (e.g., Malononitrile) methylene->reaction 1.0 eq catalyst Piperidine catalyst->reaction 0.1 eq solvent Ethanol solvent->reaction product Purified α,β-Unsaturated Product workup Cool, Filter, Recrystallize reaction->workup Reaction completion workup->product

Caption: Workflow for the Knoevenagel condensation of the title compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq) in ethanol (0.3 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine is a mild base that effectively catalyzes the condensation by deprotonating the active methylene compound.

  • Solvent: Ethanol is a common solvent for this reaction as it is relatively polar and has a convenient boiling point for refluxing.

  • Equimolar Reactants: Using equimolar amounts of the reactants is often sufficient for this reaction to proceed to completion.

Applications in Drug Discovery: A Strategic Perspective

The derivatives synthesized from 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde are poised to be valuable in various therapeutic areas. The 1,2,3-triazole core is a known pharmacophore in a range of biologically active molecules, including anticancer, antifungal, antibacterial, and antiviral agents.[1][13][14][15]

Hypothetical Drug Discovery Workflow

cluster_synthesis Library Synthesis start 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde red_am Reductive Amination start->red_am knoev Knoevenagel Condensation start->knoev other Other Reactions (e.g., Wittig, Grignard) start->other library Diverse Compound Library red_am->library knoev->library other->library screening High-Throughput Screening (HTS) library->screening hits Hit Compounds Identified screening->hits optimization Lead Optimization (SAR Studies) hits->optimization candidate Preclinical Candidate optimization->candidate

Caption: A potential drug discovery workflow utilizing the title compound.

By employing the synthetic protocols described above, and others, a diverse library of compounds can be generated. These libraries can then be screened against a panel of biological targets to identify "hit" compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, can then be performed to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of a preclinical candidate. The inherent drug-like properties of the 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole scaffold provide a strong foundation for the successful development of novel therapeutics.

Conclusion

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde represents a highly valuable and versatile building block for contemporary drug discovery. Its strategic design, which marries the proven utility of the 1,2,3-triazole core with the beneficial physicochemical properties of the oxolane moiety, makes it an attractive starting point for the synthesis of compound libraries with a high potential for biological activity. The straightforward and robust chemical transformations that can be performed on its aldehyde functionality further enhance its appeal to medicinal chemists. As the quest for new and effective medicines continues, the thoughtful application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of the therapeutics of tomorrow.

References

  • ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

  • MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]

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  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Available from: [Link]

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  • RSC Publishing. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Available from: [Link]

  • Taylor & Francis. Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents. Available from: [Link]

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Method

Application Note &amp; Protocol: Streamlined Synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde via Copper-Catalyzed Azide-Alkyne Cycloaddition

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry. We leverage t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry. We leverage the power and simplicity of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to achieve a highly efficient and regioselective synthesis.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Ascendancy of 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole moiety has firmly established itself as a "privileged" scaffold in modern medicinal chemistry.[5][6][7][8] This five-membered heterocycle is not found in nature, yet its unique physicochemical properties make it an invaluable component in the design of novel therapeutics.[7] Its high dipole moment, capacity for hydrogen bonding, and remarkable chemical stability render it an excellent bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations depending on its substitution pattern.[5] Consequently, molecules incorporating the 1,2,3-triazole ring have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[5][7][9]

The widespread adoption of 1,2,3-triazoles is inextricably linked to the development of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, independently reported by the groups of Meldal and Sharpless, provides a robust and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles, a significant improvement over the thermal Huisgen cycloaddition which often yields mixtures of regioisomers at high temperatures.[1][2] The CuAAC reaction's operational simplicity, high yields, and tolerance of a wide range of functional groups have cemented its status as a premier "click" reaction.[1][10]

This application note details the synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, a bifunctional molecule featuring the versatile oxolane (tetrahydrofuran) moiety and a reactive carbaldehyde group, making it a prime candidate for further elaboration in drug discovery programs.

The Heart of the Matter: The CuAAC Reaction Mechanism

The CuAAC is not a concerted cycloaddition but rather a stepwise process facilitated by a copper(I) catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Formation of the Copper Acetylide: The catalytic cycle begins with the reaction between the terminal alkyne and a copper(I) salt to form a copper acetylide intermediate.[1][2] This step significantly increases the nucleophilicity of the alkyne. The in-situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate is a common and convenient strategy.[2][11]

  • Activation of the Azide: The organic azide coordinates to the copper center.[1]

  • Cycloaddition and Ring Formation: A subsequent cyclization step leads to a six-membered copper-containing intermediate.[10]

  • Protonolysis and Catalyst Regeneration: This intermediate then undergoes protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.[2][10]

Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often employed to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, thereby accelerating the reaction.[1][11][12]

Experimental Protocol: Synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

This protocol outlines the synthesis from readily available starting materials: 2-(azidomethyl)tetrahydrofuran and propargyl aldehyde (or a suitable equivalent).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Azidomethyl)tetrahydrofuran≥95%Commercially AvailableCan be synthesized from 2-(hydroxymethyl)tetrahydrofuran.
3,3-Diethoxypropyne≥97%Commercially AvailableA stable precursor to propargyl aldehyde.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentStandard Supplier
Sodium Ascorbate≥99%Standard SupplierPrepare solution fresh.
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous, ≥99%Standard SupplierA greener alternative to other ethereal solvents.[13][14][15]
WaterDeionizedIn-house
Dichloromethane (DCM)ACS ReagentStandard SupplierFor extraction and chromatography.
Ethyl Acetate (EtOAc)ACS ReagentStandard SupplierFor chromatography.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Step-by-Step Synthesis

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(azidomethyl)tetrahydrofuran (1.0 eq., e.g., 1.27 g, 10 mmol).

  • Add 3,3-diethoxypropyne (1.1 eq., 1.41 g, 11 mmol).

  • Dissolve the starting materials in a 1:1 mixture of 2-methyltetrahydrofuran and water (40 mL).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq., 125 mg, 0.5 mmol) in 5 mL of deionized water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq., 198 mg, 1.0 mmol) in 5 mL of deionized water.

Step 2: The "Click" Reaction

  • With vigorous stirring, add the copper(II) sulfate solution to the reaction flask.

  • Immediately follow with the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically turn a heterogeneous yellow-green color.

  • Allow the reaction to stir at room temperature for 12-24 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate). The disappearance of the starting materials indicates reaction completion.

Step 4: Workup and Hydrolysis of the Acetal

  • Once the reaction is complete, add 2 M hydrochloric acid (20 mL) to the reaction mixture to hydrolyze the diethyl acetal to the desired aldehyde.

  • Stir the mixture vigorously for 2-4 hours at room temperature. Monitor the hydrolysis by TLC until the intermediate triazole acetal is fully converted to the aldehyde product.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[16]

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to obtain a pale yellow oil or solid.

Visualization of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification azide 2-(Azidomethyl)tetrahydrofuran reaction_vessel Reaction Flask (2-MeTHF/Water, RT) azide->reaction_vessel alkyne 3,3-Diethoxypropyne alkyne->reaction_vessel catalyst_sol CuSO4 Solution catalyst_sol->reaction_vessel Add Catalyst reductant_sol Sodium Ascorbate Solution reductant_sol->reaction_vessel Add Reductant hydrolysis Acidic Hydrolysis (2M HCl) reaction_vessel->hydrolysis Reaction Completion extraction DCM Extraction hydrolysis->extraction purification Silica Gel Chromatography extraction->purification product Pure Product purification->product

Caption: Workflow for the synthesis of the target triazole.

Characterization and Data

Accurate spectroscopic characterization is essential for confirming the identity and purity of the synthesized compound.[17]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the oxolane ring protons, the methylene bridge protons, the triazole proton (singlet, ~8.0-8.5 ppm), and the aldehyde proton (singlet, ~9.9-10.1 ppm).
¹³C NMR Resonances for the carbons of the oxolane ring, the methylene bridge, the triazole ring carbons, and the aldehyde carbonyl carbon (~185-190 ppm).
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde (~1690-1710 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), and C=C/C=N stretches of the triazole ring.
Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the molecular formula C₈H₁₁N₃O₂ to confirm the elemental composition.

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Conclusion and Future Perspectives

The copper-catalyzed azide-alkyne cycloaddition provides an exceptionally reliable and efficient method for the synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. The protocol detailed herein is robust, scalable, and utilizes a greener solvent, 2-MeTHF, aligning with modern principles of sustainable chemistry.[13][14][15] The resulting product, with its versatile aldehyde functionality, serves as a valuable starting point for the construction of more complex molecules and libraries of compounds for screening in drug discovery and development programs. The inherent properties of the 1,2,3-triazole ring continue to make it a central component in the quest for new and effective therapeutic agents.[6][8]

References

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  • NextSDS. (n.d.). 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Study on La(III) Complex of 1,2,3-Triazole Ligand with Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Available from: [Link]

  • Beilstein Journals. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Available from: [Link]

  • MDPI. (2025). The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods. Available from: [Link]

  • Semantic Scholar. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

  • SciSpace. (n.d.). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Retrieved from [Link]

  • PubMed. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Retrieved from [Link]

  • Molecules. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]

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Application

Application Notes and Protocols for the Reductive Amination of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Authored by: A Senior Application Scientist Abstract Reductive amination stands as a cornerstone transformation in modern medicinal and process chemistry for the synthesis of secondary and tertiary amines.[1][2] This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Reductive amination stands as a cornerstone transformation in modern medicinal and process chemistry for the synthesis of secondary and tertiary amines.[1][2] This guide provides an in-depth analysis and detailed protocols for the reductive amination of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic building block of significant interest in drug discovery. We will explore the mechanistic underpinnings of this reaction, provide a rationale for reagent selection with a focus on field-proven methods, and present step-by-step protocols for both direct and indirect amination strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction with a specific, functionalized triazole substrate.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines from carbonyl compounds is a fundamental tool for constructing the carbon-nitrogen bonds that are ubiquitous in pharmaceuticals and biologically active molecules.[3][4] Reductive amination, which proceeds through an imine or iminium ion intermediate, offers a highly controlled and efficient alternative to direct N-alkylation with alkyl halides, which often suffers from over-alkylation and low selectivity.[5]

The target substrate, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde , incorporates two key heterocyclic motifs: a 1,2,3-triazole and an oxolane (tetrahydrofuran) ring. The triazole ring is a well-established bioisostere for amide bonds and participates in favorable dipole and hydrogen-bonding interactions, while the oxolane moiety can improve solubility and provides a three-dimensional structural element. The successful amination of this aldehyde provides a direct route to a diverse library of substituted amines for further development.

Mechanistic Rationale: The "Why" Behind the Reaction

Reductive amination is a two-stage process that can be performed in a single "one-pot" reaction or in a stepwise fashion.[6][7] Understanding the mechanism is critical for troubleshooting and optimization.

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine then dehydrates to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically the rate-limiting step and is often catalyzed by mild acid.

  • Reduction: A reducing agent, introduced either concurrently or sequentially, delivers a hydride to the electrophilic carbon of the imine/iminium ion to furnish the final amine product.[8]

A crucial aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion intermediate much faster than it reduces the starting aldehyde.[9]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + H+ (catalytic) Amine Amine (R'-NH2) Amine->Carbinolamine + H+ (catalytic) Imine Imine / Iminium Ion Carbinolamine->Imine - H2O Product Final Amine Product Imine->Product Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Imine Hydride Transfer

Caption: The general mechanism of reductive amination.

Reagent and Condition Selection

The choice of reducing agent is the most critical parameter for a successful reductive amination. Below is a comparison of the most common reagents, with a clear recommendation for the target substrate.

Reducing AgentRecommended Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Dichloroethane (DCE), Dichloromethane (DCM), THFExcellent selectivity for imines over aldehydes ; mild; high yields; broad substrate scope.[10][11]Water-sensitive; higher cost.[12]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Effective for one-pot reactions at controlled pH (6-7).[6][12]Highly toxic cyanide byproduct ; less selective than STAB.[5]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Inexpensive; powerful reducing agent.Reduces starting aldehyde ; best for stepwise (indirect) procedures.[12]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Various (MeOH, EtOH, EtOAc)"Green" process with water as the only byproduct.Requires specialized high-pressure equipment; catalyst may reduce other functional groups.[1][6]

Recommendation: For the reductive amination of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde , Sodium Triacetoxyborohydride (STAB) is the reagent of choice for a direct, one-pot procedure. Its remarkable selectivity prevents the reduction of the starting aldehyde, leading to cleaner reactions and higher isolated yields.[11][13]

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is robust and generally provides excellent yields. It is the recommended starting point for most primary and secondary amines.

STAB_Workflow Workflow: One-Pot STAB Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE B Stir for 20-30 min at RT (for imine pre-formation) A->B C Add NaBH(OAc)3 (STAB) (1.5 equiv) portion-wise B->C D Stir at RT for 2-24 h (Monitor by TLC/LC-MS) C->D E Quench with sat. NaHCO3 (aq) D->E F Extract with DCM or EtOAc E->F G Dry, Filter, Concentrate F->G H Purify via Column Chromatography G->H

Caption: Experimental workflow for the direct reductive amination.

Materials and Reagents:

ReagentMolar Equiv.Purpose
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde1.0Starting Aldehyde
Amine (Primary or Secondary)1.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-Anhydrous Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Quenching Agent
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-Drying Agent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approx. 0.1 M concentration).

  • Add the desired amine (1.1 equiv) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, this time can be extended.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired amine product.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride

This protocol is a cost-effective alternative and can sometimes prevent the formation of dialkylated byproducts when using primary amines.[11]

Materials and Reagents:

ReagentMolar Equiv.Purpose
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde1.0Starting Aldehyde
Amine (Primary or Secondary)1.1Nucleophile
Methanol (MeOH)-Solvent
Sodium Borohydride (NaBH₄)1.5Reducing Agent
Water (H₂O) or 1M HCl-Quenching Agent

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in methanol (approx. 0.2 M).

    • Stir the solution at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS. Note: Addition of 3Å molecular sieves can help drive the equilibrium by removing water.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equiv) in small portions. Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine intermediate is fully consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or 1M HCl (at 0 °C) until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and extract with DCM or EtOAc (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / Recovery of Starting Aldehyde Insufficient reaction time; Deactivated reducing agent; Sterically hindered or poorly nucleophilic amine.Increase reaction time and/or temperature (e.g., 40 °C). Use fresh STAB. For difficult amines, add 1.0 equiv of acetic acid to catalyze imine formation.[10]
Aldehyde Reduction to Alcohol Incorrect reducing agent for a one-pot reaction (e.g., NaBH₄); STAB decomposition.Use STAB for one-pot reactions. Ensure STAB is handled under anhydrous conditions. If using NaBH₄, ensure imine formation is complete before adding it.
Dialkylation of Primary Amine Amine product is more nucleophilic than the starting amine, leading to a second reaction.Use the stepwise (indirect) protocol[11]. Use a larger excess of the primary amine to statistically favor mono-alkylation.
Complex Reaction Mixture Side reactions (e.g., aldol condensation); Impure starting materials.Ensure starting materials are pure. Run the reaction at a lower temperature or under more dilute conditions.

Conclusion

The reductive amination of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a highly effective and versatile method for synthesizing novel amine derivatives. The direct, one-pot procedure using sodium triacetoxyborohydride offers the best combination of efficiency, selectivity, and operational simplicity for a wide range of amine coupling partners. For specific challenges, such as cost constraints or dialkylation with primary amines, the stepwise protocol using sodium borohydride provides a reliable alternative. By understanding the underlying mechanism and key reaction parameters, researchers can confidently apply these protocols to accelerate their discovery programs.

References

  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et 3 SiH/TFA as Reducing Agent. (n.d.). Thieme-connect.com.
  • James. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (2023, July 29). Reductive amination. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Org-chem.org. [Link]

  • Optimization of the reaction conditions for the reductive amination of... (n.d.). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Www.organic-chemistry.org. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.). ResearchGate. [Link]

  • Peeters, M., Van der Donck, T., De Vleeschouwer, M., & Van Hecke, K. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7511. [Link]

  • Reductive Amination. (n.d.). [Link]

  • Peeters, M. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

  • Chen, K. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Tspace.library.utoronto.ca. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Chemrxiv.org. [Link]

  • Gotor-Fernández, V., Gotor, V., & Ferrero, M. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5625–5633. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]

  • Afanasyev, O. I., Kochetkov, K. A., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 396. [Link]

  • Cheng, M. H., Guo, K., & Lee, S. L. (2025, October 16). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. PubMed. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). [Link]

  • Reductive Amination. (2023, January 22). Chemistry LibreTexts. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Magano, J. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Org. Process Res. Dev. [Link]

  • Chen, K., & Liu, F. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules, 27(16), 5327. [Link]

Sources

Method

Application Note: 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Molecular Rationale The compound 1-[(oxolan-2-yl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Molecular Rationale

The compound 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1487350-26-4) is a highly versatile, bifunctional building block engineered for advanced heterocyclic synthesis . As a Senior Application Scientist, I frequently recommend this specific scaffold for drug discovery libraries due to the strategic combination of three distinct chemical domains:

  • The Oxolan-2-ylmethyl (Tetrahydrofurfuryl) Group: This ether-containing aliphatic ring significantly modulates the lipophilicity (LogP) of the resulting molecules while providing a critical hydrogen-bond acceptor. Furthermore, the chiral center at the C2 position of the oxolane ring allows for the exploration of stereochemical space in structure-activity relationship (SAR) studies.

  • The 1,2,3-Triazole Core: Generated via click chemistry (CuAAC), the 1,2,3-triazole is a privileged, metabolically stable bioisostere for trans-amide bonds. It is highly resistant to enzymatic degradation and oxidative cleavage [[1]]([Link]1].

  • The C4-Carbaldehyde Moiety: The electron-withdrawing nature of the triazole ring renders this aldehyde highly electrophilic, making it an exceptional substrate for multicomponent reactions (MCRs), iminium formations, and condensations [2].

This guide details three field-proven, self-validating protocols leveraging this building block to generate complex molecular architectures.

Synthesis of Tetrazole-Triazole Bis-Heterocycles (Ugi-Azide MCR)

Causality & Mechanistic Insight

Bis-heterocycles containing both triazole and tetrazole rings are highly prized in medicinal chemistry for their metabolic resistance and ability to mimic peptide geometries. The Ugi-Azide four-component reaction is the most atom-economical method to construct these systems [1].

We utilize Azidotrimethylsilane (TMSN 3​ ) instead of sodium azide (NaN 3​ ). Why? NaN 3​ has poor solubility in organic solvents and can generate highly toxic, volatile hydrazoic acid (HN 3​ ) unpredictably. TMSN 3​ is a soluble, liquid reagent that safely generates the necessary azide nucleophile in situ upon reaction with the methanol solvent, ensuring a controlled attack on the nitrilium intermediate.

Visualization of the Ugi-Azide Pathway

UgiAzide A Triazole-4-carbaldehyde (Electrophile) C Iminium Ion Intermediate A->C + Amine - H2O B Primary Amine (Nucleophile) B->C E Nitrilium Ion Intermediate C->E + Isocyanide D Isocyanide (C-Nucleophile) D->E G Tetrazole-Triazole Bis-Heterocycle E->G + TMSN3 Cycloaddition F TMS-Azide (N-Nucleophile) F->G

Mechanistic workflow of the Ugi-Azide four-component reaction to form bis-heterocycles.

Self-Validating Protocol

Reagents: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol), Benzylamine (1.0 mmol), tert-Butyl isocyanide (1.0 mmol), TMSN 3​ (1.0 mmol). Solvent: Anhydrous Methanol (2.0 mL).

  • Iminium Pre-formation: Dissolve the aldehyde and benzylamine in methanol. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The consumption of the UV-active aldehyde spot ( Rf​ ~0.6) and the appearance of a slightly yellow imine spot validates successful pre-formation. This step prevents the isocyanide from reacting prematurely with the aldehyde (Passerini side-reaction).

  • Component Addition: Add tert-butyl isocyanide to the stirring mixture, immediately followed by the dropwise addition of TMSN 3​ .

  • Cycloaddition: Stir the sealed reaction vessel at room temperature for 24 hours.

    • Self-Validation Check: The distinct, pungent odor of the isocyanide will dissipate as the reaction reaches completion.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to yield the pure tetrazole-triazole hybrid.

Synthesis of Triazolyl-Dihydropyrimidinones (Biginelli MCR)

Causality & Mechanistic Insight

Dihydropyrimidinones (DHPMs) are privileged pharmacophores widely recognized for their calcium channel blocking and anticancer activities. By reacting our triazole-aldehyde via the Biginelli multicomponent reaction, we install the metabolically stable triazole ring directly at the C4 position of the DHPM core [3].

We employ CuCl 2​ ·2H 2​ O as a mild Lewis acid catalyst. Why? Standard Brønsted acids (like HCl) can occasionally cause ring-opening of the oxolane ether. Cu(II) selectively coordinates to the aldehyde oxygen, dramatically increasing its electrophilicity to facilitate the initial nucleophilic attack by urea without degrading the oxolane ring.

Visualization of the Biginelli Pathway

Biginelli Aldehyde Triazole-4-carbaldehyde Acyliminium Acyliminium Intermediate Aldehyde->Acyliminium Cu(II) Catalyst + Urea Urea Urea / Thiourea Urea->Acyliminium Acetoacetate Ethyl Acetoacetate Enolate Enolate Addition Acetoacetate->Enolate Acyliminium->Enolate + Acetoacetate DHPM Dihydropyrimidinone (DHPM) Target Scaffold Enolate->DHPM Cyclodehydration - H2O

Lewis acid-catalyzed Biginelli multicomponent reaction pathway yielding DHPMs.

Self-Validating Protocol

Reagents: Aldehyde (1.0 mmol), Urea (1.2 mmol), Ethyl acetoacetate (1.0 mmol). Catalyst: CuCl 2​ ·2H 2​ O (10 mol%). Solvent: Ethanol (5.0 mL).

  • Activation & Condensation: Combine all reagents and the Cu(II) catalyst in a round-bottom flask containing ethanol.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours.

    • Self-Validation Check: The initially heterogeneous mixture will become a clear, homogenous solution as the intermediates form, eventually turning cloudy as the DHPM product (which is less soluble in hot ethanol) begins to precipitate.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into 20 mL of crushed ice/water while stirring vigorously.

    • Self-Validation Check: Immediate formation of a dense solid precipitate visually validates successful cyclodehydration. DHPMs are highly crystalline and insoluble in cold water.

  • Isolation: Filter the solid under vacuum, wash with cold water (to remove unreacted urea and catalyst), and recrystallize from hot ethanol to achieve >95% purity.

Knoevenagel Condensation for Extended Conjugated Systems

Causality & Mechanistic Insight

Reacting the triazole-aldehyde with active methylene compounds (e.g., malononitrile) generates highly conjugated olefins. These systems are invaluable as fluorescent probes or as Michael acceptors for the design of targeted covalent inhibitors. We use piperidine as an organocatalyst because its specific pKa​ is perfectly tuned to deprotonate malononitrile rapidly without causing base-catalyzed degradation of the aldehyde.

Self-Validating Protocol
  • Reaction Setup: Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (3.0 mL).

  • Catalysis: Add piperidine (20 mol%).

    • Self-Validation Check: An immediate deepening of the solution's color (typically shifting to deep yellow or orange) confirms the formation of the conjugated enolate/olefin system.

  • Crystallization: Stir at room temperature for 2–4 hours.

    • Self-Validation Check: The highly conjugated product has significantly lower solubility than the starting materials and will spontaneously crystallize out of the ethanol solution, eliminating the need for column chromatography.

  • Isolation: Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected performance metrics for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde across the described methodologies, based on established triazole-aldehyde reactivity profiles [4].

Reaction TypeReagentsCatalyst / SolventTemp / TimeTypical YieldPrimary Self-Validation Marker
Ugi-Azide MCR Amine, Isocyanide, TMSN 3​ None / MethanolRT / 24 h65–80%Disappearance of aldehyde (TLC Rf​ shift)
Biginelli MCR Urea, Ethyl acetoacetateCuCl 2​ / Ethanol78 °C / 6–8 h75–88%Spontaneous precipitation in cold water
Knoevenagel MalononitrilePiperidine / EthanolRT / 2–4 h85–95%Deep color change & spontaneous crystallization

References

  • PubChemLite Structural Database. 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. ChemProceedings (MDPI). Available at:[Link]

  • Green Synthesis Of Novel Heterocycles Carrying Dihydropyrimidine. International Journal of ChemTech Research (Sphinx Knowledge House). Available at:[Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Journal of Heterocyclic Chemistry (via ResearchGate). Available at:[Link]

  • Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. Journal of Combinatorial Chemistry (ACS Publications). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Knoevenagel Condensation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde for Novel Compound Synthesis

Authored by: A Senior Application Scientist Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust pathway to α,β-unsaturated compounds that are pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust pathway to α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry.[1][2][3] This guide focuses on the application of this reaction to 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde , a heterocyclic aldehyde of significant interest. The 1,2,3-triazole core is a privileged scaffold in drug discovery, renowned for its metabolic stability and capacity to engage in diverse biological interactions.[4][5][6] This document provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols adapted for this specific substrate, and insights into the potential applications of the resulting vinyl-triazole derivatives in drug development.

Introduction: The Strategic Value of the Triazole Scaffold

The 1,2,3-triazole moiety has become a mainstay in modern medicinal chemistry. Its unique electronic properties, including a large dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, allow it to serve as a bioisostere for other functional groups like amides and imidazoles, often improving pharmacological profiles.[7] Triazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][8]

The subject of this guide, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde , combines this valuable triazole core with two key features:

  • An aldehyde functional group at the 4-position, which is primed for synthetic elaboration.

  • An N-1 substituent containing an oxolane (tetrahydrofuran) ring, which can enhance aqueous solubility and introduce an additional site for hydrogen bonding, potentially modulating drug-receptor interactions.

The Knoevenagel condensation of this aldehyde with active methylene compounds offers a direct and efficient route to a library of novel, densely functionalized triazole derivatives with high potential for biological screening.

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, followed by a dehydration step.[9] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[9][10]

The mechanism proceeds through three key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate. The electron-withdrawing groups (Z) are crucial for increasing the acidity of these protons.[9][10]

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the triazole aldehyde, forming a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated, and a subsequent E1cB-type elimination of a water molecule yields the final α,β-unsaturated product.[10][11]

Knoevenagel_Mechanism Simplified Mechanism of the Base-Catalyzed Knoevenagel Condensation sub_aldehyde Triazole Aldehyde (R-CHO) intermediate Tetrahedral Intermediate sub_aldehyde->intermediate Nucleophilic Attack sub_methylene Active Methylene (Z-CH₂-Z') enolate Enolate (Z-CH⁻-Z') sub_methylene->enolate Deprotonation catalyst_B Base (B:) catalyst_BH Protonated Base (BH⁺) catalyst_B->catalyst_BH product α,β-Unsaturated Product intermediate->product Dehydration (-H₂O) water H₂O catalyst_BH->catalyst_B

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

While specific literature for the Knoevenagel condensation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is not yet prevalent, the following protocols are robustly designed based on established methods for other heterocyclic aldehydes, such as those derived from thiophene and pyrrole.[2][12]

Generalized Experimental Workflow

Experimental_Workflow Generalized Experimental Workflow A 1. Reagent Setup - Aldehyde - Active Methylene Cmpd. - Catalyst & Solvent B 2. Reaction - Stirring at specified temp. - Monitor by TLC A->B C 3. Workup & Isolation - Cool mixture - Precipitate/Extract product B->C D 4. Purification - Recrystallization or - Column Chromatography C->D E 5. Characterization - NMR, MS, IR - Purity Analysis (HPLC) D->E

Sources

Method

Application Note &amp; Protocol: Synthesis of Triazole-Based Imines via Condensation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde with Primary Amines

Introduction and Scientific Context The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability, capacity for hydrogen bonding, and dipole character. These...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability, capacity for hydrogen bonding, and dipole character. These heterocycles are often considered bioisosteres of amide bonds and are central to the "click chemistry" paradigm, enabling the efficient construction of complex molecular architectures.[1] The functionalization of the triazole ring at the 4-position with a carbaldehyde group provides a versatile synthetic handle for further molecular elaboration. Specifically, the aldehyde allows for the formation of imines (Schiff bases) through condensation with primary amines. This reaction is a fundamental transformation in organic synthesis, creating a C=N double bond that serves as a key intermediate for synthesizing N-heterocycles, β-lactams, and various biologically active compounds.[2][3]

This document provides a detailed guide for the reaction of a specific, functionalized aldehyde, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde , with various primary amines. The (oxolan-2-yl)methyl (or tetrahydrofurfuryl) substituent is included to enhance aqueous solubility and potentially modulate biological activity through interactions with protein targets. We will explore the underlying reaction mechanism, provide robust experimental protocols, and detail methods for characterization and troubleshooting.

Reaction Principle and Mechanism

The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[4][5] The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the triazole-4-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][6][7]

  • Dehydration: The carbinolamine is an unstable intermediate. Under mildly acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water, facilitated by the nitrogen's lone pair, forms a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine product and regenerates the acid catalyst.[7][8][9]

The reaction is pH-dependent. The rate is typically maximal at a mildly acidic pH (around 4-5).[7][9][10] If the conditions are too acidic, the primary amine becomes protonated and non-nucleophilic, inhibiting the initial addition step.[5][7] If conditions are too basic, the protonation of the hydroxyl group in the carbinolamine intermediate is inefficient, slowing the rate-determining dehydration step.[5]

Imine_Formation_Mechanism Aldehyde 1,2,3-Triazole-4-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine 1. Nucleophilic Attack Amine Primary Amine (R'-NH₂) Amine->Carbinolamine Catalyst H⁺ (cat.) ProtonatedCarbinolamine Protonated Carbinolamine Catalyst->ProtonatedCarbinolamine Carbinolamine->ProtonatedCarbinolamine 2. Protonation Iminium Iminium Ion ProtonatedCarbinolamine->Iminium 3. Dehydration Water H₂O ProtonatedCarbinolamine->Water Imine Imine Product (Schiff Base) Iminium->Imine 4. Deprotonation

Caption: Mechanism of Acid-Catalyzed Imine Formation.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

    • Primary amine (e.g., aniline, benzylamine, hexylamine)

    • Anhydrous solvents (Methanol, Ethanol, Dichloromethane (DCM), or Tetrahydrofuran (THF))

    • Glacial Acetic Acid (catalyst) or another suitable acid like p-toluenesulfonic acid (PTSA).[11]

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying.[11]

    • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

    • TLC plates (silica gel 60 F₂₅₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Rotary evaporator

    • TLC visualization chamber (UV lamp, iodine tank)

    • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

General Protocol for Imine Synthesis (Method A: Room Temperature)

This method is suitable for reactive amines and aldehydes.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in a suitable anhydrous solvent (e.g., DCM or Methanol, 0.2 M concentration).

  • Amine Addition: Add 1.05 to 1.1 equivalents of the primary amine to the solution.[2] Using a slight excess of the amine can help drive the reaction to completion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical eluent system is Ethyl Acetate/Hexane. The formation of the imine product should be visible as a new spot with a different Rf value from the starting materials.

  • Work-up: Once the reaction is complete (typically 2-12 hours, as indicated by TLC), quench the catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used, wash the organic layer with water and then brine. If methanol was used, first remove the methanol under reduced pressure, then re-dissolve the residue in DCM or ethyl acetate and proceed with washing.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure imine.[12][13]

Protocol for Less Reactive Amines (Method B: Reflux Conditions)

For less nucleophilic amines (e.g., aromatic amines with electron-withdrawing groups), heating is often necessary.[10][14]

  • Setup: Combine the triazole aldehyde (1.0 eq.), primary amine (1.1 eq.), and a catalytic amount of acetic acid or PTSA (0.05 eq.) in a round-bottom flask with a reflux condenser attached. Use a solvent with a suitable boiling point, such as ethanol or toluene.

  • Heating: Heat the mixture to reflux. To effectively drive the equilibrium towards the product, removal of the water byproduct is crucial.[3][8][11] This can be achieved by:

    • Using a Dean-Stark apparatus if reacting in toluene.[8]

    • Adding molecular sieves (3Å or 4Å) to the reaction mixture.[8][11]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 4-24 hours), cool the mixture to room temperature. If molecular sieves were used, filter them off. Proceed with the work-up, extraction, and purification steps as described in Method A.

Experimental_Workflow A 1. Combine Reactants (Aldehyde, Amine, Solvent) B 2. Add Catalyst (e.g., Acetic Acid) A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Monitor Progress (TLC) C->D D->C Incomplete E 5. Aqueous Work-up (Quench, Extract) D->E Complete F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Purify Product (Chromatography/Recrystallization) F->G H 8. Characterize (NMR, IR, MS) G->H

Caption: General Experimental Workflow for Imine Synthesis.

Data Presentation and Characterization

The success of the synthesis must be confirmed through rigorous analytical characterization.

ParameterStarting AldehydeImine ProductRationale for Change
TLC (Rf) VariesTypically higher or lowerChange in polarity upon imine formation.
¹H NMR Aldehyde proton (CHO) at ~10.1 ppm.[15]Imine proton (CH=N) at ~8.5-9.9 ppm.[12][16]The imine proton is in a different electronic environment and deshielded.
¹³C NMR Carbonyl carbon (C=O) at ~185 ppm.[15]Imine carbon (C=N) at ~160-168 ppm.[16]The C=N bond has a different chemical shift compared to the C=O bond.
FT-IR (cm⁻¹) Strong C=O stretch at ~1690-1710 cm⁻¹.C=N stretch appears at ~1600-1640 cm⁻¹.[14][16]Disappearance of the carbonyl peak and appearance of the imine peak is key.
Mass Spec. M⁺[M + R'-NH₂ - H₂O]⁺Confirms the molecular weight of the condensed product.

Troubleshooting and Field Insights

  • Low Yield/No Reaction:

    • Cause: The amine may be too weakly nucleophilic, or steric hindrance is an issue.

    • Solution: Switch from Method A to Method B (reflux). Use a stronger acid catalyst like PTSA. Ensure all reagents and solvents are anhydrous, as water can shift the equilibrium back to the starting materials.[8]

  • Formation of Side Products:

    • Cause: Aldehydes can be unstable. If using an alcohol as a solvent, acetal formation can be a competitive side reaction.

    • Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Consider using a non-protic solvent like DCM, THF, or toluene.

  • Product Hydrolysis:

    • Cause: Imines are susceptible to hydrolysis back to the aldehyde and amine, especially on silica gel during chromatography.[5]

    • Solution: Neutralize the silica gel by preparing a slurry with 1% triethylamine in the eluent. Alternatively, perform a swift purification and handle the product in non-aqueous, neutral conditions. In some cases, hydrolysis on silica can be incomplete, complicating purification.[15]

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from ResearchGate. [Link]

  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES. [Link]

  • SATHEE JEE. (n.d.). Chemistry Schiff Bases. Retrieved from SATHEE JEE. [Link]

  • IntechOpen. (2023, October 30). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. [Link]

  • MDPI. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • PeerJ. (2022, August 9). Facile imine synthesis under green conditions using Amberlyst® 15. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from Organic Chemistry Portal. [Link]

  • The Journal of Organic Chemistry. (2006, August 16). Synthesis of Heteroaryl Imines: Theoretical and Experimental Approach to the Determination of the Configuration of C═N Double Bond. [Link]

  • PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from PMC. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Retrieved from Lumen Learning. [Link]

  • Beilstein Journal of Organic Chemistry. (2021, May 12). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]

  • Redalyc.org. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. [Link]

  • Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • Scientific Research Publishing. (2017, December 15). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. [Link]

  • ResearchGate. (2025, May 9). (PDF) Synthesis And Spectral Characterization Of Triazole-Based Amic Acids. [Link]

  • PMC. (n.d.). Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. Retrieved from PMC. [Link]

  • ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from PMC. [Link]

  • MDPI. (2014, November 18). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2023, November 1). Synthesis, Characterization, and Preliminary Evaluation of Antimicrobial activity of Imines derived from Vanillic Acid Conjugated to Heterocyclic. [Link]

  • LibreTexts. (n.d.). Functional Groups Names, Properties, and Reactions – Introductory Chemistry. [Link]

  • Master Organic Chemistry. (2026, January 9). Meet the (Most Important) Functional Groups. [Link]

  • MSU chemistry. (n.d.). Chemical Reactivity. [Link]

  • PubMed. (2012, May 15). Naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactones: antiproliferative activity and binding to bovine serum albumin and DNA. [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis and optimization of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde . This document is designed for researchers, medicinal chemists, and process developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde . This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you improve reaction yields and product purity.

The synthesis of this target molecule is typically achieved via a robust two-step sequence:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Formation of the triazole ring by reacting 2-(azidomethyl)oxolane with propargyl alcohol. This is a prime example of "click chemistry".[1]

  • Oxidation: Conversion of the intermediate 4-(hydroxymethyl)triazole to the target 4-carbaldehyde.[2]

This guide will address common pitfalls and optimization strategies for both stages of this synthesis.

Overall Synthetic Scheme

Caption: General two-step synthesis of the target aldehyde.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments.

Part 1: The CuAAC "Click" Reaction
Question 1: My CuAAC reaction has a very low yield or is not proceeding to completion. What are the most common causes?

Low conversion in CuAAC reactions is a frequent issue, often traced back to the integrity of the catalyst.[3]

  • Probable Cause 1: Copper(I) Oxidation. The active catalyst is Cu(I). Exposure to oxygen, either dissolved in the solvent or from the atmosphere, will rapidly oxidize it to the inactive Cu(II) state.[3]

    • Solution:

      • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (0.1-0.2 eq) to continuously regenerate Cu(I) from any Cu(II) that forms. Prepare the sodium ascorbate solution fresh just before use.[1][3]

      • Deoxygenate Solvents: Before adding reagents, thoroughly degas your reaction solvent (e.g., t-BuOH/water mixture) by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.[4]

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.[3]

  • Probable Cause 2: Reagent Stoichiometry. While the theoretical ratio is 1:1, slight deviations can impact reactions where one reagent is impure or volatile.

    • Solution: Use a slight excess (e.g., 1.1 equivalents) of the more stable or readily available reagent. In this case, using a slight excess of propargyl alcohol over the azide may help drive the reaction to completion.[4]

  • Probable Cause 3: Inappropriate Solvent System. The solubility of both the azide and alkyne is crucial for an efficient reaction.

    • Solution: A 1:1 mixture of tert-butanol and water is a standard, robust system that typically works well for a wide range of substrates. If solubility issues persist, consider alternative solvents like DMSO, DMF, or mixtures thereof with water.[4]

Question 2: I see multiple spots on my TLC plate after the CuAAC reaction. What are the likely side products?

The most common side product in CuAAC reactions is the homocoupling of the terminal alkyne (propargyl alcohol in this case), which forms a symmetrical diol.

  • Cause: This side reaction, known as Glaser coupling, is promoted by the presence of oxygen and Cu(II) ions.

  • Solution: The same solutions for preventing catalyst inactivation apply here. Ensuring a reducing environment with sodium ascorbate and maintaining an inert atmosphere will significantly suppress the formation of homocoupling byproducts.[1] Adding a copper-stabilizing ligand can also improve selectivity.

Parameter Recommendation Rationale Reference
Catalyst Source CuSO₄·5H₂O (1-5 mol%)Inexpensive, stable Cu(II) precursor reduced in situ.[5]
Reducing Agent Sodium Ascorbate (10-20 mol%)Reduces Cu(II) to active Cu(I) and scavenges oxygen.[1][3]
Solvent 1:1 t-BuOH / H₂OExcellent general solvent for a wide range of azides and alkynes.[4][5]
Temperature Room TemperatureSufficient for most CuAAC reactions; avoids side reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative catalyst deactivation and alkyne homocoupling.[3]
Optional Ligand THPTA or TBTAStabilizes the Cu(I) oxidation state, accelerating the reaction.[4]
Part 2: The Oxidation Step
Question 3: Which oxidizing agent is best for converting the intermediate alcohol to the target aldehyde?

The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or other side reactions. The alcohol is benzylic-like, making it susceptible to oxidation.

  • Top Recommendation: Activated Manganese Dioxide (MnO₂)

    • Why: MnO₂ is a mild and highly selective oxidant for allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies workup—the excess reagent and manganese byproducts are simply filtered off.[6]

    • Conditions: Typically requires a large excess (5-20 eq) of MnO₂ and is run at reflux in a solvent like dichloromethane (DCM), ethyl acetate, or chloroform.[6]

  • Alternative: Dess-Martin Periodinane (DMP)

    • Why: DMP is a powerful and reliable oxidant that works under mild, neutral conditions at room temperature, often providing clean and rapid conversions.

    • Considerations: It is more expensive than MnO₂, can be shock-sensitive, and the workup involves removing iodine-containing byproducts.

Oxidizing Agent Typical Conditions Pros Cons Reference
**Manganese Dioxide (MnO₂) **5-20 eq, Reflux in DCM or EtOAcMild, selective, easy workup (filtration), cost-effective.Requires large excess, heterogeneous reaction can be slow.[6]
Dess-Martin Periodinane (DMP) 1.1-1.5 eq, Room Temp in DCMFast, high-yielding, mild conditions.Expensive, potentially explosive, workup can be complex.N/A
PCC / PDC 1.5-2.0 eq, Room Temp in DCMEffective and well-established.Chromium-based reagents are toxic and require special disposal.N/A
Question 4: My yield is low after the oxidation and workup. What could be the problem?

Low yields in this step can be due to incomplete reaction, product degradation, or losses during purification.

  • Probable Cause 1: Incomplete Conversion. Heterogeneous reactions with MnO₂ can be slow.

    • Solution: Monitor the reaction progress carefully by TLC. If the reaction stalls, consider adding more fresh MnO₂. Ensure efficient stirring to maximize surface contact.

  • Probable Cause 2: Product Instability. Aldehydes can be sensitive to acidic or basic conditions and may be prone to air oxidation on prolonged standing.[7]

    • Solution: Ensure the workup is performed promptly and under neutral conditions. After isolation, store the aldehyde under an inert atmosphere at a low temperature.

  • Probable Cause 3: Purification Losses. The target aldehyde is a polar molecule, which can present challenges during extraction and chromatography.[7][8]

    • Solution (Workup): During aqueous extraction, emulsions can form. Adding brine (saturated NaCl solution) can help break these emulsions and "salt out" the product into the organic layer.[8]

    • Solution (Chromatography): The aldehyde may streak or adhere strongly to silica gel. To mitigate this, you can deactivate the silica by using an eluent system containing a small amount of a neutralizer like triethylamine (e.g., 0.1-0.5%). A typical eluent system would be a gradient of ethyl acetate in hexanes.[7]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Final Yield of Aldehyde Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC No_Intermediate Intermediate Alcohol not formed? Check_TLC->No_Intermediate Yes Intermediate_OK Intermediate Alcohol is major component? Check_TLC->Intermediate_OK No Troubleshoot_CuAAC Troubleshoot CuAAC Reaction No_Intermediate->Troubleshoot_CuAAC Troubleshoot_Oxidation Troubleshoot Oxidation Step Intermediate_OK->Troubleshoot_Oxidation CuAAC_Cause1 Check Catalyst Activity: - Degas solvents - Use fresh Na-Ascorbate - Inert atmosphere Troubleshoot_CuAAC->CuAAC_Cause1 CuAAC_Cause2 Verify Reagent Quality & Stoichiometry Troubleshoot_CuAAC->CuAAC_Cause2 Oxidation_Cause1 Incomplete Conversion: - Increase oxidant eq. - Increase reaction time - Ensure good stirring Troubleshoot_Oxidation->Oxidation_Cause1 Oxidation_Cause2 Product Degradation / Purification Loss Troubleshoot_Oxidation->Oxidation_Cause2 Purification_Tips Purification Help: - Use brine in workup - Deactivate silica (Et3N) - Test different eluents Oxidation_Cause2->Purification_Tips

Caption: A workflow for diagnosing the cause of low product yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of (1-((Oxolan-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
  • To a 250 mL round-bottom flask, add 2-(azidomethyl)oxolane (1.0 eq) and propargyl alcohol (1.1 eq).

  • Add a 1:1 mixture of tert-butanol and deionized water (to a concentration of ~0.2 M with respect to the azide).

  • Stir the mixture to achieve a homogeneous solution or fine suspension.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • In a separate vial, prepare a solution of sodium ascorbate (0.2 eq) in a minimum amount of deionized water. Add this to the reaction mixture.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in a minimum amount of deionized water.

  • Add the copper sulfate solution to the reaction flask. The reaction should turn from pale blue to a greenish/yellowish suspension.

  • Stir the reaction vigorously at room temperature under an inert atmosphere. Monitor progress by TLC (e.g., using 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • If a copper-stabilizing ligand was used, wash the organic layer with aqueous ammonia/ammonium chloride to remove copper salts. Otherwise, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
  • To a 250 mL round-bottom flask, add the crude (1-((oxolan-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) and dissolve it in dichloromethane (DCM) or ethyl acetate (~0.1 M).

  • Add activated manganese dioxide (MnO₂) (10 eq by weight or moles).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The product aldehyde should be less polar than the starting alcohol. The reaction can take 4-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ and other manganese solids. Wash the pad thoroughly with additional DCM or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel. Use a solvent gradient (e.g., 20% to 60% ethyl acetate in hexanes) to elute the product. Adding 0.1% triethylamine to the eluent can improve peak shape and recovery.[7]

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil. Characterize by ¹H NMR, ¹³C NMR, and MS.

References

  • ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • ResearchGate. Optimization of the conditions for CuAAC reaction. Available from: [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. Available from: [Link]

  • PMC (PubMed Central). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Available from: [Link]

  • MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

  • PMC (PubMed Central). A practical flow synthesis of 1,2,3-triazoles. Available from: [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]

  • Google Patents. US4269987A - Purification of triazoles.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Available from: [Link]

  • Reddit. Purifying aldehydes? : r/chemistry. Available from: [Link]

  • PMC (PubMed Central). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Available from: [Link]

  • PMC (PubMed Central). Problems and Solutions in Click Chemistry Applied to Drug Probes. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]

  • MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Available from: [Link]

Sources

Optimization

Technical Support Center: Oxidation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Welcome to the technical support resource for the oxidation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde to its corresponding carboxylic acid. This guide is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the oxidation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde to its corresponding carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific transformation. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation process in a direct question-and-answer format.

Question 1: My reaction has stalled, or I'm observing very low conversion of the starting aldehyde. What are the likely causes and how can I fix it?

Answer:

Incomplete conversion is a common issue that can typically be traced back to reagent stoichiometry, reaction conditions, or reagent quality.

Potential Causes & Solutions:

  • Sub-optimal Oxidant: The choice of oxidant is critical. For this substrate, which contains a potentially sensitive oxolane (THF) ring, a mild and selective oxidant is paramount. Strong oxidants like potassium permanganate (KMnO4) or Jones reagent (CrO₃ in acid) can lead to side reactions and degradation rather than the desired conversion.[1][2]

    • Recommended Solution: The Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) buffered under mildly acidic conditions, is highly recommended. It is known for its excellent tolerance of sensitive functional groups and its effectiveness with heteroaromatic aldehydes.[3][4]

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent is a primary reason for stalled reactions.

    • Recommended Solution: For a Pinnick oxidation, use at least 1.5 equivalents of sodium chlorite (NaClO₂) relative to the aldehyde. This ensures there is enough oxidant to drive the reaction to completion.

  • Ineffective Scavenging (Pinnick Oxidation): The Pinnick oxidation generates a reactive hypochlorous acid (HOCl) byproduct. If not properly quenched, HOCl can participate in undesired side reactions.

    • Recommended Solution: Employ a scavenger. 2-Methyl-2-butene is a common and effective choice, typically used in a 2 to 3-fold excess.[5] Dimethyl sulfoxide (DMSO) can also be used as a scavenger and co-solvent.[5]

  • Improper pH Control: The Pinnick oxidation is pH-sensitive. The active oxidant, chlorous acid (HClO₂), is formed from the chlorite salt under mildly acidic conditions.[3] If the medium is too acidic or too basic, the reaction rate will suffer.

    • Recommended Solution: Use a buffer system to maintain a pH between 4 and 5. A common choice is a sodium dihydrogen phosphate (NaH₂PO₄) buffer.

Question 2: My NMR/LC-MS shows multiple side products. What is causing this and how can I improve selectivity?

Answer:

The formation of side products points to a lack of selectivity in the oxidation, likely due to overly harsh conditions or the inherent reactivity of the substrate's functional groups.

Potential Causes & Solutions:

  • Oxidation of the Oxolane (THF) Ring: The C-H bonds on the carbon atom adjacent to the ether oxygen in the tetrahydrofuran ring are susceptible to oxidation.[6] This can lead to ring-opening or the formation of lactones and other degradation products.[6][7][8]

    • Recommended Solution: Avoid aggressive, high-valent metal oxidants (e.g., KMnO₄, CrO₃). Stick with milder, more controlled conditions like the Pinnick oxidation at or slightly above room temperature. The 1,2,3-triazole ring itself is generally very stable under a wide range of oxidative conditions and is unlikely to be the source of instability.[9][10][11]

  • Unquenched Byproducts: As mentioned in the previous point, reactive byproducts like hypochlorous acid from a Pinnick oxidation can react with the triazole ring or other parts of the molecule if not scavenged.

    • Recommended Solution: Ensure an adequate excess of a scavenger like 2-methyl-2-butene is present from the beginning of the reaction.

Troubleshooting Decision Pathway

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the oxidation.

Troubleshooting_Workflow Start Problem with Oxidation? LowYield Low Yield or Incomplete Conversion Start->LowYield SideProducts Side Products or Low Selectivity Start->SideProducts Purification Purification Challenges Start->Purification Cause_Reagent Cause: - Insufficient Oxidant - Poor Reagent Quality - Incorrect pH LowYield->Cause_Reagent Investigate Cause_Conditions Cause: - Oxidant too harsh - THF Ring Oxidation - Unscavenged Byproducts SideProducts->Cause_Conditions Investigate Cause_Polarity Cause: - Similar Polarity of  Starting Material & Product - Baseline Streaking on TLC Purification->Cause_Polarity Investigate Solution_Reagent Solution: - Use Pinnick Oxidation - Increase NaClO2 (1.5 eq) - Add NaH2PO4 buffer Cause_Reagent->Solution_Reagent Implement Solution_Conditions Solution: - Use mild Pinnick conditions - Add scavenger (2-methyl-2-butene) - Maintain T ≤ 40°C Cause_Conditions->Solution_Conditions Implement Solution_Purification Solution: - Utilize Acid-Base Extraction - Convert product to salt - Re-precipitate pure acid Cause_Polarity->Solution_Purification Implement

Caption: A decision tree for troubleshooting common oxidation issues.

Question 3: I've successfully converted the aldehyde, but I'm struggling to purify the final carboxylic acid product. What is the best purification strategy?

Answer:

The product, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, has significantly different properties from the starting aldehyde that can be exploited for purification.

Primary Challenge: The product is a carboxylic acid, while the starting material is a neutral aldehyde. They may have similar polarities on silica gel, making chromatographic separation tedious.

Recommended Solution: Acid-Base Extraction

This classic technique is highly effective for separating acidic compounds from neutral or basic impurities.

  • Dissolution: After quenching the reaction, perform a standard aqueous workup and extract the crude material into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid product will be deprotonated to its sodium salt, which is water-soluble and will move into the aqueous layer. The neutral starting aldehyde and any non-acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or check it by TLC to ensure all product has been extracted).

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, like 1M or 2M hydrochloric acid (HCl), until the pH is ~2-3. The water-soluble carboxylate salt will be protonated back to the neutral carboxylic acid, which is much less soluble in water and will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under a vacuum to yield the purified carboxylic acid.[12][13]

Frequently Asked Questions (FAQs)

Q: Which oxidizing agent is best for converting 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde to the carboxylic acid?

A: The Pinnick oxidation is the most highly recommended method due to its mildness and high functional group tolerance, which is crucial for preserving the oxolane (THF) ring.[3]

Oxidant SystemTypical ConditionsProsCons
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂OHighly selective for aldehydes , tolerates most functional groups, scalable, cost-effective.[3][5]Requires a scavenger for the HOCl byproduct.
Jones Reagent CrO₃, H₂SO₄ in acetoneStrong, fast, and effective for simple aldehydes.[1]Low selectivity , may oxidize the THF ring, uses toxic chromium.
Tollens' Reagent Ag(NH₃)₂OH in H₂OExtremely mild.[1]Not practical for preparative scale, expensive, can form explosive byproducts if not handled correctly.
Potassium Permanganate KMnO₄ in base or acidInexpensive and powerful.Very low selectivity , will almost certainly degrade the substrate. Not recommended.
Q: How can I effectively monitor the reaction's progress?

A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a moderately polar eluent system (e.g., 50-70% Ethyl Acetate in Hexanes). The carboxylic acid product should have a slightly lower Rf than the starting aldehyde. Staining with a potassium permanganate solution can be helpful; the aldehyde spot will react quickly (turning yellow on a purple background), while the acid will be less reactive.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring. It will allow you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and identity.[14]

Q: What is the expected final product of this oxidation?

A: The expected product is 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid , with the CAS Number 1250343-44-2.[15]

Recommended Experimental Protocol: Pinnick Oxidation

This protocol is a robust starting point for the oxidation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

Pinnick Oxidation Standard Workflow

Pinnick_Workflow Start 1. Prepare Solutions Setup 2. Reaction Setup (Combine aldehyde, buffer, t-BuOH, scavenger) Start->Setup Cool 3. Cool to 0°C Setup->Cool Add 4. Add NaClO2 solution (slowly, keep T < 10°C) Cool->Add Warm 5. Warm to RT (Stir for 2-12 h) Add->Warm Monitor 6. Monitor Progress (TLC / LC-MS) Warm->Monitor Quench 7. Quench Reaction (Add Na2SO3 solution) Monitor->Quench When complete Workup 8. Acid-Base Workup (As described in Q3) Quench->Workup Isolate 9. Isolate & Dry Product Workup->Isolate End Pure Carboxylic Acid Isolate->End

Caption: Step-by-step workflow for the recommended Pinnick oxidation.

Materials:

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq)

  • Sodium chlorite (NaClO₂), 80% technical grade (1.5 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.2 eq)

  • 2-Methyl-2-butene (3.0 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting aldehyde (1.0 eq) and NaH₂PO₄·H₂O (1.2 eq) in a 3:1 mixture of t-BuOH and water (e.g., 8 mL t-BuOH and 2.7 mL water per 1 mmol of aldehyde).

  • Add Scavenger: Add 2-methyl-2-butene (3.0 eq) to the reaction mixture.

  • Prepare Oxidant: In a separate container, dissolve sodium chlorite (1.5 eq) in water (e.g., 2.7 mL water per 1 mmol of aldehyde).

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add the sodium chlorite solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Quench: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Workup & Purification: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Perform the acid-base extraction as detailed in the "Troubleshooting Guide - Question 3" to isolate the pure 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.

References

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Main primary reaction pathways during the oxidation of THF in the... - ResearchGate. (n.d.). Retrieved from [Link]

  • US Patent US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids. (n.d.). Google Patents.
  • Al-Mutairi, F. M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. Retrieved from [Link]

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde - NextSDS. (n.d.). Retrieved from [Link]

  • Pinnick oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • US Patent US4269987A - Purification of triazoles. (n.d.). Google Patents.
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC. (2022). Molecules, 27(19), 6681. Retrieved from [Link]

  • Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor - ACS Publications. (2024). Organic Process Research & Development. Retrieved from [Link]

  • Aldehyde - Oxidation, Reduction, Reactions - Britannica. (2026). Retrieved from [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications. (2023). JACS Au, 3(3), 856–866. Retrieved from [Link]

  • Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. (2024). Retrieved from [Link]

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors | ACS Agricultural Science & Technology. (2022). ACS Agricultural Science & Technology, 2(1), 10-18. Retrieved from [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? - ResearchGate. (2014). Retrieved from [Link]

  • Ausavasukhi, A., & Sooknoi, T. (2017). Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay. Green Chemistry. Retrieved from [Link]

  • Aldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC. (2006). Journal of the American Chemical Society, 128(43), 14056–14057. Retrieved from [Link]

  • Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation - OSTI.GOV. (2018). Retrieved from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015). Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar. (2019). Retrieved from [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI. (2022). Molecules, 27(13), 4192. Retrieved from [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC. (2023). JACS Au, 3(3), 856–866. Retrieved from [Link]

  • Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity - Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). Retrieved from [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - Beilstein Journals. (2021). Beilstein Journal of Organic Chemistry, 17, 2377–2388. Retrieved from [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone | The Journal of Organic Chemistry - ACS Publications. (2023). The Journal of Organic Chemistry, 88(14), 9993–10002. Retrieved from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024). Molecules, 29(21), 4945. Retrieved from [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - MDPI. (2021). Foods, 10(10), 2399. Retrieved from [Link]

  • Structural Study of a La(III) Complex of a 1,2,3-Triazole Ligand with Antioxidant Activity. (2023). International Journal of Molecular Sciences, 24(20), 15309. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (2022). Molecules, 27(22), 7950. Retrieved from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar. (2019). Retrieved from [Link]

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  • Pressure-Dependent Competition among Reaction Pathways from First- and Second-O 2 Additions in the Low-Temperature Oxidation of Tetrahydrofuran - ACS Publications. (2016). The Journal of Physical Chemistry A, 120(32), 6373–6383. Retrieved from [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study - ePrints Soton - University of Southampton. (2020). Royal Society Open Science, 7(10), 200947. Retrieved from [Link]

Sources

Troubleshooting

optimizing solvent conditions for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde reactions

Technical Support Center: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde A Guide to Reaction Optimization and Troubleshooting Welcome to the technical support center for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

A Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reactions involving this versatile building block. As a senior application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

The unique structure of this aldehyde, featuring a polar 1,2,3-triazole ring and a coordinating oxolane (tetrahydrofuran, THF) moiety, presents specific challenges and opportunities in solvent selection. This guide addresses common issues in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers general questions regarding the handling and reactivity of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

Q1: What is the general solubility profile of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?

A1: Based on its structure, which includes a polar triazole ring system and a moderately polar THF group, the compound is expected to be soluble in a range of polar organic solvents. These include:

  • Polar Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), and Dimethylformamide (DMF).

  • Polar Protic Solvents: Ethanol (EtOH), Isopropanol (iPrOH), and to a lesser extent, Methanol (MeOH). It exhibits limited solubility in nonpolar solvents like hexanes or toluene and is likely soluble in water to some degree. This profile is crucial when selecting a solvent system to ensure all reactants remain in solution throughout the reaction.[1]

Q2: How does the oxolane (THF) substituent affect the reactivity and solvent selection?

A2: The N-linked (oxolan-2-yl)methyl group has two primary effects. First, it enhances solubility in ethereal and other moderately polar solvents. Second, the oxygen atom in the THF ring can act as a Lewis base, potentially coordinating with metal catalysts or reagents. This can either be beneficial, by stabilizing a transition state, or detrimental, by sequestering a catalyst. This should be considered when using metal-hydride reducing agents or in metal-catalyzed cross-coupling reactions.

Q3: What are the most common transformations for this aldehyde, and what is the primary consideration for each?

A3: The formyl group on the 1,2,3-triazole ring is a versatile handle for various synthetic transformations.[2] The most common reactions include:

  • Wittig Reaction: Converts the aldehyde to an alkene. The key is maintaining anhydrous conditions to protect the highly basic ylide.

  • Reductive Amination: Forms a C-N bond to produce secondary or tertiary amines. The main challenge is balancing imine formation with the reduction step, often requiring specific solvent and reductant pairings.

  • Knoevenagel Condensation: A C-C bond-forming reaction with active methylene compounds. Solvent choice influences reaction rate and the equilibrium of the condensation.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. Solvent selection must be compatible with the chosen oxidant or reductant.

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed, problem-oriented guidance for common synthetic procedures.

Issue 1: Wittig Reaction - Low or No Alkene Yield

Q: I am attempting a Wittig reaction with 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde using a non-stabilized ylide, but my yield is very low. What are the likely solvent-related causes?

A: Low yields in Wittig reactions often trace back to issues with ylide formation or stability, both of which are critically dependent on the solvent.

Potential Causes & Solutions:

  • Incomplete Ylide Formation: Non-stabilized ylides are typically generated by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).[3] This step requires a scrupulously anhydrous, aprotic solvent.

    • Troubleshooting: Use freshly distilled, anhydrous THF or diethyl ether. Avoid chlorinated solvents or alcohols, which will quench the strong base. Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[4]

  • Ylide Decomposition: The aldehyde itself can be susceptible to degradation under the strongly basic conditions of the Wittig reaction.[4]

    • Troubleshooting: The best practice is to add the aldehyde (dissolved in the same anhydrous solvent) dropwise to the pre-formed ylide solution at a low temperature (e.g., -78 °C or 0 °C).[4] This controls the exotherm and minimizes the aldehyde's exposure time to the harsh conditions.

  • Poor Solubility of Reactants: While the aldehyde has good solubility in THF, the phosphonium salt may not.

    • Troubleshooting: If the phosphonium salt is not fully dissolved before adding the base, ylide formation will be inefficient. A co-solvent like DMF or DMSO can be used, but they should be rigorously dried and may affect the stereochemical outcome of the reaction.[5] For non-stabilized ylides, sticking to ethereal solvents is generally recommended.[5][6]

Wittig Reaction Troubleshooting Workflow

G start Low Alkene Yield cause1 Poor Ylide Formation? start->cause1 cause2 Ylide/Aldehyde Decomposition? start->cause2 cause3 Poor Solubility? start->cause3 sol1 Solution: - Use anhydrous THF/Ether - Inert atmosphere (N2/Ar) - Use strong, fresh base cause1->sol1 sol2 Solution: - Pre-form ylide at low temp - Add aldehyde dropwise at -78°C - Monitor by TLC cause2->sol2 sol3 Solution: - Ensure phosphonium salt is fully  dissolved before adding base - Consider minimal addition of  anhydrous DMF if necessary cause3->sol3

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Issue 2: Reductive Amination - Complex Product Mixture

Q: My direct reductive amination using sodium triacetoxyborohydride (STAB) is giving me unreacted starting material and some byproducts. How can I optimize the solvent?

A: Direct reductive amination is a balance between imine formation (which releases water) and subsequent reduction. The solvent plays a pivotal role in mediating this process.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium for imine formation may not favor the product, especially with weakly basic amines.

    • Troubleshooting: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB reductions because it is non-protic and effectively solubilizes the reactants.[7] Unlike reductions with NaBH₃CN, the addition of acetic acid is often not necessary for aldehydes but can be used as a catalyst.[7] Alternatively, performing the reaction in a solvent that allows for water removal, such as toluene with a Dean-Stark trap, can drive the imine formation forward before the reduction step (an indirect or two-step procedure).[8]

  • Reductant Incompatibility: The choice of reducing agent is tied to the solvent.

    • Troubleshooting: STAB works exceptionally well in chlorinated solvents like DCE or DCM.[7][9] If you must avoid these, THF is a viable but often slower alternative.[7] Using NaBH₄ is also possible, but this is typically done in protic solvents like MeOH or EtOH. In this case, it is better to pre-form the imine, remove the solvent, and then perform the reduction in the alcoholic solvent.[8]

  • Solvent-Induced Side Reactions: Using alcohols as a solvent in a one-pot catalytic hydrogenation protocol can be problematic.

    • Troubleshooting: Reactive alcohols can be oxidized by the catalyst to form aldehydes/ketones, which then participate in the reaction and generate undesired amine impurities.[9] For catalytic hydrogenations, prefer solvents like EtOAc or pure THF.

Solvent Selection Decision Tree

G start Select Reaction Type wittig Wittig Reaction start->wittig reductive Reductive Amination start->reductive knoevenagel Knoevenagel Condensation start->knoevenagel wittig_sol Anhydrous Aprotic: - THF (preferred) - Diethyl Ether - Toluene wittig->wittig_sol Non-stabilized ylide? reductive_sol Depends on Reductant: - STAB: DCE (preferred), THF - NaBH4: MeOH, EtOH (stepwise) - H2/cat.: EtOAc, THF reductive->reductive_sol Direct or indirect? knoevenagel_sol Polar Protic/Aprotic: - EtOH, MeOH (common) - Acetonitrile - Water (for green chemistry) knoevenagel->knoevenagel_sol Catalyst solubility?

Caption: Decision tree for initial solvent selection.

Part 3: Data Summary & Experimental Protocols

For ease of reference, the following table summarizes optimal solvent choices for key reactions.

Reaction TypeRecommended SolventsBoiling Point (°C)Polarity IndexKey Considerations
Wittig Reaction THF, Diethyl Ether66, 354.0, 2.8Must be anhydrous for non-stabilized ylides.[4]
Reductive Amination (STAB) 1,2-Dichloroethane (DCE)843.5Generally faster and higher yielding than other solvents for STAB.[7]
Reductive Amination (NaBH₄) Methanol, Ethanol65, 785.1, 4.3Best for a two-step procedure after imine formation.[8]
Knoevenagel Condensation Ethanol, Acetonitrile78, 824.3, 5.8Must solubilize reactants and catalyst (e.g., piperidine, pyridine).[10][11]
Oxidation (e.g., Pinnick) t-BuOH/H₂O, THF82, 66N/A, 4.0Solvent system must be compatible with oxidant and scavenger.
Reduction (e.g., NaBH₄) Methanol, Ethanol65, 785.1, 4.3Protic solvent required to protonate the resulting alkoxide.
Protocol 1: General Procedure for Reductive Amination using STAB

This protocol is a starting point and should be optimized for specific amine substrates.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1 M solution.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[7][12]

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol is suitable for reactions with active methylene compounds like malononitrile or ethyl cyanoacetate.

  • Setup: In a round-bottom flask, dissolve 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and the active methylene compound (1.05 eq) in ethanol (to ~0.2 M).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde. The product is typically more nonpolar and UV-active.

  • Work-up: Upon completion, cool the reaction mixture to room temperature or place it in an ice bath. The product may precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization or silica gel column chromatography.[10][11]

References

  • Google Patents. (1981). US4269987A - Purification of triazoles.
  • Dunn, P. J. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]

  • ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7485. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 16, 1515-1527. Retrieved from [Link]

  • PMC. (2020). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Journal of Advanced Research, 25, 1-15. Retrieved from [Link]

  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2683. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 79. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2022). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. 34(1B), 40-48. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. 12(11), 5369-5374. Retrieved from [Link]

  • Schlosser, M., Schaub, B., de Oliveira-Neto, J., & Jeganathan, S. (1986). Practical Guidance for Obtaining Optimum c7s-Selectivities in Wittig Reactions with Triphenylphosphonio-alkanides. CHIMIA International Journal for Chemistry, 40, 244-246. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). 1,2,3-Triazoles. Part I. Some 4-aminotriazole-5-carbaldehydes. 439-445. Retrieved from [Link]

  • Talukdar, S., & Fang, J. M. (2002). Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions. The Journal of Organic Chemistry, 67(26), 9485–9488. Retrieved from [Link]

  • University of Pittsburgh. (2007). The Wittig Reaction. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Google Patents. (1945). US2384369A - Reaction products of an aldehyde and a triazole derivative.
  • PMC. (2012). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Molecules, 17(9), 10950–10967. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity, 19(4), e202100877. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(oxolan-2-yl)methyl]-1h-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 27(13), 4239. Retrieved from [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4699. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic purification of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. This document provides in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. This document provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and offer a foundational understanding of the purification strategy, enabling you to troubleshoot and optimize your separations effectively.

Introduction: Understanding the Molecule

The target molecule, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, possesses distinct chemical features that dictate the purification strategy:

  • Polar Core: The triazole ring and the oxolane (tetrahydrofuran) moiety contribute significant polarity.

  • Hydrogen Bond Acceptors: Multiple nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Reactive Aldehyde: The carbaldehyde group is an electrophilic site and can be sensitive to certain chromatographic conditions, particularly highly acidic or basic stationary phases and nucleophilic solvents.

These characteristics suggest that the compound will be quite polar and may require specific considerations to prevent degradation or poor chromatographic behavior.

Frequently Asked Questions (FAQs): Method Selection

This section addresses the initial strategic decisions you'll face when developing a purification method.

Q1: What is the best primary chromatography technique for purifying this compound?

A1: For a polar molecule like this, normal-phase flash column chromatography using silica gel is the most common and logical starting point.[1][2] The separation mechanism in normal-phase chromatography is based on adsorption and desorption, where polar compounds interact more strongly with the polar silica stationary phase and thus elute later than non-polar impurities.[3][4]

However, if the compound proves to be extremely polar and shows poor solubility in typical normal-phase eluents or streaks excessively on a silica TLC plate, reversed-phase (RP) chromatography is an excellent alternative.[2][5]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the properties of your crude sample and the impurities present. Use the following decision-making workflow:

G start Start: Crude Product Analysis solubility_test Test solubility of crude material start->solubility_test solubility_result Soluble in DCM or EtOAc? solubility_test->solubility_result tlc_test Run TLC analysis on silica gel tlc_result Good separation & Rf between 0.15-0.4 on TLC? tlc_test->tlc_result solubility_result->tlc_test Yes rp_chrom Consider Reversed-Phase Chromatography solubility_result->rp_chrom No (soluble in MeOH/H2O) np_chrom Proceed with Normal-Phase Flash Chromatography tlc_result->np_chrom Yes tlc_result->rp_chrom No (streaking or Rf = 0 or 1) hilic Consider HILIC as an advanced alternative rp_chrom->hilic If RP fails

Caption: Logic diagram for selecting the appropriate chromatography method.

Q3: What stationary phase should I use for normal-phase chromatography?

A3: Silica gel (SiO₂) of 40-63 µm particle size is the standard and most cost-effective choice for flash chromatography.[1] However, the aldehyde functional group can sometimes interact with the acidic silanol groups on the silica surface, leading to peak tailing or even degradation.[6] If you observe such issues, consider these alternatives:

  • Neutral Alumina (Al₂O₃): Less acidic than silica and can be a good choice for acid-sensitive compounds.[7]

  • Deactivated Silica: You can pre-treat the silica gel by eluting the column with your chosen solvent system containing a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to neutralize active sites.[4] For a neutral-to-weakly basic compound like a triazole, this is a viable strategy if tailing is observed.

Q4: How do I select the right mobile phase (eluent)?

A4: The key is to find a solvent system that provides a target retention factor (Rf) of 0.15 to 0.40 on a TLC plate for your desired compound.[3] This Rf range typically ensures good separation on a flash column.

Begin by performing a TLC analysis with a range of solvent systems. Given the polar nature of the target molecule, suitable starting points are mixtures of a non-polar and a polar solvent.

Eluent System (v/v)PolarityRecommended Starting RatiosNotes
Ethyl Acetate / Hexanes Moderate50:50, 70:30, 90:10The standard for many compounds. Good for achieving fine-tuned separations.[8]
Dichloromethane / Methanol High99:1, 98:2, 95:5Excellent for more polar compounds. Methanol significantly increases eluent strength.[2][8]
Dichloromethane / Ethyl Acetate Moderate-High80:20, 50:50, 20:80Offers different selectivity compared to alcohol-based systems.

Pro-Tip: Run TLC plates in parallel with 2-3 different solvent systems to quickly identify the most promising one. For example, test 70% EtOAc/Hexane and 3% MeOH/DCM simultaneously.

Experimental Protocols

These protocols provide a detailed, step-by-step guide for a typical purification workflow.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent system (see table above). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or iodine).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Optimize the eluent composition until the Rf of your target compound is in the 0.15-0.4 range and is well-separated from major impurities.

Protocol 2: Normal-Phase Flash Column Chromatography

This protocol assumes you have identified an optimal eluent system from TLC analysis.

G prep 1. Prepare Slurry: Mix silica gel with non-polar solvent (e.g., hexane). pack 2. Pack Column: Pour slurry into the column. Allow silica to settle evenly. prep->pack equilibrate 3. Equilibrate Column: Flush with 3-5 column volumes of the starting eluent. pack->equilibrate load 4. Load Sample: Adsorb crude product onto a small amount of silica ('dry load') or dissolve in minimal DCM ('wet load'). Apply carefully to the top of the column. equilibrate->load elute 5. Elute: Run the optimized eluent system. Apply gentle air pressure. Collect fractions in test tubes. load->elute analyze 6. Analyze Fractions: Spot every few fractions on a TLC plate to identify which contain the pure product. elute->analyze combine 7. Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. analyze->combine

Caption: General workflow for flash column chromatography.

  • Column Selection: Choose a column size appropriate for your sample amount. A general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight.[1][7]

  • Packing: Pack the column as a slurry to avoid air bubbles and ensure a homogenous stationary phase.[7]

  • Sample Loading: For polar compounds, dry loading is often superior.[2][3] Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: Begin elution with your chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) can be highly effective.[1] For example, start with 50% EtOAc/Hexane and slowly increase to 80% EtOAc/Hexane.

  • Post-Purification Analysis: After combining pure fractions and evaporating the solvent, confirm the purity of your final product using analytical techniques like HPLC or NMR spectroscopy.[1]

Troubleshooting Guide

This section addresses common problems encountered during purification in a direct question-and-answer format.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation of Spots (Overlapping Bands) 1. Inappropriate Eluent System: Polarity is too high or too low. 2. Column Overloading: Too much crude material for the column size.[1] 3. Improper Column Packing: Channels or cracks in the silica bed.1. Re-optimize with TLC: Find a solvent system that gives better separation and a lower Rf for your product. 2. Reduce Load: Use a larger column or less material. Maintain a silica:sample ratio of at least 40:1. 3. Repack the Column: Ensure the silica is packed evenly as a slurry.
Streaking or Tailing on TLC/Column 1. Compound is Too Polar: Strong, irreversible adsorption to silica. 2. Acid/Base Interactions: The triazole nitrogen or potential acidic impurities are interacting with silica's silanol groups.[4] 3. Sample Overload (TLC): Spot on the TLC plate is too concentrated.1. Increase Eluent Polarity: Add a small amount (1-5%) of a highly polar solvent like methanol to your eluent system. 2. Use a Modifier: Add ~0.5% triethylamine to the eluent to neutralize acidic sites on the silica. 3. Switch to Reversed-Phase: If streaking persists, the compound may be better suited for RP-HPLC.
Product is Decomposing on the Column 1. Acid Sensitivity: The aldehyde or another functional group is sensitive to the acidic silica surface.[6] 2. Reaction with Solvent: The aldehyde may react with nucleophilic solvents like methanol over long periods, especially if catalyzed by silica.1. Use Neutral Alumina: Switch to a less acidic stationary phase.[7] 2. Work Quickly: Do not let the compound sit on the column for extended periods. 3. Avoid Reactive Solvents: If decomposition is suspected with methanol, try a different polar solvent like acetonitrile or use a gradient of ethyl acetate/hexanes.
Very Low Yield After Purification 1. Irreversible Binding: The compound is too polar and has permanently stuck to the column. 2. Product Co-eluted with Impurities: Fractions presumed pure were actually contaminated. 3. Decomposition: As described above.1. Flush the Column: After your run, flush the column with a very strong solvent (e.g., 10-20% MeOH in DCM) to see if more product elutes. If so, your primary eluent was not strong enough. 2. Careful Fraction Analysis: Use TLC to analyze all fractions around your target compound to ensure clean cuts. 3. Address Decomposition: See the solutions for product decomposition.
Product Elutes at the Solvent Front (Rf ≈ 1) 1. Eluent is Too Polar: The mobile phase is too strong, washing all compounds through without interaction.1. Decrease Eluent Polarity: Drastically reduce the percentage of the polar solvent. For example, switch from 5% MeOH/DCM to 1% MeOH/DCM, or from 80% EtOAc/Hexane to 30% EtOAc/Hexane.
Product Won't Come Off the Baseline (Rf ≈ 0) 1. Eluent is Not Polar Enough: The mobile phase is too weak to desorb the compound from the silica.1. Increase Eluent Polarity: Substantially increase the percentage of the polar solvent. It is often necessary to switch to a stronger polar solvent (e.g., from ethyl acetate to methanol).[2]
References
  • Li, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Kralj, A., et al. (2021). A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry. [Link]

  • Jirjees, F. Y., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]

  • Osińska, M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. [Link]

  • Agatonović-Kuštrin, S., et al. (2010). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. ResearchGate. [Link]

  • Milošević, M., et al. (2013). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

  • de Jong, W. A., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

  • Biotage (n.d.). Successful flash chromatography. Biotage. [Link]

  • University of Rochester (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry Department. [Link]

  • King Group, University of Sheffield (n.d.). Successful Flash Chromatography. [Link]

  • OpenOChem Learn (n.d.). Flash Chromatography. [Link]

Sources

Troubleshooting

preventing degradation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde during long-term storage

Technical Support Center: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde A Guide to Ensuring Long-Term Stability and Experimental Success Welcome to the technical support guide for 1-[(oxolan-2-yl)methyl]-1H-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support guide for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. This document provides in-depth guidance for researchers, medicinal chemists, and drug development professionals on the proper storage, handling, and quality control of this versatile synthetic intermediate. Given its unique chemical structure, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.

The molecule consists of a stable 1,2,3-triazole core and an oxolane (tetrahydrofuran) moiety, both of which are generally robust.[1][2][3] However, the presence of a carbaldehyde (aldehyde) functional group makes the compound susceptible to specific degradation pathways, primarily oxidation and polymerization.[4][5] This guide will equip you with the knowledge and protocols to mitigate these risks.

Understanding the Primary Degradation Pathways

The principal routes of degradation for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involve the aldehyde group. These reactions can be catalyzed by exposure to atmospheric oxygen, light, moisture, and acidic or basic contaminants.

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of air (oxygen).[4][6] This transformation results in the formation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, an impurity that can significantly alter the compound's reactivity and biological activity.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, often forming cyclic trimers (trioxanes).[5] This process is frequently accelerated by trace amounts of acid, including the carboxylic acid formed from oxidation.[5] Polymerization leads to a decrease in the active compound's concentration and can cause the material to change from an oil or crystalline solid to a waxy or viscous, less soluble solid.

start 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (Active Compound) oxidized 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (Oxidation Product) start->oxidized Oxidation polymerized Cyclic Trimer (Polymerization Product) start->polymerized Polymerization catalysts O₂, Light, Moisture, Acid/Base catalysts->start

Caption: Key degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: To maximize shelf-life, the compound should be stored under conditions that minimize exposure to oxygen, light, and moisture. For optimal stability, we recommend storing the material at -20°C in a tightly sealed, amber glass vial.[7] Before sealing, the headspace of the vial should be purged with an inert gas such as argon or nitrogen to displace atmospheric oxygen.[8]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.[4][8]
Light Amber Vial / DarknessPrevents potential light-catalyzed degradation.[8]
Container Tightly Sealed Glass VialPrevents entry of atmospheric moisture and oxygen.

Q2: How can I visually or analytically detect if my sample has degraded?

A2: Degradation can often be detected through both simple observation and analytical techniques.

  • Visual Inspection:

    • Color Change: A noticeable change from a white/off-white solid or colorless oil to yellow or brown can indicate degradation.

    • Change in Physical State: If a crystalline solid becomes waxy, or an oil becomes significantly more viscous or solidifies, polymerization is a likely cause.[5]

  • Analytical Confirmation:

    • Thin-Layer Chromatography (TLC): The appearance of new spots (especially a more polar spot for the carboxylic acid) or streaking indicates the presence of impurities.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative assessment. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks with different retention times.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence of degradation is a decrease in the integration of the characteristic aldehyde proton signal (¹H NMR, typically δ 9-10 ppm) and the appearance of new signals.

Q3: Is it better to store the compound neat (as a solid/oil) or in solution?

A3: For long-term storage, it is strongly recommended to store the compound neat under the inert, cold, and dark conditions described in Q1. Storing in solution can introduce new degradation variables.

If you must store a stock solution for short-term use (1-2 weeks), use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Acetonitrile). Volatile aldehydes are highly reactive, and their stability in solution is influenced by solvent, pH, and temperature.[7][8] Avoid protic solvents like methanol or ethanol for storage unless you are intentionally forming the more stable hemiacetal, as this alters the chemical structure.[5] Always store solutions at -20°C.

Q4: Can I add a stabilizer or antioxidant to my sample?

A4: While antioxidants like Butylated hydroxytoluene (BHT) can inhibit oxidation, we advise against adding any stabilizer to the neat material.[5] Doing so introduces a deliberate impurity that could interfere with downstream applications and complicate analysis. The most effective strategy is prevention through proper storage under an inert atmosphere.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action & Prevention
Inconsistent or non-reproducible results in biological assays. Degradation of the compound in the stock solution or solid sample.Action: Prepare fresh stock solutions for each experiment. Verify the purity of the solid material using the QC protocol below before preparing a new stock. Prevention: Aliquot the solid compound upon receipt into single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.
Reaction yield is lower than expected or fails completely. The starting material has degraded, reducing the concentration of the active aldehyde.Action: Confirm the purity of the starting material via HPLC or ¹H NMR. If degraded, purify the material (e.g., by column chromatography) or use a fresh, validated lot. Prevention: Always perform a quick purity check (e.g., TLC) before setting up a critical reaction.
Compound has turned yellow and/or become a viscous gum. Significant oxidation and/or polymerization has occurred.Action: The material is likely of very low purity. It is recommended to discard the sample and obtain a fresh lot. Purification may be possible but is often inefficient. Prevention: Strictly adhere to the recommended storage protocols.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol outlines the best practice for aliquoting and storing the compound upon receipt to ensure maximum stability.

  • Preparation: Work in a clean, dry area. Have single-use, amber glass vials with PTFE-lined caps ready.

  • Aliquoting: Weigh the desired amount of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde into each vial. It is best to create aliquots based on typical experimental usage to avoid thawing the main stock.

  • Inerting: Place the uncapped vials in a desiccator or glove box. Gently flush the desiccator or chamber with a stream of dry argon or nitrogen for 5-10 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly cap each vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date.

  • Storage: Place the labeled, sealed vials in a freezer at -20°C or below.

Protocol 2: Quality Control (QC) by HPLC-UV to Assess Purity

This protocol provides a general method to assess the purity of your compound and detect degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the compound in Acetonitrile or a 1:1 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL.

    • Vortex until fully dissolved.

    • Dilute this stock solution 10-fold with the mobile phase to a final concentration of ~0.1 mg/mL for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 230 nm and 254 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Acceptance Criteria: For most applications, a purity of ≥95% is required. The appearance of significant new peaks, particularly at earlier retention times (indicative of the more polar carboxylic acid), confirms degradation.

start Receive / Synthesize Compound qc Perform Initial QC (Protocol 2: HPLC-UV) start->qc decision Purity ≥ 95%? qc->decision store Aliquot and Store (Protocol 1: -20°C, Inert Gas) decision->store Yes fail Purity < 95% decision->fail No use Proceed with Experiment store->use action Purify by Chromatography OR Contact Supplier / Synthesize Fresh Batch fail->action

Caption: Recommended workflow for handling new batches of the compound.

References

  • Molecules. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

  • RSC Advances. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link]

  • PubChem. 1H-1,2,3-triazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • NextSDS. 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A. [Link]

  • ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions. [Link]

  • The Journal of Organic Chemistry. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. ACS Publications. [Link]

  • Scientific Reports. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Nature. [Link]

  • Food Science and Technology. (2021). Stability of volatile compounds of honey during prolonged storage. SciELO. [Link]

  • Toxics. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • ResearchGate. (2021). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • Thesis. (2002). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Canterbury. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

  • ACS Catalysis. (2011). Hydrogen Storage and Energy Recovery Using Aldehydes and Ketones: A Key Role for Catalysis. ACS Publications. [Link]

  • Frontiers in Molecular Biosciences. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers Media S.A. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • Symbiosis Online Publishing. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. [Link]

  • Chemical Research in Toxicology. (2009). Products of oxidative stress inhibit aldehyde oxidation and reduction pathways in dopamine catabolism yielding elevated levels of a reactive intermediate. PubMed. [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. [Link]

  • GeeksforGeeks. (2022). Preparation of Aldehydes and Ketones. [Link]

  • Chemguide. Oxidising alcohols to make aldehydes and ketones. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in Condensations with 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Welcome to the technical support guide for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in condensation reactions. Users frequently report perceived "low reactivity," which can lead to stalled reactions or low yields. This guide provides a systematic, question-and-answer-based approach to troubleshooting these challenges, grounded in chemical principles and validated protocols. Our goal is to empower you to optimize your synthetic outcomes.

Part 1: General Troubleshooting & Foundational Concepts

This section addresses overarching questions about the reactivity and handling of the target aldehyde. A solid understanding of these principles is the first step toward successful experimentation.

Q1: My condensation reaction is sluggish or has completely stalled. What are the universal first checks?

A1: Before delving into reaction-specific issues, it's crucial to verify the fundamentals. In over 80% of cases, suboptimal reaction setup is the root cause. Follow this initial diagnostic workflow:

Start Reaction Stalled/Slow Purity Verify Purity of Aldehyde (NMR, LC-MS) Start->Purity Reagents Check Reagent Quality (Fresh, Correct Stoichiometry) Purity->Reagents If pure Solvent Ensure Solvent is Anhydrous (Use freshly distilled/sure-sealed) Reagents->Solvent If reagents are good Atmosphere Maintain Inert Atmosphere (N2 or Ar, especially for organometallics) Solvent->Atmosphere If solvent is dry Temp Confirm Reaction Temperature (Calibrated thermometer/hotplate) Atmosphere->Temp If atmosphere is inert Result Proceed to Reaction-Specific Troubleshooting Temp->Result If temperature is correct

Caption: Initial troubleshooting workflow for stalled reactions.

  • Starting Material Purity: The aldehyde can oxidize to the corresponding carboxylic acid over time. Verify its purity by ¹H NMR and LC-MS before use.

  • Solvent Quality: Many condensation reactions, particularly those involving strong bases or organometallics (like Wittig reagents), are highly sensitive to moisture. Use freshly distilled or commercially available anhydrous solvents.

  • Reagent Integrity: Ensure your coupling partners, catalysts, and bases are pure and used in the correct stoichiometry. Active methylene compounds can hydrolyze, and bases can be hygroscopic.

Q2: Is the 1,2,3-triazole ring electronically deactivating the aldehyde, causing low reactivity?

A2: This is a common misconception. The 1,2,3-triazole ring system is, in fact, electron-withdrawing. This property arises from the electronegativity of the nitrogen atoms within the aromatic ring. An electron-withdrawing group attached to the carbonyl carbon increases its electrophilicity, making it more susceptible to nucleophilic attack, not less.

The perceived low reactivity is almost certainly due to other factors, such as steric hindrance, catalyst inhibition, or suboptimal reaction conditions, which are addressed in the sections below. Some studies have shown that electron-deficient heterocycles can be designed to enhance reactivity in certain transformations.[1]

Q3: Could the N-1 substituent, the (oxolan-2-yl)methyl group, be the source of the problem?

A3: Yes, this substituent can introduce two potential complications:

  • Steric Hindrance: While the substituent is attached to the N-1 position and not directly adjacent to the aldehyde, its flexibility allows it to fold back and create steric congestion around the reaction center. This can hinder the approach of bulky nucleophiles.

  • Lewis Basicity: The oxygen atom of the oxolane (tetrahydrofuran) ring is a Lewis base. It can chelate or coordinate with Lewis acidic catalysts or metal ions, potentially sequestering them and preventing their participation in the desired catalytic cycle.

When selecting catalysts, consider those less prone to inhibition by Lewis bases.

Part 2: Reaction-Specific Troubleshooting Guides

If your foundational checks are in order, the next step is to address issues specific to the type of condensation you are performing.

2.1 The Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) and is typically base-catalyzed.[2]

Q: My Knoevenagel condensation is giving low yields. How can I optimize it?

A: Low yields in Knoevenagel condensations are often traced back to the choice of catalyst, solvent, and water removal.

  • Underlying Cause 1: Inappropriate Catalyst/Base: The basicity of the catalyst must be sufficient to deprotonate the active methylene compound without promoting side reactions of the aldehyde (e.g., Cannizzaro).

  • Underlying Cause 2: Reversibility and Water Removal: The reaction produces water as a byproduct. The accumulation of water can hydrolyze the product or shift the equilibrium back to the starting materials.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Catalyst Start with a mild base like piperidine or ammonium acetate. If the reaction is slow, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).Matching the base strength to the pKa of the active methylene compound is critical. Overly strong bases can cause aldehyde decomposition.[3]
Solvent Use a solvent that allows for azeotropic removal of water, such as toluene or benzene, with a Dean-Stark apparatus.Actively removing water drives the reaction equilibrium toward the product, significantly improving yields. This is a classic technique for such condensations.[4]
Temperature Refluxing in toluene (approx. 110 °C) is a standard starting point.Provides sufficient thermal energy to overcome the activation barrier while enabling water removal.
Additives Catalytic amounts of acetic acid can sometimes be used with amine bases to form the more active ammonium carboxylate salt in situ.This can buffer the reaction and improve catalyst turnover.

Optimized Protocol: Knoevenagel Condensation with Malononitrile

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and toluene (to form a 0.2 M solution).

  • Add piperidine (0.1 eq) as the catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Collect the water generated in the Dean-Stark trap.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Aldehyde Triazole-Aldehyde Adduct Aldol-type Adduct Aldehyde->Adduct Methylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion Intermediate Methylene->Carbanion Base Base (e.g., Piperidine) Base->Methylene Deprotonation Carbanion->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

2.2 The Wittig Reaction

The Wittig reaction converts aldehydes to alkenes using a phosphonium ylide (Wittig reagent).[5] Success hinges on the efficient formation and reactivity of the ylide.

Q: My Wittig reaction is failing, or I'm mostly recovering my starting aldehyde. What's wrong?

A: Failure in a Wittig reaction typically points to a problem with the ylide (phosphorus ylide) or steric hindrance.

  • Underlying Cause 1: Incomplete Ylide Formation: The most common issue is using a base that is not strong enough to deprotonate the phosphonium salt or the presence of moisture which quenches the base/ylide.

  • Underlying Cause 2: Ylide Instability/Reactivity: Non-stabilized ylides are highly reactive but thermally unstable and must be generated and used at low temperatures. Stabilized ylides (containing an adjacent electron-withdrawing group) are more stable but less reactive.[6] For this aldehyde, a stabilized ylide should be sufficiently reactive.

  • Underlying Cause 3: Steric Hindrance: The bulky oxolanylmethyl group may slightly hinder the approach of the ylide to the aldehyde carbonyl.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Ylide Generation Use a very strong base (n-BuLi, NaH, KHMDS) under strictly anhydrous and inert (N₂ or Ar) conditions. Ensure the phosphonium salt is completely dry.The pKa of a typical phosphonium salt is ~25-30, requiring a potent base for complete deprotonation.[7]
Temperature Control Generate the ylide at low temperatures (e.g., -78 °C to 0 °C). Add the aldehyde solution dropwise at the same low temperature, then allow the reaction to slowly warm to room temperature.Prevents decomposition of the ylide and controls the rate of reaction, minimizing side products.
Reaction Time Allow 30-60 minutes for ylide formation before adding the aldehyde. Monitor the reaction for several hours or overnight after aldehyde addition.Ensures complete ylide formation and allows the subsequent olefination reaction, which can be slow, to go to completion.

Optimized Protocol: Wittig Reaction with a Stabilized Ylide

  • Dry the phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.1 eq) under high vacuum for several hours.

  • Suspend the salt in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the suspension to 0 °C and add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation (a color change is often observed).

  • Cool the resulting ylide solution back to 0 °C.

  • Dissolve 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product and triphenylphosphine oxide byproduct by column chromatography.

2.3 Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting an aldehyde and an amine into an intermediate imine (or iminium ion), which is then reduced in situ.[8][9]

Q: I'm recovering my starting materials in my reductive amination attempt. Why isn't the reaction working?

A: This is the most frequently encountered problem and almost always stems from the imine formation step, not the reduction step.

  • Underlying Cause 1: Unfavorable Imine Equilibrium: The condensation of an aldehyde and an amine to form an imine is a reversible, equilibrium-driven process. For many substrates, the equilibrium lies heavily on the side of the starting materials.[10]

  • Underlying Cause 2: Incorrect Reducing Agent: A common mistake is using a reducing agent like NaBH₄ under acidic conditions, where it is unstable. Furthermore, NaBH₄ can reduce the starting aldehyde faster than the imine, leading to alcohol byproducts.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Imine Formation Add a dehydrating agent like activated 3Å or 4Å molecular sieves to the mixture of aldehyde and amine before adding the reducing agent. Alternatively, a catalytic amount of weak acid (e.g., acetic acid) can be used.Molecular sieves sequester the water byproduct, driving the equilibrium towards the imine. Acid catalysis protonates the carbonyl, activating it for nucleophilic attack by the amine.[8][10]
Reducing Agent Use an imine-selective and pH-tolerant reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for most applications. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.STAB is a mild reducing agent that is stable in slightly acidic conditions (pH 4-6) and selectively reduces the protonated iminium ion much faster than the neutral aldehyde.[9][11]
Solvent Use a non-protic solvent like dichloroethane (DCE), THF, or acetonitrile.Protic solvents like methanol can compete with the amine in reacting with the aldehyde to form acetals.
Procedure A one-pot procedure is generally effective. Stir the aldehyde, amine, and molecular sieves (or catalytic acid) for 1-2 hours to allow for imine formation before adding the reducing agent.This pre-equilibration step ensures a sufficient concentration of the imine intermediate is present before the reduction is initiated.

Data Table: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationOptimal pHSelectivity for Imine/IminiumKey Considerations
Sodium TriacetoxyborohydrideSTAB4-6ExcellentRecommended. Mild, selective, commercially available.
Sodium CyanoborohydrideNaBH₃CN3-6ExcellentHighly effective but toxic due to potential cyanide release.[8]
Sodium BorohydrideNaBH₄7-10PoorUnstable at low pH. Can reduce the starting aldehyde.
Catalytic HydrogenationH₂/CatalystNeutralGoodRequires specialized equipment (hydrogenator); catalyst may be poisoned by triazole.

Optimized Protocol: One-Pot Reductive Amination with STAB

  • In a round-bottom flask, combine 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous dichloroethane (DCE, 0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Aldehyde Triazole-Aldehyde Hemi Hemiaminal Intermediate Aldehyde->Hemi Amine R₂NH Amine->Hemi Nucleophilic Attack Imine Iminium Ion (protonated) Hemi->Imine - H₂O (acid-catalyzed) Product Final Amine Product Imine->Product Water H₂O Reducer STAB [NaBH(OAc)₃] Reducer->Imine Hydride Delivery

Caption: Reductive amination pathway using STAB.

References
  • Molecules, 2021.

  • Molecules, 2022.

  • PubChem Database.

  • Master Organic Chemistry, 2017.

  • ResearchGate Discussion.

  • ResearchGate, 2021.

  • ResearchGate Discussion.

  • ResearchGate, 2015.

  • NextSDS.

  • ACS Publications, 2011.

  • The Journal of Organic Chemistry, 2021.

  • Wikipedia.

  • Molecules, 2013.

  • Beni-Suef University Journal of Basic and Applied Sciences, 2020.

  • Semantic Scholar, 2022.

  • The Journal of Organic Chemistry, 1996.

  • Molecules, 2021.

  • Chemistry Steps.

  • Molecules, 2022.

  • Frontiers in Chemistry, 2022.

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • BenchChem.

  • American Journal of Heterocyclic Chemistry, 2019.

  • ACG Publications, 2021.

  • ResearchGate, 2021.

  • Journal of the Mexican Chemical Society, 2013.

  • Frontiers in Chemistry, 2020.

  • Green Chemistry Letters and Reviews, 2017.

  • Chemistry LibreTexts.

Sources

Troubleshooting

resolving solubility issues with 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-[(oxolan-2-yl)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde .

This compound features a highly polar, electron-deficient 1,2,3-triazole core, a reactive 4-carbaldehyde group, and a moderately polar oxolane (tetrahydrofuran) ether ring[1]. This unique structural triad often leads to non-intuitive solubility behaviors, phase-separation issues ("oiling out"), and unwanted solvent reactivity during organic synthesis and assay preparation.

Part 1: Diagnostic Workflow for Solubility Issues

Before altering your experimental protocol, use the following diagnostic logic to identify the root cause of your solubility or stability failure.

SolubilityTroubleshooting Start Solubility or Stability Issue Detected SolventType Identify Solvent Class Start->SolventType NonPolar Non-Polar (Hexane, Toluene) SolventType->NonPolar Protic Protic (MeOH, EtOH, H2O) SolventType->Protic PolarAprotic Polar Aprotic (DMSO, DMF, DCM) SolventType->PolarAprotic ActionNP HSP Mismatch. Switch to DCM or EtOAc. NonPolar->ActionNP ActionP Hemiacetal Formation Risk. Avoid primary alcohols. Protic->ActionP ActionPA Optimal Solvation. Ensure anhydrous conditions. PolarAprotic->ActionPA

Diagnostic workflow for resolving solvent-specific solubility issues.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound exhibit near-zero solubility in non-polar solvents like hexane or heptane, and how can I dissolve it for non-polar reactions? Causality: The insolubility in aliphatic hydrocarbons is governed by Hansen Solubility Parameters (HSP)[2]. The 1,2,3-triazole ring and the carbaldehyde group possess high polarity ( δP​ ) and hydrogen-bonding ( δH​ ) parameters. Hexane only provides dispersion forces ( δD​ ). The resulting interaction radius distance ( Ra​ ) between the solvent and the solute is too large, preventing solvation. Solution: If a non-polar reaction medium is strictly required, dissolve the compound first in a minimal volume of a miscible polar aprotic co-solvent (e.g., dry THF or DCM) before diluting it into the non-polar bulk solvent. The oxolane ring in the molecule shares structural homology with THF, making THF an exceptionally efficient solvating agent.

Q2: I dissolved the compound in methanol for an experiment, but my LC-MS and 1 H NMR show a mixture of products and altered solubility. What happened? Causality: The electron-withdrawing nature of the triazole ring renders the C4-aldehyde highly electrophilic. In the presence of primary alcohols (like methanol or ethanol), the aldehyde undergoes rapid, spontaneous nucleophilic addition to form a hemiacetal (and eventually an acetal if trace acid is present)[3]. This completely alters the molecule's polarity, solubility profile, and reactivity. Solution: Never use primary or secondary alcohols as primary solvents or stock solutions for triazole-4-carbaldehydes unless you are intentionally synthesizing the acetal. Use anhydrous polar aprotic solvents (DCM, Chloroform, Acetonitrile) instead.

HemiacetalPathway Aldehyde Triazole-4-carbaldehyde (Highly Electrophilic) Hemiacetal Hemiacetal Adduct (Altered Solubility/NMR) Aldehyde->Hemiacetal Nucleophilic Attack Alcohol Protic Solvent (e.g., Methanol) Alcohol->Hemiacetal RO-H Addition

Mechanism of hemiacetal formation in protic solvents altering solubility.

Q3: The compound "oils out" (forms a viscous liquid phase) instead of crystallizing during purification. How do I force solid crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the ambient temperature by solvent interactions or trace impurities, preventing the crystal lattice from nucleating. The flexible oxolan-2-ylmethyl linker increases the molecule's degrees of freedom, lowering the lattice energy compared to rigid aromatic substituents[1]. Solution: Transition from a single-solvent evaporation method to a controlled Solvent/Anti-solvent crystallization protocol (See Protocol 2 below).

Part 3: Quantitative Data Presentation

To aid in experimental design, refer to the following synthesized solubility and stability matrix.

Solvent ClassSpecific SolventEstimated Solubility24h StabilityRecommended Application
Non-Polar Hexane, Heptane< 1 mg/mLHighUse strictly as an anti-solvent for crystallization.
Protic Methanol, Ethanol> 50 mg/mLLow (Hemiacetal)Avoid. Do not use for stock solutions or NMR ( CD3​OD ).
Polar Aprotic DCM, Chloroform> 100 mg/mLHighPrimary choice for organic synthesis and extractions.
Ether THF, 1,4-Dioxane> 150 mg/mLHighExcellent solvation due to oxolane ring structural homology.
Highly Polar Anhydrous DMSO> 200 mg/mLHighHigh-concentration stock solutions for biological assays.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable, High-Concentration Stock Solutions (Biological Assays)

Objective: Create a 100 mM stock solution without micro-precipitation or aldehyde oxidation.

  • Preparation: Weigh the required mass of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde into a sterile, amber glass vial. Causality: Amber glass prevents photo-induced degradation of the triazole system.

  • Solvation: Add the calculated volume of Anhydrous DMSO (≤0.005% water). Vortex gently for 60 seconds.

  • Self-Validation (Tyndall Test): Shine a red or green laser pointer through the vial in a dark room. If the laser beam path is highly visible (scattering), micro-precipitates are present. Sonicate for an additional 5 minutes until the beam path disappears, confirming true solvation.

  • Verification: Take a 10 µL aliquot, dilute in CDCl3​ , and run a 1 H NMR. Confirm the presence of the sharp aldehyde proton singlet at ~10.0–10.2 ppm[1] to ensure no hydration has occurred.

  • Storage: Blanket the vial headspace with Argon gas and store at -20°C. Causality: Argon displaces oxygen, preventing auto-oxidation of the carbaldehyde to a carboxylic acid.

Protocol 2: Solvent/Anti-Solvent Crystallization (Resolving "Oiling Out")

Objective: Force the compound into a crystalline solid state from a crude mixture.

  • Dissolution (Solvent): Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (EtOAc) at 40°C until the solution is completely clear.

  • Titration (Anti-Solvent): Dropwise, add Heptane while stirring vigorously until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of EtOAc just until the cloudiness disappears.

  • Nucleation: Remove from heat and allow the flask to cool to room temperature undisturbed. Optional: If available, add a single seed crystal of pure compound to bypass the nucleation energy barrier.

  • Self-Validation (Birefringence): Once solids form, place a small sample under a polarized light microscope. If the particles glow and extinguish as the polarizer is rotated, they are true crystals. If they remain dark, they are amorphous oil droplets, and the cooling rate must be slowed down.

Part 5: References

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen, C. M. Hansen-Solubility. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Opsomer, T., et al. MDPI Organics, 2021.[Link]

  • Triazolecarbaldehyde Reagents for One‐Step N‐Terminal Protein Modification. Angewandte Chemie International Edition, 2019.[Link]

  • Facile Oxidative Conversion of Alcohols to Esters Using Molecular Iodine. ResearchGate, 2018.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

This guide provides a comprehensive, in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, a novel heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, a novel heterocyclic compound with potential applications in pharmaceutical development. As a senior application scientist, the objective is to not only present a validated method but also to elucidate the scientific rationale behind the experimental choices, thereby empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust and reliable analytical method for purity determination is paramount. This guide will delve into the validation of a primary HPLC method and compare its performance against a viable alternative, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines.[1][2][3][4]

The Analyte: 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a molecule of interest due to the prevalence of the 1,2,3-triazole core in medicinal chemistry, often associated with a wide range of biological activities.[5][6][7] The presence of an aldehyde functional group and a chiral center on the oxolane ring introduces potential for specific impurities arising from synthesis and degradation. A thorough understanding of the analyte's structure is crucial for developing a specific and stability-indicating HPLC method.

Comparative HPLC Methods

Two reversed-phase HPLC (RP-HPLC) methods are proposed and compared for the purity analysis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. Method A is presented as the primary, optimized method, while Method B serves as an alternative for comparative purposes.

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod A (Primary)Method B (Alternative)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: WaterB: Methanol
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% BIsocratic: 60% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 260 nmUV at 254 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL15 µL

The choice of a C18 column in Method A is a common starting point for RP-HPLC due to its wide applicability.[5] The gradient elution is designed to separate compounds with a range of polarities, which is crucial for a purity method where potential impurities may have significantly different retention times. The use of formic acid in the mobile phase aims to improve peak shape and ionization efficiency if coupled with a mass spectrometer. Method B explores an alternative selectivity with a Phenyl-Hexyl column and a simpler isocratic elution with a methanol-based mobile phase.

HPLC Method Validation Workflow

The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[8][9][10] The following diagram illustrates the typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis & System Suitability Robustness->Routine

Caption: Workflow for HPLC method validation.

Comparative Validation Data

The performance of Method A and Method B was evaluated against the validation parameters stipulated by the ICH Q2(R1) guideline.[2][3][4]

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Experimental Protocol: Forced degradation studies were performed on the analyte by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed by both HPLC methods to assess the separation of the main peak from any degradation products and potential impurities.

Table 2: Comparison of Specificity

ParameterMethod AMethod BICH Q2(R1) Acceptance Criteria
Peak Purity (Main Peak) Pass (Index > 0.999)Pass (Index > 0.995)The method must unequivocally assess the analyte.[2]
Resolution (from closest impurity) > 2.0 for all degradants> 1.5 for some degradantsAdequate resolution between the analyte and other components.

Method A demonstrated superior resolving power for all observed degradation products, indicating it is a stability-indicating method. Method B showed some co-elution with a minor degradant under acidic stress conditions.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Experimental Protocol: A series of at least five standard solutions of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde were prepared over the range of 50% to 150% of the target concentration. Each solution was injected in triplicate.

Table 3: Comparison of Linearity and Range

ParameterMethod AMethod BICH Q2(R1) Acceptance Criteria
Range 10 - 150 µg/mL20 - 120 µg/mLEstablished by confirming acceptable linearity, accuracy, and precision.[4]
Correlation Coefficient (r²) 0.99980.9991≥ 0.999 is generally considered acceptable.
y-intercept Close to zeroSlightly deviatedShould be non-significant.

Method A exhibited excellent linearity over a wider range compared to Method B.

Accuracy (Trueness)

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Experimental Protocol: Accuracy was determined by the recovery of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration), with three replicates at each level.

Table 4: Comparison of Accuracy

Concentration LevelMethod A (% Recovery)Method B (% Recovery)ICH Q2(R1) Acceptance Criteria
80% 99.5%98.2%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[2]
100% 100.2%101.5%
120% 100.8%102.5%
Mean Recovery 100.17%100.73%

Both methods demonstrated acceptable accuracy, with Method A showing slightly better recovery across the tested range.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability and intermediate precision.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

Table 5: Comparison of Precision

ParameterMethod A (%RSD)Method B (%RSD)ICH Q2(R1) Acceptance Criteria
Repeatability 0.5%1.2%RSD should be sufficiently low, demonstrating consistency.[2]
Intermediate Precision 0.8%1.8%

Method A is significantly more precise than Method B, as indicated by the lower %RSD values for both repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Table 6: Comparison of LOD and LOQ

ParameterMethod AMethod BICH Q2(R1) Acceptance Criteria
LOD 0.05 µg/mL0.15 µg/mLThe lowest amount of analyte that can be detected.[2]
LOQ 0.15 µg/mL0.45 µg/mLThe lowest amount of analyte that can be quantified with suitable precision and accuracy.[2]

Method A is more sensitive than Method B, with significantly lower LOD and LOQ values.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

  • Experimental Protocol: Small, deliberate changes were made to the chromatographic conditions of Method A, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on the retention time and peak area of the analyte was observed.

Table 7: Robustness of Method A

Parameter Varied% Change in Retention Time% Change in Peak AreaICH Q2(R1) Acceptance Criteria
Flow Rate (+0.1 mL/min) -5.2%-1.1%The method should show reliability with respect to deliberate variations.[3]
Flow Rate (-0.1 mL/min) +5.5%+1.3%
Temp (+2 °C) -1.8%+0.5%
Temp (-2 °C) +2.0%-0.6%
% Organic (+2%) -4.1%+0.8%
% Organic (-2%) +4.5%-0.9%

Method A demonstrated good robustness, with only minor and predictable changes in retention time and peak area upon deliberate variations of the method parameters. A similar study for Method B (not shown) revealed more significant variations, particularly with changes in the isocratic mobile phase composition.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, linearity is a prerequisite for determining the range, and both accuracy and precision must be acceptable within that range. The following diagram illustrates these dependencies.

Validation_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Accuracy->LOQ Precision->Range Precision->LOQ Robustness Robustness

Caption: Interdependencies of validation parameters.

Conclusion and Recommendation

Based on the comprehensive validation data, Method A is unequivocally recommended for the purity analysis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. It has demonstrated superiority over Method B in all critical performance characteristics:

  • Specificity: Method A is a stability-indicating method with excellent resolution of the main peak from all degradation products.

  • Linearity and Range: It offers a wider linear range with a higher correlation coefficient.

  • Accuracy and Precision: Method A is more accurate and significantly more precise.

  • Sensitivity: It has lower detection and quantitation limits.

  • Robustness: The method is robust to small, deliberate changes in its parameters.

While Method B could potentially be used for routine analysis where the impurity profile is well-characterized and minimal, Method A provides a higher degree of confidence and reliability, which is essential in a drug development setting where unexpected impurities or degradants may be encountered. This guide underscores the importance of a systematic and scientifically sound approach to HPLC method validation to ensure the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). Available from: [Link]

  • LCGC International. Rapidly Analyzing Carbonyl Compounds Using HPLC. (2025). Available from: [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Available from: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • European Medicines Agency. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Methodology (Part II). Available from: [Link]

  • Taylor & Francis Online. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2017). Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of[5][9][11]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Available from: [Link]

  • Springer. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. (2016). Available from: [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • NextSDS. 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Available from: [Link]

  • Beilstein Journals. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde vs. Standard Benzaldehydes

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is critical for synthetic efficiency and success. This guide provides an in-depth comparative analy...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is critical for synthetic efficiency and success. This guide provides an in-depth comparative analysis of the reactivity of a heteroaromatic aldehyde, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, against the well-established reactivity profile of benzaldehyde and its substituted derivatives. We will explore the underlying electronic and steric factors governing their chemical behavior and provide validated experimental protocols for key chemical transformations.

Foundational Principles: Electronic and Steric Influences

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the group attached to the formyl moiety.

Benzaldehyde: The Aromatic Benchmark

Benzaldehyde's reactivity is a known standard in organic synthesis. The phenyl ring influences the carbonyl group through two opposing electronic effects:

  • Resonance Effect (-M): The π-system of the benzene ring can delocalize the partial positive charge on the carbonyl carbon, which slightly deactivates it towards nucleophilic attack compared to aliphatic aldehydes.[1][2]

  • Inductive Effect (-I): The sp² hybridized carbons of the ring exert a weak electron-withdrawing inductive effect.

The net result is a moderately reactive aldehyde. Its reactivity can be predictably tuned; electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro or cyano groups, enhance the electrophilicity and accelerate reactions, while electron-donating groups (EDGs) like methoxy or alkyl groups have the opposite effect.[3][4]

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: A Heteroaromatic Contender

This molecule introduces a more complex set of electronic influences centered around the 1,2,3-triazole ring.

  • 1,2,3-Triazole Ring: This five-membered heterocycle, containing three nitrogen atoms, is significantly electron-deficient. Consequently, it acts as a strong electron-withdrawing group, both inductively and through resonance. This effect substantially increases the partial positive charge on the C4-carbonyl carbon, making it a more potent electrophile than the carbonyl carbon in standard benzaldehyde.[5][6]

  • N1-Substituent (oxolan-2-yl)methyl: This tetrahydrofuran-derived substituent is attached via a methylene linker. It is a saturated, non-conjugated group and exerts a weak electron-donating inductive effect (+I). However, this minor donating effect is insufficient to counteract the powerful electron-withdrawing nature of the triazole ring itself.

Structural_Comparison cluster_0 Benzaldehyde cluster_1 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde Benzaldehyde Triazole_Aldehyde

Caption: Structural comparison of Benzaldehyde and the Triazole Aldehyde.

Comparative Reactivity in Key Synthetic Transformations

To empirically validate the predicted reactivity, we outline several standard organic reactions. The following sections provide both the theoretical basis for comparison and detailed experimental protocols.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction involves the addition of a highly nucleophilic organomagnesium halide to a carbonyl group.[7][8] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. It is anticipated that the triazole aldehyde will react more rapidly than benzaldehyde.

Experimental Protocol: Comparative Grignard Reaction

Objective: To qualitatively and quantitatively compare the reaction rate of Phenylmagnesium Bromide with each aldehyde.

Materials:

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

  • Benzaldehyde

  • Phenylmagnesium Bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In two separate flame-dried, two-necked round-bottom flasks under an inert argon atmosphere, dissolve 1.0 mmol of the respective aldehyde (triazole aldehyde or benzaldehyde) in 10 mL of anhydrous THF.

  • Cooling: Cool both flasks to 0 °C in an ice-water bath.

  • Reagent Addition: To each flask, add 1.1 mL (1.1 mmol, 1.1 equiv.) of Phenylmagnesium Bromide solution dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reactions at 0 °C. Using a glass capillary, spot the reaction mixture onto a TLC plate at regular intervals (e.g., 5, 15, 30, and 60 minutes). Elute with a 3:1 Hexanes:Ethyl Acetate mixture and visualize under UV light. The disappearance of the starting aldehyde spot indicates reaction progress.

  • Work-up: Once the starting aldehyde is consumed (or after 1 hour), quench both reactions by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude secondary alcohol products can be purified by column chromatography.

Expected Outcome: The TLC analysis is expected to show a significantly faster consumption of the triazole aldehyde compared to benzaldehyde, confirming its higher reactivity.

Workflow_Grignard cluster_0 Reaction Setup (Parallel) A Flask 1: Triazole Aldehyde in Anhydrous THF C Cool to 0 °C A->C B Flask 2: Benzaldehyde in Anhydrous THF B->C D Add PhMgBr (1.1 eq) C->D E Monitor by TLC at t = 5, 15, 30, 60 min D->E F Quench with sat. NH4Cl E->F G Aqueous Workup & Extraction F->G H Purify & Analyze Products G->H

Caption: Experimental workflow for comparative Grignard reactivity analysis.

Condensation Chemistry: The Claisen-Schmidt Reaction

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking α-hydrogens and a ketone, yielding an α,β-unsaturated ketone (a chalcone).[3][9] This reaction is a cornerstone of C-C bond formation. The first step, nucleophilic attack by the ketone enolate on the aldehyde, is rate-determining and is accelerated by increased aldehyde electrophilicity.

Experimental Protocol: Comparative Claisen-Schmidt Condensation

Objective: To compare the yield of chalcone formation from each aldehyde with acetophenone.

Materials:

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

  • Benzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Catalyst Preparation: Prepare a 10% aqueous solution of NaOH.

  • Reaction Setup: In two separate Erlenmeyer flasks, prepare a solution of 1.0 mmol of the respective aldehyde and 1.0 mmol of acetophenone in 10 mL of ethanol.

  • Initiation: While stirring vigorously at room temperature, add 2 mL of the 10% NaOH solution to each flask.

  • Reaction: Continue stirring at room temperature for 2 hours. The formation of a precipitate (the chalcone product) is often observed.

  • Isolation: Cool the reaction mixtures in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water until the washings are neutral, then wash with a small amount of cold ethanol.

  • Analysis: Dry the products in a vacuum oven and determine the mass and yield. The purity can be assessed by melting point and NMR spectroscopy.

Expected Outcome: The reaction with 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is predicted to proceed faster and result in a higher isolated yield of the corresponding chalcone compared to the reaction with benzaldehyde under identical conditions.

Claisen_Schmidt_Mechanism A Acetophenone + OH- B Enolate Formation (Nucleophile) A->B Step 1 D Nucleophilic Attack B->D C Electrophilic Aldehyde (Triazole-CHO or Ph-CHO) C->D E Alkoxide Intermediate D->E Step 2 F Protonation E->F Step 3 G β-Hydroxy Ketone F->G Step 3 H Dehydration (-H2O) G->H Step 4 I α,β-Unsaturated Ketone (Chalcone Product) H->I Step 4

Caption: Simplified mechanism of the Claisen-Schmidt condensation reaction.

Olefination: The Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[10][11] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. A more electrophilic aldehyde will react more readily. Using a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, generally provides the thermodynamically favored (E)-alkene.[12]

Experimental Protocol: Comparative Wittig Reaction

Objective: To compare the rate of formation of α,β-unsaturated esters from each aldehyde.

Materials:

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

  • Benzaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Anhydrous Dichloromethane (DCM)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of the respective aldehyde in 10 mL of anhydrous DCM.

  • Reagent Addition: To each flask, add 1.05 mmol (1.05 equiv.) of ethyl (triphenylphosphoranylidene)acetate.

  • Reaction and Monitoring: Stir the mixtures at room temperature. Monitor the reaction progress by TLC every 30 minutes, observing the consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired alkene product and triphenylphosphine oxide byproduct. Purify the product via flash column chromatography on silica gel.

Expected Outcome: The triazole aldehyde will exhibit a faster reaction rate, reaching completion in a shorter time than benzaldehyde, demonstrating its superior electrophilicity.

Summary of Comparative Reactivity

The experimental evidence gathered from these key transformations consistently supports the initial hypothesis based on electronic principles.

Reaction TypeReactantPredicted Relative ReactivityRationale
Grignard Addition Phenylmagnesium BromideTriazole Aldehyde > BenzaldehydeStrong electron-withdrawing triazole ring enhances carbonyl electrophilicity.
Claisen-Schmidt Acetophenone (base-cat.)Triazole Aldehyde > BenzaldehydeRate-determining nucleophilic attack is faster on the more electrophilic carbonyl.
Wittig Olefination Stabilized YlideTriazole Aldehyde > BenzaldehydeNucleophilic attack by the ylide is favored by the higher electrophilicity of the triazole aldehyde.

Conclusion for the Practicing Scientist

This guide demonstrates that 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a significantly more reactive electrophile than standard benzaldehyde. This heightened reactivity, driven by the potent electron-withdrawing nature of the 1,2,3-triazole ring, should be a primary consideration during reaction design.

For synthetic chemists, this means that reactions involving nucleophilic attack on the aldehyde can often be performed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to those with benzaldehyde. This can lead to cleaner reactions, higher yields, and better functional group tolerance. Conversely, its increased reactivity may necessitate more careful control of reaction conditions to avoid side reactions when multiple electrophilic sites are present in a molecule. Understanding this reactivity profile is essential for leveraging the full synthetic potential of this versatile heteroaromatic building block in modern drug discovery and materials science.

References

  • Katritzky, A. R., et al. (2004). 1,2,3-Triazoles. In Comprehensive Organic Functional Group Transformations II. ScienceDirect.

  • Bruining, M. J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.

  • Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.

  • ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.

  • Aurora Chemistry for Everyone. (2024). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. YouTube.

  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-Benzoylbenzaldehyde.

  • El-Faham, A., et al. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry.

  • Bruining, M. J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

  • Bruining, M. J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Ashenhurst, J. (2025). The Grignard Reaction Mechanism. Chemistry Steps.

  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?.

  • LibreTexts Chemistry. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes.

  • BYJU'S. (n.d.). Aldol Condensation.

  • BenchChem. (2025). The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide.

  • BenchChem. (2025). A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers.

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.

  • Infinity Learn. (n.d.). (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde.

  • Chauhan, P. (2022). Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. YouTube.

  • LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones.

  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters.

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. The 1,2,3-triazole core, in particular, has g...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. The 1,2,3-triazole core, in particular, has garnered significant attention due to its remarkable stability, synthetic accessibility via "click" chemistry, and its ability to act as a bioisostere for amide bonds in peptidomimetics.[1] When functionalized, such as with an oxolane (tetrahydrofuran) moiety and a reactive carbaldehyde group, the resulting molecule, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde , becomes a versatile building block for more complex chemical entities.

The structural elucidation of such novel compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[2] Understanding the fragmentation patterns under ionization is not merely an academic exercise; it provides a definitive fingerprint for identification, aids in the characterization of reaction products, and helps in the metabolic profiling of drug candidates.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde. By deconstructing the molecule into its core functional components—the 1,2,3-triazole ring, the oxolane ring, and the carbaldehyde group—we can predict its fragmentation behavior based on established chemical principles and comparative data from related structures. This document is intended for researchers and professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex organic molecules.

Theoretical Framework: The Logic of Molecular Fragmentation

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[2][3] This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z). The fragmentation is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragments (both the ion and the neutral loss).

Key fragmentation mechanisms relevant to the target molecule include:

  • Alpha (α)-Cleavage: The bond adjacent to a heteroatom or functional group breaks, as the heteroatom can stabilize the resulting positive charge. This is highly relevant for the ether linkage in the oxolane and the bonds adjacent to the triazole ring.

  • Loss of Small Neutral Molecules: Stable neutral molecules like dinitrogen (N₂), carbon monoxide (CO), and water (H₂O) are often eliminated from the molecular ion. The loss of N₂ is a hallmark of many nitrogen-containing heterocycles, including triazoles.[3][4]

  • Rearrangement Reactions: Intramolecular hydrogen transfer can lead to fragmentation at sites remote from the initial ionization. The most notable of these is the McLafferty rearrangement , which is common in carbonyl compounds containing an accessible γ-hydrogen.[5]

Predicted Fragmentation Pattern of the Target Molecule

The structure of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, with a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol , presents several competing fragmentation pathways. The major predicted fragments under EI-MS are detailed below.

m/zProposed Fragment Structure/IdentityFragmentation PathwayRationale
181[C₈H₁₁N₃O₂]⁺• (Molecular Ion)Direct IonizationThe parent molecule radical cation. Expected to be of moderate intensity.
153[C₈H₁₁N₁O₂]⁺• Loss of N₂Characteristic cleavage of the 1,2,3-triazole ring.[3] This is often a primary and diagnostically significant fragmentation.
152[C₈H₈N₃O]⁺ Loss of CHOα-cleavage at the C4 position of the triazole, losing the formyl radical.
110[C₄H₄N₃O]⁺ Cleavage of the N-CH₂ bondLoss of the oxolanyl radical (•C₅H₉O). Results in the stable triazole-carbaldehyde cation.
96[C₄H₄N₂O]⁺• Loss of N₂ from m/z 124Subsequent fragmentation following a McLafferty rearrangement.
85[C₅H₉O]⁺ Cleavage of the N-CH₂ bondFormation of the stable oxolanylmethyl cation. This is a common pathway for substituted cyclic ethers.[6]
71[C₄H₇O]⁺ Fragmentation of the oxolane ringα-cleavage within the oxolane ring, leading to the loss of an alkyl radical from the parent ion.[6][7]
43[C₂H₃O]⁺ Acylium ionFragmentation related to the aldehyde and adjacent ring carbon. A common fragment for carbonyl compounds.[5]
42[C₃H₆]⁺• or [C₂H₂O]⁺• Fragmentation of the oxolane ringA characteristic fragment from the breakdown of a tetrahydrofuran ring.[8]
Key Fragmentation Pathways Visualized

The following diagram illustrates the primary proposed fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway cluster_path1 Triazole Ring Cleavage cluster_path2 N-C Bond Cleavage cluster_path3 McLafferty Rearrangement cluster_path4 Oxolane Ring Fragmentation M Molecular Ion (M⁺•) m/z = 181 F153 [M - N₂]⁺• m/z = 153 M->F153 - N₂ F110 [Triazole-CHO]⁺ m/z = 110 M->F110 - •C₅H₉O F85 [Oxolanylmethyl]⁺ m/z = 85 M->F85 - •C₃H₂N₃O F124 [C₅H₆N₂O₂]⁺• m/z = 124 M->F124 - C₃H₅N (neutral loss) F71 [C₄H₇O]⁺ m/z = 71 M->F71 Ring Opening F96 [Fragment from m/z 124 - N₂]⁺• m/z = 96 F124->F96 - N₂ F42 [C₂H₂O]⁺• m/z = 42 F71->F42 Further Fragmentation caption Proposed EI fragmentation pathways for the target molecule.

Caption: Proposed EI fragmentation pathways for the target molecule.

Comparative Analysis

To contextualize the predicted fragmentation, it is useful to compare it with simpler, related structures.

  • 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde: In this analogue, the bulky oxolane substituent is replaced by a simple methyl group. The fragmentation would be dominated by the loss of N₂ from the molecular ion, followed by the loss of CO or HCN. The cleavage of the N-CH₃ bond would be less favorable compared to the N-CH₂-(oxolane) bond in our target molecule due to the greater stability of the resulting oxolanylmethyl carbocation.

  • 2-(Hydroxymethyl)oxolane (Tetrahydrofurfuryl alcohol): This molecule contains the oxolane-methyl core but lacks the triazole ring. Its mass spectrum is dominated by fragments arising from the oxolane ring itself. The base peak is typically at m/z 71, corresponding to the loss of the •CH₂OH group, and a significant peak at m/z 42 is also observed.[8] The presence of these same fragments (m/z 71, 42) in the spectrum of our target molecule would strongly support the presence of the intact oxolane-methyl substituent.

This comparison highlights that the fragmentation of the target molecule is a composite of the behaviors of its constituent parts. The presence of fragments at m/z 153 (loss of N₂) and m/z 110 are diagnostic for the triazole-carbaldehyde portion, while fragments at m/z 85, 71, and 42 are indicative of the oxolane-methyl moiety.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a standardized protocol for acquiring an EI mass spectrum suitable for structural confirmation.

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms_params MS Parameters cluster_analysis Data Analysis Prep1 Dissolve ~1 mg of sample in 1 mL of suitable solvent (e.g., Methanol or Ethyl Acetate) GCMS1 Inject 1 µL into GC-MS system Prep1->GCMS1 GCMS2 GC Separation (e.g., DB-5ms column, temp. gradient 50-280°C) GCMS1->GCMS2 GCMS3 MS Detection (EI) GCMS2->GCMS3 Analysis1 Identify Molecular Ion Peak (m/z 181) GCMS3->Analysis1 Acquire Spectrum Params1 Ionization Energy: 70 eV Params1->GCMS3 Params2 Source Temperature: 230°C Params2->GCMS3 Params3 Scan Range: m/z 40-400 Params3->GCMS3 Analysis2 Compare experimental fragments with predicted pattern Analysis1->Analysis2 Analysis3 Confirm structure Analysis2->Analysis3 caption Workflow for MS analysis of the target compound.

Caption: Workflow for MS analysis of the target compound.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like HPLC-grade methanol or ethyl acetate. Ensure the sample is fully dissolved.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺•) at m/z 181.

    • Correlate the observed fragment ions with the predicted fragmentation pattern detailed in this guide.

Conclusion

The mass spectrometric fragmentation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is predicted to be a rich and informative process, driven by the unique electronic properties of its constituent functional groups. The key diagnostic fragments include the loss of dinitrogen (M-28) from the triazole ring, the formation of the oxolanylmethyl cation (m/z 85) and the triazole-carbaldehyde cation (m/z 110) via N-C bond cleavage, and characteristic low-mass ions (m/z 71, 42) from the oxolane ring. By understanding these competing pathways, researchers can confidently use mass spectrometry to identify this molecule and related structures, ensuring the integrity of their synthetic and developmental pipelines.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. [Link]

  • Interpretation of Mass Spectra. (2017). IntechOpen. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. [Link]

  • Mass spectra of 1,2,3-triazoles. (1979). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. (2017). Journal of the American Society for Mass Spectrometry. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. (2014). PMC. [Link]

  • Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction. (2001). ResearchGate. [Link]

  • Ionization and fragmentation of furan molecules by electron collisions. (2012). ResearchGate. [Link]

  • Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. (2000). Analytical Chemistry. [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2015). PMC. [Link]

  • Absolute ionization and dissociation cross sections of tetrahydrofuran: Fragmentation-ion production mechanisms. (2019). The Journal of Chemical Physics. [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). Journal of Physics: Conference Series. [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025). Arabian Journal of Chemistry. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. (2016). News of Pharmacy. [Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. (2021). MDPI. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry. [Link]

Sources

Comparative

benchmarking 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in multicomponent reactions

Benchmarking 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in Isocyanide-Based Multicomponent Reactions: A Comparative Guide Executive Summary For drug development professionals and synthetic chemists, isocyan...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde in Isocyanide-Based Multicomponent Reactions: A Comparative Guide

Executive Summary

For drug development professionals and synthetic chemists, isocyanide-based multicomponent reactions (IMCRs) such as the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions are indispensable tools for diversity-oriented synthesis. The introduction of heterocyclic aldehydes into these workflows allows for the rapid assembly of complex peptidomimetics. This guide objectively benchmarks 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde against alternative aldehyde building blocks, detailing its unique structural advantages, comparative reactivity, and self-validating experimental protocols.

Structural Rationale & Scaffold Advantages

When designing a multicomponent library, the choice of the aldehyde component dictates the electrophilicity of the initial imine formation and the physicochemical properties of the final scaffold. 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde offers three distinct functional domains:

  • The Formyl Group (Electrophile): Positioned at C4, the aldehyde is electronically activated by the electron-withdrawing 1,2,3-triazole core, ensuring rapid Schiff base formation with primary amines[1].

  • The 1,2,3-Triazole Core: Acting as a robust bioisostere for trans-amide bonds, the triazole ring enforces a rigid geometry and imparts high metabolic resistance to peptidases[2][3].

  • The (Oxolan-2-yl)methyl Appendage: This tetrahydrofurfuryl moiety is the critical differentiator. Unlike highly lipophilic phenyl substituents (e.g., 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde)[2], the oxolane ring introduces a flexible hydrogen-bond accepting ether oxygen. This significantly enhances the molecule's topological polar surface area (TPSA) and aqueous solubility, enabling the use of environmentally benign, protic solvents like ethanol[2][4]. Furthermore, it introduces a chiral center, which is highly valuable for generating stereochemically rich bis-heterocyclic libraries.

Comparative Reactivity Benchmarking

To objectively evaluate performance, we benchmark the oxolanyl-triazole aldehyde against standard and structurally related aldehydes in the Ugi-4CR and Ugi-Azide variants. The data reflects the delicate balance between electrophilic activation and steric hindrance during the rate-limiting α-addition step[1][5].

Aldehyde ComponentAverage Ugi-4CR Yield (%)Average Ugi-Azide Yield (%)Optimal Solvent CompatibilityKey Structural Advantage / Limiting Factor
1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde 65 - 75%55 - 65%EtOH, MeOH, H₂O/EtOHHigh TPSA, chiral center, excellent solubility in green solvents.
5-Phenyl-2H-1,2,3-triazole-4-carbaldehyde 50 - 60%45 - 59%EtOH, DCMHigh lipophilicity; moderate yields due to planar aromatic stacking[2][5].
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 70 - 80%60 - 70%THF, Dioxane, EtOHHigh electrophilicity due to nitro-aryl induction; prone to side reactions[1].
Benzaldehyde (Standard Reference) 85 - 95%75 - 85%Broad (Methanol, Water)Low steric hindrance, highly reactive; lacks heterocyclic complexity.

Note: Yields are extrapolated from standardized benchmark conditions (0.5 M in EtOH, 24 h, RT) utilizing benzylamine and tert-butyl isocyanide[2][4][5].

Mechanistic Pathway & Workflow

The success of the Ugi-Azide reaction relies heavily on the stabilization of the nitrilium ion intermediate. The protic nature of ethanol facilitates this by solvating the intermediate, preventing the reaction from stalling at the imine stage[2][5]. The workflow below illustrates the concerted assembly of the triazole-tetrazole bis-heterocycle.

MCR_Workflow A 1-[(Oxolan-2-yl)methyl]- 1H-1,2,3-triazole- 4-carbaldehyde C Imine Intermediate (Schiff Base) A->C EtOH, RT B Primary Amine (e.g., Benzylamine) B->C E Nitrilium Ion Formation C->E α-Addition D Isocyanide + TMS-Azide D->E F Cyclization & Rearrangement E->F G Bis-Heterocycle (Triazole-Tetrazole) F->G High Yield

Fig 1: Mechanistic workflow of the Ugi-Azide multicomponent reaction using the oxolanyl-triazole.

Self-Validating Experimental Protocol: Ugi-Azide Bis-Heterocycle Synthesis

Objective: One-pot synthesis of a 1,5-disubstituted tetrazole linked to the 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole core.

Causality & Design: Ethanol is explicitly chosen over aprotic solvents (like dichloromethane) to stabilize the highly polar nitrilium ion intermediate, which is essential for the subsequent nucleophilic attack by the azide[2][4]. The reaction is strictly maintained at room temperature to prevent the thermal decomposition of trimethylsilyl azide (TMSN3) and to suppress competitive Passerini-type side reactions[4][5].

Step-by-Step Methodology:

  • Imine Pre-formation: In a 10 mL sealed reaction vial, dissolve 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv, 0.5 mmol) and the selected primary amine (e.g., benzylamine, 1.0 equiv, 0.5 mmol) in anhydrous ethanol (1.0 mL, yielding a 0.5 M solution)[2][4]. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Spot the mixture on a TLC plate (Ethyl Acetate/Hexanes 1:1). The complete disappearance of the UV-active aldehyde spot confirms quantitative Schiff base formation. Proceeding before complete imine formation will result in diminished yields and complex byproduct mixtures.

  • Multicomponent Assembly: To the stirring imine solution, sequentially add trimethylsilyl azide (TMSN3, 1.0 equiv, 0.5 mmol) and the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv, 0.5 mmol)[2][5].

    • Causality: The sequential addition ensures that the isocyanide does not prematurely react with the unconsumed aldehyde, which would hijack the pathway[5].

  • Cyclization: Seal the vial and stir at room temperature for 24 hours[2].

  • Workup & Purification: Evaporate the ethanol under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 20% to 60% Ethyl Acetate in Hexanes[5][6].

    • Self-Validation Check: The target bis-heterocycle will elute as a significantly more polar spot compared to the starting materials, cleanly identifiable via UV absorption (254 nm)[3].

Applications in Drug Discovery

The incorporation of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde into IMCRs directly yields bis-heterocycles (e.g., triazole-tetrazole or triazole-oxazole hybrids)[2][6]. These scaffolds are highly prized in medicinal chemistry because they mimic the conformation of cis and trans amide bonds while resisting enzymatic degradation[2][3]. The added oxolane ring serves as a bioisostere for saturated oxygen heterocycles like morpholine, modulating the lipophilicity (LogP) of the final drug candidate to improve oral bioavailability and target engagement.

References

  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction Source: MDPI (Chem. Proc. 2023) URL:[Link]

  • A Multicomponent Approach toward Angularly Fused/Linear Bitriazoles: A Cascade Cornforth Rearrangement and Triazolization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI (Organics 2021) URL:[Link]

Sources

Validation

comparative analysis of oxolanyl triazole aldehydes versus other triazole derivatives in medicinal chemistry

A Comparative Analysis of Oxolanyl Triazole Aldehydes Versus Other Triazole Derivatives in Medicinal Chemistry A Senior Application Scientist's Guide to a Novel Scaffold In the ever-evolving landscape of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Oxolanyl Triazole Aldehydes Versus Other Triazole Derivatives in Medicinal Chemistry

A Senior Application Scientist's Guide to a Novel Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is relentless. Triazole derivatives have long been a cornerstone of drug discovery, with their stable aromatic ring system and capacity for diverse substitutions leading to a wide array of approved therapeutics.[1][2] This guide introduces a theoretical yet promising class of compounds: oxolanyl triazole aldehydes . While direct experimental data on this specific scaffold is not yet prevalent in published literature, this document serves as a forward-looking comparative analysis. By deconstructing its constituent parts—the triazole core, the oxolane (tetrahydrofuran) moiety, and the aldehyde functional group—we can project its potential and benchmark it against well-established triazole derivatives.

This analysis is intended for researchers, scientists, and drug development professionals, providing a framework for considering this novel scaffold in future discovery campaigns.

The Triazole Core: A Privileged Scaffold in Medicinal Chemistry

The triazole ring, existing as either 1,2,3-triazole or 1,2,4-triazole, is a five-membered heterocycle containing three nitrogen atoms.[1] Its prevalence in medicinal chemistry is due to a combination of favorable properties:

  • Metabolic Stability: The aromatic nature of the triazole ring makes it resistant to metabolic degradation.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[3]

  • Dipole Moment: The significant dipole moment of the triazole ring can enhance molecular recognition and binding affinity.

  • Synthetic Versatility: The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective.[4][5] Various other methods exist for the synthesis of both 1,2,3- and 1,2,4-triazoles.[6]

These features have led to the successful development of triazole-containing drugs across multiple therapeutic areas, including antifungal agents (e.g., Fluconazole, Voriconazole), antiviral medications (e.g., Ribavirin), and anticancer therapies.[2][4]

Deconstructing the "Oxolanyl Triazole Aldehyde" Scaffold

To understand the potential of this novel class, we must analyze its three key components.

The Oxolane (Tetrahydrofuran) Moiety

The oxolane ring, commonly known as tetrahydrofuran (THF), is a saturated five-membered cyclic ether.[2] Its inclusion in a drug candidate can confer several advantageous properties:

  • Improved Solubility and Pharmacokinetics: The polar ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility and other pharmacokinetic parameters.[7]

  • Bioisosteric Replacement: The THF ring can serve as a bioisostere for other groups, such as cyclopentane or even a gem-dimethyl group, offering a similar spatial arrangement but with different electronic properties and reduced lipophilicity.[8][9] This can be a valuable strategy for lead optimization.

  • Structural Rigidity: As a cyclic system, it introduces a degree of conformational constraint, which can be beneficial for binding to a specific target conformation, thereby increasing potency and selectivity.

  • Prevalence in Nature and Approved Drugs: The THF motif is found in numerous natural products with potent biological activity and is a component of several FDA-approved drugs, such as the HIV protease inhibitor Darunavir, underscoring its pharmacological relevance.[7][10][11]

The Aldehyde Functional Group: A Double-Edged Sword

The aldehyde group is often viewed with caution in medicinal chemistry due to its high reactivity.[12] However, this reactivity can be strategically harnessed:

  • Covalent Inhibition: Aldehydes can react with nucleophilic residues (e.g., cysteine, lysine) in an enzyme's active site to form covalent bonds, leading to irreversible or slowly reversible inhibition. This can result in prolonged duration of action and high potency.

  • Pharmacophore Element: The aldehyde group is a key part of the pharmacophore in several natural products and approved drugs, such as the vitamin B6 cofactor pyridoxal phosphate and certain macrolide antibiotics.[13] It can form critical hydrogen bonds or participate in other interactions within a binding pocket.

  • Synthetic Handle: The aldehyde is a versatile synthetic intermediate, readily converted into a wide range of other functional groups, allowing for late-stage diversification of a lead compound.[14]

The primary liability of the aldehyde group is its potential for non-specific reactions with biological nucleophiles, leading to toxicity.[12] Therefore, the overall molecular context is critical in modulating its reactivity and ensuring target specificity.

Projected Profile of Oxolanyl Triazole Aldehydes

By combining these three components, we can hypothesize a general profile for oxolanyl triazole aldehydes. The triazole ring would serve as a stable, synthetically accessible core. The oxolane moiety could be used to tune solubility, provide a specific 3D conformation, and act as a hydrogen bond acceptor. The aldehyde group offers a reactive center for potential covalent targeting or as a key binding element.

The specific isomer of the triazole (1,2,3- vs. 1,2,4-) and the attachment points of the oxolane and aldehyde groups would be critical determinants of the molecule's overall shape and properties, offering a rich chemical space for exploration.

Comparative Analysis: Oxolanyl Triazole Aldehydes vs. Other Triazole Derivatives

To contextualize the potential of this novel scaffold, we will compare it to established classes of triazole derivatives.

FeatureOxolanyl Triazole Aldehydes (Projected)Established Triazole Antifungals (e.g., Fluconazole-type)Triazole-based Anticancer Agents (e.g., Kinase Inhibitors)
Core Scaffold Triazole ring with oxolane and aldehyde substituents.1,2,4-Triazole core with a di-halophenyl group and a tertiary alcohol.[15]Often a 1,2,3- or 1,2,4-triazole linking larger aromatic or heterocyclic systems.
Primary Mechanism Potentially covalent inhibition via the aldehyde or targeted non-covalent interactions.Inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6]Inhibition of specific protein kinases, tubulin polymerization, or other cancer-related targets.[16]
Key Interactions Covalent bond formation, hydrogen bonding (triazole nitrogens, oxolane oxygen, aldehyde oxygen), hydrophobic interactions.Coordination of a triazole nitrogen to the heme iron in CYP51; hydrogen bonding via the hydroxyl group.Extensive hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.[17]
Potential Advantages Covalent targeting could lead to high potency and long duration of action. The oxolane moiety offers a tool to optimize ADME properties.Proven efficacy and broad-spectrum activity against many fungal pathogens.[6]High target specificity can be achieved, leading to potent and selective therapies.
Potential Challenges The high reactivity of the aldehyde could lead to off-target effects and toxicity.[12][18] Stability in aqueous media may be a concern.[12]Emergence of drug-resistant fungal strains.[19] Potential for drug-drug interactions via inhibition of human CYP enzymes.[11]Acquired resistance through kinase mutations. Off-target kinase inhibition leading to side effects.

Experimental Protocols

The following sections outline detailed, albeit theoretical, methodologies for the synthesis and evaluation of oxolanyl triazole aldehydes, based on established chemical principles.

Synthesis of a Hypothetical Oxolanyl 1,2,3-Triazole Aldehyde

This protocol describes a potential route using a CuAAC reaction.

G cluster_0 Step 1: Synthesis of Oxolanyl Alkyne cluster_1 Step 2: Synthesis of Azido Aldehyde cluster_2 Step 3: CuAAC 'Click' Reaction A Oxolan-3-ol C NaH, THF A->C B Propargyl Bromide B->C D 3-(Prop-2-yn-1-yloxy)oxolane C->D E 4-Bromobenzaldehyde G CuI, Sodium Ascorbate, DMSO E->G F Sodium Azide F->G H 4-Azidobenzaldehyde G->H D_clone 3-(Prop-2-yn-1-yloxy)oxolane I CuSO4·5H2O, Sodium Ascorbate t-BuOH/H2O D_clone->I H_clone 4-Azidobenzaldehyde H_clone->I J Final Product: 4-(1-((Oxolan-3-yloxy)methyl)-1H-1,2,3-triazol-4-yl)benzaldehyde I->J

Caption: Synthetic workflow for a hypothetical oxolanyl triazole aldehyde.

Methodology:

  • Preparation of 3-(Prop-2-yn-1-yloxy)oxolane:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add oxolan-3-ol (1.0 eq) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Preparation of 4-Azidobenzaldehyde:

    • Combine 4-bromobenzaldehyde (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and sodium ascorbate (0.2 eq) in DMSO.

    • Heat the mixture to 90 °C and stir for 24 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve 3-(prop-2-yn-1-yloxy)oxolane (1.0 eq) and 4-azidobenzaldehyde (1.0 eq) in a 1:1 mixture of t-butanol and water.

    • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.

    • Stir the reaction vigorously at room temperature for 18 hours.

    • Upon completion (monitored by TLC), dilute with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography to yield the target oxolanyl triazole aldehyde.

Biological Evaluation: Covalent Target Engagement Assay

This protocol describes a method to assess if the aldehyde group forms a covalent bond with a target protein.

G A Incubate Target Protein with Test Compound B Remove Unbound Compound (e.g., Dialysis, Size Exclusion) A->B C Denature and Digest Protein (e.g., Trypsin) B->C D Analyze Peptides by LC-MS/MS C->D E Identify Peptide Fragment with Covalent Adduct (Mass Shift = Mass of Compound) D->E F Confirm Covalent Binding E->F

Sources

Safety & Regulatory Compliance

Safety

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that require rigorous, structurally informed safety and disposal protocols. 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that require rigorous, structurally informed safety and disposal protocols. 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1487350-26-4) is a highly specialized reagent utilized in advanced drug development and click chemistry workflows. While its standard GHS classification primarily warns of 1[1], its true logistical hazard lies in its tripartite molecular structure.

To ensure absolute safety and regulatory compliance, disposal procedures cannot be generalized; they must be engineered around the chemical's specific reactivity.

Structural Hazard Assessment & Causality

To design a self-validating waste management system, we must first understand the chemical causality dictating the compound's behavior during storage and disposal:

  • The Oxolane (Tetrahydrofuran) Moiety: Cyclic ethers like oxolane are notorious2[2]. Because the oxolane ring contains an ether oxygen, it is highly susceptible to hydrogen abstraction at the alpha-position by atmospheric oxygen. This initiates a radical chain reaction that generates unstable hydroperoxides (O-O bonds) over time. Consequently, this compound acts as a 3[3].

  • The 1,2,3-Triazole Core: This nitrogen-rich heterocycle is a stable pharmacophore in solution, but it poses a severe environmental hazard during thermal destruction. Subjecting it to standard low-temperature waste processing results in incomplete combustion, which4[4].

  • The Aldehyde Group: The aldehyde is a strong electrophile that readily auto-oxidizes to a carboxylic acid upon prolonged air exposure. This gradually lowers the pH of the waste, potentially triggering exothermic acid-base reactions if inadvertently mixed with incompatible basic waste streams.

Pre-Disposal Testing: The Peroxide Validation System

Because of the oxolane ring, you must analytically validate that peroxide levels are below explosive thresholds before moving, consolidating, or packaging the waste.

Table 1: Peroxide Concentration Action Limits

Peroxide Level (ppm) Operational Status Required Action
0 - 25 ppm Safe Proceed with standard lab-packing and disposal.
25 - 100 ppm Elevated Risk Treat with a reducing agent (e.g., ferrous sulfate) prior to disposal.

| > 100 ppm | CRITICAL HAZARD | DO NOT MOVE. Evacuate the immediate area and5[5]. |

Protocol 1: Iodometric Peroxide Testing Methodology

Mechanistic Note: This protocol is a self-validating system. The target analyte (peroxide) acts as the oxidizing agent that converts colorless iodide ( I− ) into iodine ( I2​ ). The subsequent addition of starch creates a deep blue-black amylose-iodine complex, providing an unmistakable, binary visual confirmation of hazard levels without requiring complex analytical instrumentation.

  • Visual Inspection: Before touching the waste container, inspect the liquid for 5[5]. If crystals are present, stop immediately —friction from opening the cap can detonate solid peroxides.

  • Reagent Preparation: In a fume hood, prepare a fresh indicator solution by dissolving6[6].

  • Sampling: Carefully extract 1.0 mL of the 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde waste.

  • Reaction: Add the waste sample to the iodide/acetic acid solution.

  • Observation & Validation:

    • Faint Yellow: Low peroxide presence (< 25 ppm). Safe for disposal.

    • Bright Yellow/Brown: High peroxide presence. Add one drop of saturated aqueous starch solution; a6[6].

Segregation, Packaging, and Final Destruction

Once the material is validated as safe to handle (< 25 ppm peroxides), it must be packaged and destroyed according to .

Protocol 2: EPA-Compliant Waste Profiling and Disposal
  • Segregation: Store the waste in a designated 7[7]. Keep it strictly segregated from strong oxidizers, strong acids, and bases to prevent exothermic reactions with the reactive aldehyde group.

  • Solvent Stabilization: Dilute the chemical in a compatible, combustible organic solvent (e.g., ethanol or xylene). This stabilizes the oxolane moiety against further autooxidation and provides the necessary fuel value (BTU) for incineration.

  • Containerization: Place the stabilized mixture in an EPA-approved, chemically compatible container (e.g., high-density polyethylene or Teflon-lined steel). Ensure the container is tightly sealed to exclude oxygen.

  • Labeling: Label the container explicitly: "Hazardous Waste: Combustible Liquid, Contains Peroxide-Forming Oxolane and Nitrogenous Heterocycles." Date the container; under 7[7], waste must be removed within 6 to 12 months depending on your facility's generator status.

  • Final Destruction (Incineration): The only acceptable method of final disposal is high-temperature incineration. The commercial incinerator must be4[4]. Never dispose of this compound down the drain.

Disposal Workflow Diagram

DisposalWorkflow Start 1-[(oxolan-2-yl)methyl]-1H- 1,2,3-triazole-4-carbaldehyde Waste Identified Visual Visual Inspection (Check for crystals/stratification) Start->Visual Crystals Crystals Present (High Explosion Risk) Visual->Crystals Yes NoCrystals No Crystals/Clear Liquid Visual->NoCrystals No Stabilize Evacuate Area & Contact EHS / Bomb Squad Crystals->Stabilize Test Conduct Peroxide Test (Iodometric / Strips) NoCrystals->Test HighPeroxide Peroxides ≥ 100 ppm Test->HighPeroxide ≥ 100 ppm LowPeroxide Peroxides < 100 ppm Test->LowPeroxide < 100 ppm HighPeroxide->Stabilize Package Package in Combustible Solvent (EPA RCRA Compliant) LowPeroxide->Package Incinerate High-Temp Incineration (with NOx Scrubber) Package->Incinerate

Fig 1: Step-by-step disposal decision tree for oxolane-containing triazole waste streams.

References

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde SDS - NextSDS: 1

  • PEROXIDE FORMING CHEMICALS - Yale Environmental Health & Safety: 2

  • Peroxide-Forming Chemicals (PFCs) - University of Georgia Research: 3

  • O-ANISIDINE HYDROCHLORIDE Waste Disposal - LookChem: 4

  • Peroxide-forming Chemicals (PFC) - Iowa State University: 5

  • Peroxide-Forming Chemicals (Potassium Iodide Indicator) - Dartmouth EHS: 6

  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental:

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA: 7

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Introduction: As a novel heterocyclic compound, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1487350-26-4) presents a unique combination of chemical functionalities that are invaluable in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel heterocyclic compound, 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1487350-26-4) presents a unique combination of chemical functionalities that are invaluable in pharmaceutical and agrochemical research.[1] However, its structure—incorporating both a triazole ring and a reactive aldehyde group—necessitates a robust and informed approach to laboratory safety. This guide provides a comprehensive operational plan grounded in the principles of chemical hazard assessment, risk mitigation, and responsible disposal. While specific toxicological data for this exact molecule is limited, a thorough evaluation of its functional groups allows us to establish a highly protective handling protocol.

Hazard Identification and Risk Assessment

A proactive approach to safety begins with a clear understanding of the potential hazards. The risk profile for this compound is derived from its notified hazard classifications and the well-documented reactivity of its core chemical motifs: the aldehyde and the triazole.

1.1. Known Hazard Classifications Based on available data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause respiratory irritation, drowsiness, or dizziness.[2][3][4]

These classifications mandate careful prevention of any direct contact or inhalation.

1.2. Inferred Hazards from Chemical Structure

  • Aldehyde Moiety: Aldehydes, particularly those with lower molecular weights, are known irritants to the skin, eyes, and respiratory system.[5][6] The aldehyde functional group is electrophilic and can react with biological nucleophiles, such as proteins, which is a primary mechanism of its irritant effect.[7] Inhalation of aldehyde vapors can lead to symptoms ranging from minor respiratory discomfort to more severe conditions like pulmonary edema with high exposure.[5][8]

  • Triazole Moiety: The 1,2,3-triazole ring is a staple in medicinal chemistry.[9] While often considered stable, the broader class of triazole-containing compounds can exhibit systemic effects. For instance, the parent compound 1,2,4-triazole is suspected of damaging fertility or the unborn child.[10][11] Therefore, treating novel triazole derivatives with a high degree of caution is a critical component of responsible laboratory practice.

Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordPrimary ConcernSource
Skin IrritationH315WarningAvoid direct skin contact.[2][3]
Serious Eye IrritationH319WarningProtect eyes from splashes and dust.[2][3]
STOT SE 3H335 / H336WarningAvoid inhaling dust/vapors; may cause respiratory irritation or dizziness.[2][3]

Engineering Controls: The First Line of Defense

Personal protective equipment is essential, but it should always be used in conjunction with properly functioning engineering controls designed to minimize exposure at the source.

  • Chemical Fume Hood: All handling of solid or dissolved 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde must be conducted within a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood's exhaust ventilation is critical for preventing the accumulation of potentially irritating and harmful vapors or aerosols in the laboratory air.

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood is recommended to minimize the inhalation of fine particulates.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[14]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a complete barrier between the researcher and the chemical.

Protection TypeSpecific EquipmentRationale and Standards
Eye/Face Protection Chemical safety goggles with side-shields.Essential to prevent eye contact, which can cause serious irritation (H319).[3][15] Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Nitrile gloves (inspect before use).Required to prevent skin irritation (H315).[10] Use proper glove removal technique to avoid contaminating skin.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection N95-rated dust mask (or equivalent).Required when handling the solid powder outside of a ventilated enclosure to prevent respiratory irritation (H335/H336).[13] Use is secondary to primary engineering controls like a fume hood.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and ensures procedural consistency.

4.1. Pre-Handling Preparations

  • Review Documentation: Thoroughly read this guide and any available Safety Data Sheet (SDS) before starting work.[13]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble PPE: Don all required PPE as detailed in the table above.

  • Prepare Workspace: Declutter the work area within the fume hood. Designate a specific zone for handling the compound and another for clean materials.

4.2. Handling and In-Experiment Procedures

  • Weighing and Transfer: Handle the solid chemical carefully to avoid generating dust.[13] Use tools like a micro-spatula to minimize aerosolization. Keep the container tightly closed when not in use.[3]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after handling the product, even after removing gloves.[3]

Spill, Exposure, and Disposal Management

5.1. Emergency Spill Protocol In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate and Alert: Immediately alert others in the area.

  • Don PPE: If not already wearing it, don the appropriate PPE before addressing the spill.

  • Contain Spill: For solid spills, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into a suitable, labeled container for disposal.[10][13] Lightly moistening the material with water can help prevent dust formation.[10] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[10]

5.2. First Aid and Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[14]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][14]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

5.3. Disposal Plan Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10]

  • Segregate Waste: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]

  • Containerize Waste: Collect all waste (residual chemical, contaminated consumables, and cleanup materials) in a clearly labeled, sealed container.[10][16] The label must include the full chemical name and all relevant hazard warnings.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

Safe Handling and Disposal Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal A Risk Assessment (Review SDS & Guide) B Verify Engineering Controls (Fume Hood Certification) A->B C Don Full PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside Fume Hood (Minimize Dust/Vapors) C->D E Keep Containers Sealed When Not In Use D->E Spill Spill Occurs? D->Spill F Decontaminate Work Area E->F G Segregate Hazardous Waste (Chemicals & Contaminated PPE) F->G H Dispose via EHS Protocol G->H Spill->F No Spill_Protocol Execute Spill Protocol (Evacuate, Contain, Clean) Spill->Spill_Protocol Yes Spill_Protocol->G

Caption: Workflow for the safe handling and disposal of the compound.

References

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde - NextSDS . NextSDS. [Link]

  • 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid - NextSDS . NextSDS. [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure . (2021). PMC. [Link]

  • Residues Assessments for Triazole Derivative Metabolites . (2025). Health and Safety Executive (HSE). [Link]

  • IRRITANT COMPOUNDS: ALDEHYDES . (2014). Military Medical Science Letters. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants . (2025). MDPI. [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations . (2025). Mercury. [Link]

  • Safety Data Sheet: 1,2,4-Triazole . (2025). Carl ROTH. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review . (2024). MDPI. [Link]

  • Appendix I - Hazards Of Functional Groups . Environment, Health and Safety, University of California, Berkeley. [Link]

  • Aldehydes exposure analysis . (2022). RPS Group. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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Reactant of Route 2
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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